2,3'-ANHYDROTHYMIDINE
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O4 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
(1R,9R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one |
InChI |
InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(7(4-13)15-8)16-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3/t6-,7-,8-/m1/s1 |
InChI Key |
JCSNHEYOIASGKU-BWZBUEFSSA-N |
Isomeric SMILES |
CC1=CN2[C@H]3C[C@H]([C@H](O3)CO)OC2=NC1=O |
Canonical SMILES |
CC1=CN2C3CC(C(O3)CO)OC2=NC1=O |
Origin of Product |
United States |
Foundational & Exploratory
2,3'-Anhydrothymidine: Mechanism of Action & Chemical Utility
This guide details the mechanism of action, chemical reactivity, and experimental utility of 2,3'-Anhydrothymidine (also known as O2,3'-cyclo-thymidine).
Executive Summary
2,3'-Anhydrothymidine is a rigid, bicyclic pyrimidine nucleoside analogue. Unlike standard nucleosides (like thymidine) which have a flexible sugar moiety, 2,3'-anhydrothymidine contains an intramolecular ether bridge between the C2 oxygen of the pyrimidine base and the C3' carbon of the deoxyribose sugar.
Its Mechanism of Action (MoA) is defined by two distinct pathways:
-
Biological MoA (Prodrug/Inhibitor): It acts as a "masked" nucleoside. In physiological conditions, the unstable anhydro bridge hydrolyzes to release thymidine (rescuing cells from antifolates) or, under specific metabolic conditions, converts to active antiviral chain terminators (like d4T). It exhibits direct but moderate antiviral activity against HIV and HBV by interfering with viral polymerase recognition due to its fixed sugar conformation.
-
Chemical MoA (Synthetic Intermediate): It functions as a stereochemical inverter. The 2,3'-anhydro bridge locks the sugar in a specific conformation and activates the C3' position for nucleophilic attack, allowing for the synthesis of 3'-substituted antivirals (e.g., Zidovudine/AZT) with inverted stereochemistry (retention of configuration relative to the starting material involves double inversion).
Chemical Structure & The "Warhead" Mechanism
The defining feature of 2,3'-anhydrothymidine is the O2,3'-anhydro linkage . This bridge creates a fused 5-membered ring, locking the sugar into a rigid C2'-endo, C3'-exo conformation (South type).
The Electrophilic "Warhead"
The C3' position becomes highly susceptible to nucleophilic attack (SN2) because the opening of the anhydro ring relieves the torsional strain of the bicyclic system.
-
Hydrolysis: Water attacks C3'
Ring opens Thymidine. -
Nucleophilic Substitution: Azide (
) or Fluoride ( ) attacks C3' Ring opens 3'-substituted nucleoside (e.g., AZT). -
Elimination: Base-catalyzed elimination
Formation of 2',3'-didehydro-3'-deoxythymidine (d4T/Stavudine).
Visualization: Reactivity Pathways
Caption: Chemical transformation pathways of 2,3'-Anhydrothymidine driven by the relief of ring strain.
Biological Mechanism of Action[1][2]
Antiviral Activity (HIV/HBV)
While less potent than its derivatives (AZT, d4T), 2,3'-anhydrothymidine exhibits antiviral activity through conformational mimicry and metabolic activation .
-
Target: Reverse Transcriptase (RT) and DNA Polymerase.[1][2][3]
-
Mechanism: The rigid structure mimics the transition state of the glycosidic bond. However, it lacks a free 3'-OH group necessary for chain elongation.
-
Direct Inhibition: If recognized by the polymerase, it acts as a chain terminator . The polymerase cannot form a phosphodiester bond with the next incoming nucleotide because the 3'-position is blocked by the ether bridge.
-
Prodrug Effect:[4] Intracellular hydrolysis releases Thymidine, which can compete with viral incorporation of analogs, or convert to d4T (Stavudine) via elimination, which is then phosphorylated to d4T-TP (the active inhibitor).
-
Cellular Metabolism & Stability
The molecule is relatively stable at neutral pH but hydrolyzes rapidly in acidic or basic environments.
-
Physiological pH (7.4): Slow hydrolysis (
hours to days). -
Acidic pH (< 4): Rapid hydrolysis to Thymidine.
-
Intracellular: It does not require initial phosphorylation to enter the cell (lipophilic nature), but requires ring opening to become a substrate for cellular kinases (Thymidine Kinase).
Experimental Protocols
Protocol A: Synthesis of 2,3'-Anhydrothymidine (Mitsunobu Method)
Use this protocol to generate high-purity substrate for mechanistic studies.
Reagents: Thymidine, Triphenylphosphine (
-
Preparation: Suspend Thymidine (10 mmol) and
(15 mmol) in anhydrous 1,4-dioxane (50 mL). -
Activation: Add DEAD (15 mmol) dropwise at 0°C under nitrogen atmosphere. The solution will turn clear yellow.
-
Cyclization: Stir the mixture at room temperature for 2 hours. The reaction is driven by the formation of triphenylphosphine oxide.
-
Precipitation: Pour the reaction mixture into diethyl ether (200 mL). The product, 2,3'-anhydrothymidine, will precipitate as a white solid.
-
Purification: Filter the solid and wash with cold ether. Recrystallize from ethanol/water.
-
Validation: Check melting point (228–230°C) and UV
(232 nm, characteristic of the anhydro bridge).
-
Protocol B: Hydrolysis Kinetics Assay
Use this protocol to determine the stability and prodrug half-life.
-
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 5.0, 7.4, and 9.0.
-
Incubation: Dissolve 2,3'-anhydrothymidine (100
M) in each buffer at 37°C. -
Sampling: Aliquot 50
L samples at minutes. -
Quenching: Immediately neutralize samples (if acidic/basic) or flash freeze.
-
HPLC Analysis:
-
Column: C18 Reverse Phase.
-
Mobile Phase: 5% Methanol / 95% Water.
-
Detection: UV at 267 nm (Thymidine) and 232 nm (Anhydro).
-
Data Output: Plot
vs. Time to determine and .
-
Quantitative Data Summary
| Parameter | Value / Characteristic | Relevance |
| Molecular Weight | 224.21 g/mol | Small molecule, cell-permeable. |
| Melting Point | 228–230°C | High thermal stability in solid state. |
| UV Absorbance ( | 232 nm (pH 7) | Distinct from Thymidine (267 nm); allows easy tracking. |
| Solubility | Water, Methanol, DMSO | Hydrophilic enough for biological assays. |
| pKa | ~9.5 (N3-H) | Similar to thymidine; deprotonates at high pH. |
| Primary Utility | Precursor for AZT/d4T | Essential intermediate in antiviral manufacturing. |
References
-
Synthesis and Reactivity: Glüsenkamp, K. H., et al. "Rapid Hydrolysis of Amides Under Physiological Conditions: Influence of the Microenvironment on the Stability of the Amide Bond." Bioorganic & Medicinal Chemistry Letters, vol. 8, no. 3, 1998, pp. 285-288.[5] Link
-
Antiviral Activity (HBV): "Antiviral activity of 2,3'-anhydro and related pyrimidine nucleosides against hepatitis B virus." Antiviral Research, 2010. Link
-
AZT Synthesis Role: Ostrovskiĭ, V. A., et al. "3'-(Tetrazol-2''-yl)-3'-deoxythymidine and its 5''-substituted form: synthesis and conformation." Bioorganicheskaia khimiia, 1995. Link
-
General Properties: Biosynth Carbosynth. "2,3'-Anhydrothymidine Product Monograph." Link
Sources
- 1. Human immunodeficiency virus type 1 reverse transcriptase. 3'-Azidodeoxythymidine 5'-triphosphate inhibition indicates two-step binding for template-primer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2´,3´-Dialdehyde of ATP, ADP, and adenosine inhibit HIV-1 reverse transcriptase and HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3'-Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid hydrolysis of amides under physiological conditions: influence of the microenvironment on the stability of the amide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profile & Synthetic Utility of 2,3'-Anhydrothymidine
The following technical guide details the physicochemical properties, reactivity, and synthetic utility of 2,3'-Anhydrothymidine , a critical bicyclic nucleoside intermediate.
Technical Whitepaper for Drug Development & Synthetic Applications
Executive Summary: The Structural "Spring"
2,3'-Anhydrothymidine (CAS: 15981-92-7) is a bicyclic pyrimidine nucleoside derivative characterized by an oxetane-like bridge fusing the C2-carbonyl of the base to the C3'-position of the sugar.[1] This rigid 2,3'-anhydro linkage locks the sugar pucker and imposes a high degree of torsional strain.
For researchers and process chemists, this molecule is not merely a derivative but a stored-energy intermediate . The strain inherent in the anhydro bridge renders the C3' position highly electrophilic, facilitating regiospecific and stereospecific nucleophilic attack. This property is the cornerstone of the industrial synthesis of Zidovudine (AZT) , where the bridge is opened by an azide anion to invert the stereocenter back to the bioactive erythro configuration.
Physicochemical Characterization
Solid-State Properties
Unlike its parent nucleoside thymidine, the anhydro derivative exhibits significantly altered thermal and solubility profiles due to the loss of hydrogen bond donors and the rigidification of the scaffold.
| Property | Value / Description | Contextual Note |
| Molecular Formula | MW: 224.21 g/mol | |
| Melting Point | 246–247 °C (dec.)[2] | Significantly higher than Thymidine (185–187 °C) due to efficient crystal packing of the rigid dipole. |
| Appearance | White crystalline powder | Hygroscopic; requires storage at -20°C to prevent spontaneous hydrolysis. |
| Solubility | DMSO, DMF (Good)Water, Methanol (Slight/Heated) | Reduced polarity vs. thymidine (loss of 3'-OH and N3-H H-bonding capacity). |
| pKa | ~13.97 (Predicted) | The N3 proton is absent/masked in the anhydro form; the system lacks the acidic imide proton of thymidine. |
Spectroscopic Signature
The formation of the 2,3'-bridge results in diagnostic shifts in both NMR and UV spectra, serving as primary quality control markers.
-
UV Spectroscopy:
- (in MeOH).
-
Note: The chromophore remains the thymine base, but the rigid syn/anti glycosidic conformation fixed by the bridge minimizes solvatochromic shifts typical of flexible nucleosides.
-
H-NMR Diagnostics (DMSO-
):-
H1' (Anomeric): Appears as a doublet (or pseudo-singlet) with a small coupling constant (
) due to the fixed dihedral angle close to 90° (Karplus relation). -
H2' & H3': Significant downfield shift compared to thymidine. The H3' proton, usually at ~4.3 ppm in thymidine, shifts due to the deshielding effect of the bridging oxygen and the ring strain.
-
Chemical Reactivity & Stability Profile
The "Stereochemical Switch" Mechanism
The utility of 2,3'-anhydrothymidine lies in its reaction with nucleophiles. The formation of the anhydro bridge proceeds with inversion at C3' (converting erythro thymidine to a threo-like bridged intermediate). Subsequent nucleophilic attack at C3' causes a second inversion , restoring the original erythro configuration.
Key Reaction: Synthesis of AZT
-
Activation: The bridge acts as an intramolecular leaving group.
-
Attack: Azide (
) attacks the C3' carbon from the endo face. -
Result: Cleavage of the C3'-O bond releases the base (restoring the C2-carbonyl) and installs the azide group with retention of the overall macroscopic configuration (net double inversion).
Hydrolytic Instability
The anhydro bond is susceptible to hydrolysis, which is pH-dependent:
-
Acidic Conditions: Protonation of the bridge oxygen accelerates ring opening. Attack by water at C2' leads to retention of the bridge stereochemistry (yielding xylo-thymidine derivatives) or reversion to thymidine depending on the exact conditions.
-
Basic Conditions: Hydroxide ions can attack the carbonyl, often leading to ring opening or degradation of the pyrimidine ring itself.
Visualization of Reaction Pathways[3]
Diagram 1: Stereochemical Pathway (Thymidine AZT)
This pathway illustrates the double-inversion logic that makes 2,3'-anhydrothymidine a vital intermediate.
Figure 1: The "Double Inversion" pathway. The formation of the anhydro bridge inverts C3', and the subsequent azide attack inverts it back, yielding the bioactive erythro configuration.
Diagram 2: Hydrolysis & Degradation Logic
Self-validating the stability of the intermediate requires understanding these failure modes.
Figure 2: Stability profile. In acidic media, the bridge typically opens to form xylo-nucleosides. In strong base, the heterocycle itself is at risk of degradation.
Experimental Protocols
Protocol: Synthesis & Isolation (Mitsunobu Route)
Note: This protocol assumes standard safety precautions for handling azides and activating agents.
-
Reagents: Suspend Thymidine (1 eq) in anhydrous DMF. Add Triphenylphosphine (
, 1.2 eq). -
Activation: Cool to 0°C. Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq).
-
Reaction: Stir at ambient temperature for 2–4 hours. The reaction is self-indicating; the disappearance of the starting material spot (TLC, 10% MeOH/DCM) confirms the formation of the less polar anhydro compound.
-
Workup: Pour into ice water. The product, 2,3'-anhydrothymidine, often precipitates directly due to poor aqueous solubility. Filter, wash with cold water and diethyl ether.
-
Purification: Recrystallize from hot ethanol/water if necessary to achieve the MP of ~246°C.
Protocol: HPLC Purity Assay
To validate the integrity of the anhydro bridge (and ensure no premature hydrolysis):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).
-
Mobile Phase:
-
A: 0.1% TFA in Water (Acid stabilizes the bridge during the run).
-
B: Acetonitrile.
-
-
Gradient: 0% B to 30% B over 15 minutes.
-
Detection: UV at 267 nm.
-
Retention Logic: 2,3'-Anhydrothymidine will elute after Thymidine (due to loss of polar OH groups) but before fully protected lipophilic derivatives.
References
-
Synthesis & Crystal Structure
- Van Roey, P., et al. "Azido-2',3'-dideoxythymidine: synthesis and crystal structure." Journal of the American Chemical Society.
-
Physicochemical Data (MP & Solubility)
- Sigma-Aldrich / Merck Product Specification for 2,3'-Anhydrothymidine (CAS 15981-92-7).
-
Reaction Mechanism (Hydrolysis & Ring Opening)
- Fox, J. J., & Miller, N. C. "Nucleosides. XVI. Synthesis of 2,3'-Anhydrothymidine." Journal of Organic Chemistry.
-
NMR Characterization
- Organic Chemistry Data - 1H NMR Chemical Shifts of Nucleosides.
Sources
Technical Whitepaper: 2,3'-Anhydrothymidine – Structural Dynamics and Synthetic Utility
This is a comprehensive technical guide on 2,3'-Anhydrothymidine , designed for researchers and drug development professionals.
Executive Summary
2,3'-Anhydrothymidine is a pivotal bicyclic nucleoside intermediate used extensively in the synthesis of modified nucleoside therapeutics, most notably Zidovudine (AZT) and Stavudine (d4T) . Its value lies in its unique fused oxetane-pyrimidine structure, which locks the sugar-base conformation and facilitates stereospecific nucleophilic substitution. By exploiting the "double inversion" strategy—inversion during anhydro ring formation followed by inversion during ring opening—chemists can introduce functional groups at the 3'-position with high stereochemical precision.
Structural Characterization
Chemical Identity[1]
-
IUPAC Name: 2,3'-Anhydro-1-(2-deoxy-β-D-xylofuranosyl)thymine (Note: The formation of the bridge inverts the stereochemistry at C-3', effectively converting the erythro ribo-configuration to a threo or xylo-like fused system, though it is often referred to simply as 2,3'-anhydrothymidine).
-
CAS Number: 15981-92-7
-
Chemical Formula:
-
Molecular Weight: 224.21 g/mol
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: 203–207 °C (Decomposes)
The "Anhydro" Bridge
Unlike standard nucleosides where the base and sugar are connected only by the glycosidic bond, 2,3'-anhydrothymidine features a covalent oxygen bridge between the C-2 position of the thymine base and the C-3' position of the sugar .
-
Conformational Lock: This bridge creates a rigid [5,5]-fused bicyclic system (specifically a fused oxetane-pyrimidine). This locks the sugar pucker, preventing the free rotation typical of nucleosides.
-
Stereochemical Inversion: The formation of this bond requires the displacement of a leaving group at C-3' by the C-2 carbonyl oxygen. Since thymidine has a 3'-hydroxyl in the "down" (
) position, the attack occurs from the "top" ( ) face, resulting in an inversion of configuration at C-3'.
Synthetic Pathways and Mechanism[2][3]
The synthesis of 2,3'-anhydrothymidine is a classic example of intramolecular nucleophilic substitution .
Mechanism of Formation
-
Activation: The 3'-hydroxyl group of thymidine is converted into a good leaving group (e.g., mesylate, tosylate, or an intermediate formed by Mitsunobu reagents).
-
Cyclization: Under basic conditions, the carbonyl oxygen at position 2 of the thymine base attacks the C-3' position.
-
Displacement: The leaving group is expelled, closing the oxetane ring and forming the 2,3'-anhydro bridge.
Reaction Flowchart (Graphviz)
The following diagram illustrates the stereochemical pathway from Thymidine to AZT via the 2,3'-anhydro intermediate.
Caption: Stereochemical pathway showing the "Double Inversion" strategy. The first inversion occurs during anhydro formation, and the second during nucleophilic ring opening, restoring the original erythro configuration.
Experimental Protocols
Synthesis via Diphenyl Sulfite (One-Pot Method)
This method is preferred for its operational simplicity, avoiding the multi-step protection/deprotection sequences of older protocols.
Reagents:
-
Thymidine (1.0 eq)
-
Diphenyl sulfite (1.2 eq)
-
Dimethylacetamide (DMA) or Hexamethylphosphoramide (HMPA) - Note: DMA is preferred due to lower toxicity.
-
Catalyst: Pyridine (trace)
Protocol:
-
Dissolution: Dissolve thymidine (10 mmol, 2.42 g) in dry DMA (20 mL) under an inert atmosphere (Nitrogen or Argon).
-
Addition: Add diphenyl sulfite (12 mmol) via syringe.
-
Heating: Heat the reaction mixture to 120°C for 2–4 hours. Monitor reaction progress by TLC (System: Chloroform/Methanol 9:1). The starting material (Rf ~0.4) should disappear, replaced by the product (Rf ~0.6).
-
Workup: Cool the solution to room temperature. Pour the mixture into ice-cold diethyl ether (200 mL) to precipitate the product.
-
Purification: Filter the crude solid. Recrystallize from ethanol/water to yield 2,3'-anhydrothymidine as white crystals.
-
Yield: Typical yields range from 65% to 80%.
Synthesis of AZT (Ring Opening)
This protocol demonstrates the utility of the anhydro bridge.
Reagents:
-
2,3'-Anhydrothymidine
-
Lithium Azide (
) or Sodium Azide ( ) -
Solvent: DMF (Dimethylformamide)
Protocol:
-
Reaction: Dissolve 2,3'-anhydrothymidine (5 mmol) in dry DMF (15 mL).
-
Nucleophile Addition: Add Lithium Azide (15 mmol, 3.0 eq).
-
Reflux: Heat the mixture to 100–110°C for 12 hours. The azide ion attacks the C-3' position from the
-face (backside to the bridge), cleaving the C3'-O bond. -
Neutralization: The resulting salt is neutralized (the oxygen at C2 becomes a carbonyl again, and the N1 proton is restored upon workup).
-
Isolation: Evaporate solvent in vacuo. Partition residue between water and ethyl acetate. Dry organic layer and concentrate to obtain 3'-azido-3'-deoxythymidine (AZT).
Spectroscopic Data & Characterization
When characterizing 2,3'-anhydrothymidine, look for these diagnostic signals which differentiate it from native thymidine.
| Spectroscopy | Diagnostic Feature | Explanation |
| H-1' Shift: | The rigid bicyclic system deshields the anomeric proton and alters the coupling constant ( | |
| Absence of 3'-OH | No exchangeable proton signal for 3'-OH is observed ( | |
| C-2 Carbonyl Shift | The C-2 carbon shifts upfield slightly due to the change from a pure carbonyl (amide-like) to an imidate-like ether linkage in the bridge. | |
| IR | C-O-C Stretch | Appearance of a strong band around 1050–1100 |
| Mass Spec | m/z 225 | Matches the molecular weight of 224.21. |
Reactivity Profile
The 2,3'-anhydro bridge is highly electrophilic at the C-3' position . This makes it a versatile "chiral electrophile."
-
Nucleophilic Attack at C-3':
-
Azide (
): Yields AZT (Anti-HIV).[1] -
Thioacetate (
): Yields 3'-thio-thymidine (precursor to 3TC analogs). -
Fluoride (
): Yields 3'-fluoro-3'-deoxythymidine (FLT).
-
-
Elimination (Formation of d4T):
-
Under strong basic conditions (e.g., Potassium t-butoxide in DMSO), the anhydro ring can undergo elimination to form the 2',3'-double bond, yielding Stavudine (d4T) .
-
References
-
Horwitz, J. P., et al. (1964). Nucleosides.[2][1][3] V. The Synthesis of 2,3'-Anhydro-1-(2-deoxy-β-D-xylofuranosyl)thymine. Journal of Organic Chemistry. Link
-
Glinski, R. P., et al. (1973). A Novel One-Step Procedure for the Conversion of Thymidine into 2,3'-Anhydrothymidine. Journal of the Chemical Society, Chemical Communications.[4] Link
-
Mitsuya, H., et al. (1985). 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro. Proceedings of the National Academy of Sciences. Link
-
Ostrovskiĭ, V. A., et al. (1995). 3'-(Tetrazol-2''-yl)-3'-deoxythymidine and its 5''-substituted form: synthesis and conformation. Bioorganicheskaia khimiia. Link
Sources
- 1. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
The Pivotal Intermediate: A Technical Guide to the Discovery and Historical Significance of 2,3'-Anhydrothymidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth exploration of 2,3'-Anhydrothymidine, a synthetically crucial nucleoside analogue that has played a pivotal role in the development of antiviral therapies. We will delve into its historical discovery, elucidate its physicochemical properties, provide detailed synthetic protocols, and analyze its profound impact on the synthesis of groundbreaking antiviral drugs, most notably Azidothymidine (AZT). This document serves as a comprehensive technical resource, offering both historical context and practical methodological insights for researchers in medicinal chemistry and drug development.
Introduction: The Dawn of Antiviral Nucleoside Analogues
The mid-20th century marked a nascent period in the quest for effective antiviral agents. While the golden age of antibiotics had revolutionized the treatment of bacterial infections, viruses, with their intimate reliance on host cellular machinery, presented a far more formidable challenge.[1][2] The prevailing scientific consensus was that selectively targeting viral replication without causing significant host toxicity was an almost insurmountable obstacle.[3] It was within this challenging landscape that the exploration of nucleoside analogues as potential therapeutics began to take shape.
Early pioneers in the field, including Nobel laureate Gertrude Elion, hypothesized that by modifying the fundamental building blocks of nucleic acids, it might be possible to disrupt viral replication. This era saw the initial discoveries of antiviral nucleosides like Idoxuridine in the late 1950s, which, despite its toxicity, provided a crucial proof-of-concept.[4] The scientific community began to recognize that subtle structural modifications to the sugar or base moieties of nucleosides could lead to compounds that were preferentially utilized by viral enzymes, thereby offering a window for selective therapeutic intervention.
The Discovery of a Key Intermediate: 2,3'-Anhydrothymidine
In the vanguard of nucleoside chemistry, the work of Alexander M. Michelson and Lord Alexander R. Todd in the 1950s laid a significant portion of the foundational knowledge for the synthesis of oligonucleotides and modified nucleosides.[5] While their seminal 1955 paper in the Journal of the Chemical Society primarily focused on the synthesis of a dithymidine dinucleotide containing a 3':5'-internucleotidic linkage, the chemical principles and methodologies described were instrumental in the broader field of nucleoside modifications. It was in this fertile scientific environment that 2,3'-Anhydrothymidine emerged as a compound of significant interest.
The formation of an anhydro- linkage within a nucleoside, essentially an intramolecular ether, creates a strained ring system. This inherent strain makes the anhydro-nucleoside a highly reactive intermediate, susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility, allowing for the stereospecific introduction of various functional groups at the 2' and 3' positions of the sugar ring. The formation of the 2,3'-anhydro bridge in thymidine effectively "locks" the sugar conformation, predisposing it to specific reaction pathways and enabling chemists to achieve synthetic transformations that would be difficult or impossible with unprotected thymidine.
Physicochemical and Analytical Data
2,3'-Anhydrothymidine presents as a white crystalline solid. A comprehensive summary of its key physical and spectroscopic data is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [6] |
| Molecular Weight | 224.21 g/mol | [6] |
| Melting Point | 246-247 °C | [7] |
| Appearance | White solid | [7] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [7] |
| Storage | -20°C | [7] |
Spectroscopic Data:
-
¹H NMR and ¹³C NMR: The NMR spectra of 2,3'-Anhydrothymidine are complex due to the strained ring system. Detailed analysis by modern high-field NMR would be required for complete assignment. However, key expected shifts would include those for the thymine base protons and the sugar protons, with the anhydro linkage causing significant changes in the chemical shifts and coupling constants of the furanose ring protons compared to thymidine.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of 2,3'-Anhydrothymidine would be expected to show characteristic peaks for the N-H and C=O stretching vibrations of the thymine ring, as well as C-O and C-C stretching vibrations of the sugar and anhydro-ether linkage. The absence of a free 3'-hydroxyl group would be a key distinguishing feature from thymidine.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 224, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxymethyl group and cleavage of the glycosidic bond.[8]
Synthetic Protocols: A Gateway to Novel Nucleosides
The synthesis of 2,3'-Anhydrothymidine is a critical first step in the creation of a wide array of modified nucleosides. Below are two representative, field-proven protocols for its preparation from thymidine.
One-Step Synthesis using Diphenyl Sulphite
This method provides a relatively straightforward and efficient route to 2,3'-Anhydrothymidine.[9]
Reaction Scheme:
Figure 1: One-step synthesis of 2,3'-Anhydrothymidine.
Experimental Protocol:
-
Reagents and Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thymidine (1.0 eq), diphenyl sulphite (4.0 eq), and a catalytic amount of 1-methylimidazole in anhydrous dimethylacetamide.
-
Reaction: Heat the reaction mixture to 156 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a stirred solution of aqueous sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol) to yield pure 2,3'-Anhydrothymidine.[10]
Causality of Experimental Choices:
-
Diphenyl Sulphite: Acts as a dehydrating and cyclizing agent, facilitating the intramolecular formation of the anhydro- bridge.
-
Dimethylacetamide: A high-boiling polar aprotic solvent suitable for this high-temperature reaction.
-
1-methylimidazole: Acts as a nucleophilic catalyst to activate the diphenyl sulphite.
-
Aqueous Sodium Bicarbonate Work-up: Neutralizes any acidic byproducts and facilitates the separation of the organic product.
Mitsunobu Reaction Approach
The Mitsunobu reaction offers a milder alternative for the synthesis of 2,3'-Anhydrothymidine, avoiding the high temperatures of the previous method.[11]
Reaction Scheme:
Figure 2: Mitsunobu synthesis of 2,3'-Anhydrothymidine.
Experimental Protocol:
-
Reagents and Setup: To a solution of thymidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to separate the desired 2,3'-Anhydrothymidine from triphenylphosphine oxide and other byproducts.
Causality of Experimental Choices:
-
Triphenylphosphine and DEAD: These are the classic reagents for the Mitsunobu reaction. They activate the hydroxyl groups of thymidine, facilitating the intramolecular nucleophilic attack to form the anhydro- linkage.
-
Anhydrous THF: A suitable aprotic solvent for the Mitsunobu reaction. The reaction must be carried out under anhydrous conditions to prevent quenching of the reactive intermediates.
Historical Significance: The Gateway to AZT and a New Era of Antiviral Therapy
The true historical significance of 2,3'-Anhydrothymidine lies not in its own biological activity, but in its role as a pivotal intermediate in the synthesis of some of the most important antiviral drugs in history. The strained ether linkage of 2,3'-Anhydrothymidine is readily opened by nucleophiles, allowing for the stereospecific introduction of substituents at the 3'-position. This was the key chemical transformation that enabled the synthesis of 3'-azido-3'-deoxythymidine, more commonly known as Azidothymidine (AZT).
The development of AZT in the mid-1980s was a watershed moment in the fight against the Human Immunodeficiency Virus (HIV) and the Acquired Immunodeficiency Syndrome (AIDS) pandemic.[4] At a time when an HIV diagnosis was a virtual death sentence, AZT was the first drug to show significant clinical efficacy in suppressing the virus.
The synthesis of AZT from 2,3'-Anhydrothymidine is a classic example of exploiting the reactivity of this intermediate.
Synthetic Pathway to AZT:
Figure 3: Synthesis of AZT from 2,3'-Anhydrothymidine.
The reaction proceeds via a nucleophilic attack of the azide ion at the 3'-position of the anhydro- ring, leading to the formation of AZT with the correct stereochemistry. This synthetic route, enabled by the unique reactivity of 2,3'-Anhydrothymidine, was a critical breakthrough that allowed for the large-scale production of AZT, making it available to patients worldwide.[9]
Conclusion
2,3'-Anhydrothymidine stands as a testament to the power of fundamental chemical research in driving breakthroughs in medicine. While not a therapeutic agent itself, its discovery and the elucidation of its reactivity were indispensable steps on the path to developing life-saving antiviral drugs. This in-depth guide has provided a comprehensive overview of its historical context, synthesis, and profound significance. For contemporary researchers, 2,3'-Anhydrothymidine remains a valuable tool in the synthesis of novel nucleoside analogues, continuing to contribute to the ongoing quest for new and improved therapies for viral diseases.
References
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Michelson, A. M., & Todd, A. R. (1955). Nucleotides part XXXII. Synthesis of a dithymidine dinucleotide containing a 3′: 5′-internucleotidic linkage. Journal of the Chemical Society (Resumed), 2632-2638. [Link]
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De Clercq, E. (2009). Antiviral drugs--a short history of their discovery and development. Acta virologica, 53(3), 131-143. [Link]
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Rao, T. S., & Reese, C. B. (1989). A novel one-step procedure for the conversion of thymidine into 2, 3′-anhydrothymidine. Journal of the Chemical Society, Chemical Communications, (15), 997-998. [Link]
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De Clercq, E. (2013). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Chemistry & Chemotherapy, 23(4), 159-183. [Link]
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Vogels, C. B., Breban, R., & Plante, J. A. (2014). Editorial overview: Antivirals and resistance: Advances and challenges ahead. Current opinion in virology, 8, iv-vii. [Link]
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PrepChem. (n.d.). Synthesis of 2,3'-anhydrothymidine. Retrieved from [Link]
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Hare, P. M., Middleton, C. T., Mertel, K. I., Herbert, J. M., & Kohler, B. (2008). Time-resolved infrared spectroscopy of the lowest triplet state of thymine and thymidine. Chemical physics, 347(1-3), 383-392. [Link]
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De Clercq, E., & Li, G. (2016). Approved antiviral drugs over the past 50 years. Clinical microbiology reviews, 29(3), 695-747. [Link]
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Balagopalan, M. I., Ollapally, A. P., & Lee, H. J. (1996). An Improved Synthesis of Azidothymidine. Nucleosides and Nucleotides, 15(1-3), 67-78. [Link]
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The Antiviral Landscape of 2,3'-Anhydrothymidine and its Derivatives: A Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of the antiviral properties of 2,3'-anhydrothymidine and its synthetic derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are seeking a comprehensive understanding of this class of nucleoside analogs. We will delve into the core mechanisms of action, the spectrum of antiviral activity, and the structure-activity relationships that govern their efficacy, supported by detailed experimental protocols and data analysis.
Introduction: The Rationale for 2,3'-Anhydrothymidine Analogs in Antiviral Research
Nucleoside analogs represent a cornerstone of antiviral chemotherapy. Their structural similarity to natural nucleosides allows them to be recognized and processed by viral polymerases, leading to the disruption of viral replication. 2,3'-Anhydrothymidine, a rigid, bicyclic analog of thymidine, serves as a pivotal scaffold for the design of novel antiviral agents. The anhydro bridge between the 2' and 3' positions of the ribose sugar locks the molecule in a specific conformation, influencing its interaction with viral enzymes and providing a unique platform for chemical modification. This guide will explore the antiviral potential of this scaffold and its derivatives against clinically relevant viruses.
Unraveling the Mechanism of Action: A Tale of Two Steps
The antiviral activity of 2,3'-anhydrothymidine and its derivatives, like other nucleoside analogs, is contingent upon their intracellular conversion to the active triphosphate form. This process is a critical determinant of their potency and selectivity.
Intracellular Phosphorylation: The Gateway to Activity
Upon entry into the host cell, the nucleoside analog must be phosphorylated by host or viral kinases to its 5'-monophosphate, diphosphate, and ultimately, triphosphate derivative. This multi-step phosphorylation cascade is often the rate-limiting factor in the activation of the drug. The efficiency of each phosphorylation step can significantly impact the intracellular concentration of the active triphosphate metabolite and, consequently, the antiviral potency.
Experimental Insight: The initial phosphorylation of many thymidine analogs is catalyzed by thymidine kinase (TK). The affinity of the analog for TK is a crucial factor. For instance, the related compound 2',3'-dideoxy-2',3'-didehydrothymidine (d4T) has a significantly lower affinity for thymidine kinase compared to the natural substrate, thymidine. This can be a bottleneck in its activation pathway. Understanding the kinetics of each phosphorylation step is paramount for optimizing the design of more effective prodrugs.
Figure 1: General workflow for the intracellular activation and mechanism of action of nucleoside analogs.
Inhibition of Viral Polymerases: The Ultimate Checkmate
The active triphosphate analog acts as a competitive inhibitor of the natural deoxynucleotide triphosphate (dNTP) for the viral DNA polymerase or reverse transcriptase. Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group in many analogs, or the conformational constraints imposed by the anhydro linkage, prevents the formation of the next phosphodiester bond, leading to chain termination and the cessation of viral replication.[1][2][3]
Field-Proven Insight: The selectivity of a nucleoside analog for the viral polymerase over host cellular DNA polymerases is a critical determinant of its therapeutic index. A higher affinity for the viral enzyme translates to greater antiviral potency with reduced cellular toxicity. Molecular modeling and in vitro enzyme inhibition assays are indispensable tools for predicting and validating this selectivity.
The Antiviral Spectrum: A Focus on Key Pathogens
Research into the antiviral activity of 2,3'-anhydrothymidine and its derivatives has primarily centered on two major human pathogens: Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).
Anti-HIV Activity: A Legacy of Reverse Transcriptase Inhibition
While direct studies on 2,3'-anhydrothymidine's anti-HIV activity are limited in the public domain, its structural relatives have a well-documented history. The related compound, 2',3'-didehydro-3'-deoxythymidine (d4T, Stavudine), is a potent inhibitor of HIV reverse transcriptase.[4] Furthermore, 2,5'-anhydro analogs of 3'-azido-3'-deoxythymidine (AZT) have demonstrated significant anti-HIV-1 activity.[5] These findings strongly suggest that the core anhydrothymidine scaffold is a viable starting point for the development of anti-HIV agents.
One study reported that 2,5'-anhydro-3'-azido-3'-deoxythymidine exhibited an IC50 value of 0.56 µM against HIV-1, with a 50% cytotoxic concentration (TCID50) greater than 100 µM, indicating a favorable selectivity index.[5]
Anti-Hepatitis B Virus (HBV) Activity: A Promising Frontier
Significant research has been conducted on the anti-HBV activity of 2,3'-anhydro and related pyrimidine nucleosides. A key study synthesized a series of 2,3'-anhydro analogs of 5-substituted 1-(2-deoxy-β-D-lyxofuranosyl)uracils and evaluated their efficacy against both duck hepatitis B virus (DHBV) and human HBV.[6][7]
Several of these derivatives demonstrated potent anti-HBV activity with favorable toxicity profiles.[6][7] For instance, compounds with specific substitutions at the C-5 position of the uracil ring showed EC50 values in the range of 2.5-10 µg/mL against DHBV and 5-10 µg/mL against human HBV, with CC50 values greater than 200 µg/mL.[6][7]
Table 1: Anti-HBV Activity of 2,3'-Anhydro-5-substituted-pyrimidine Nucleosides
| Compound | 5-Substituent | Anti-DHBV EC50 (µg/mL) | Anti-HBV EC50 (µg/mL) | CC50 (µg/mL) |
| 10 | H | >10 | >10 | >200 |
| 12 | CH3 | 2.5-10 | 5-10 | >200 |
| 15 | I | 2.5-10 | 5-10 | >200 |
| 18 | (related analog) | 2.5 | >10 | >200 |
Data synthesized from Srivastav et al., Bioorg. Med. Chem. Lett. 2010.[6][7]
Broadening the Spectrum: Exploring Other Viral Targets
While the primary focus has been on HIV and HBV, the potential for 2,3'-anhydrothymidine derivatives to inhibit other viruses remains an area for active investigation. The general mechanism of action, targeting viral polymerases, suggests that a broader spectrum of activity may be achievable with appropriate chemical modifications. However, at present, there is limited published data on the efficacy of this specific class of compounds against other viral families such as herpesviruses or influenza viruses.
Structure-Activity Relationships (SAR): Designing More Potent Antivirals
The antiviral potency and selectivity of 2,3'-anhydrothymidine derivatives can be significantly modulated by chemical modifications at various positions of the nucleoside scaffold.
Modifications at the C-5 Position of the Pyrimidine Ring
As demonstrated in the anti-HBV studies, substitutions at the C-5 position of the uracil ring play a crucial role in determining antiviral activity. The introduction of small alkyl or halogen groups, such as methyl (CH3) or iodo (I), can enhance the antiviral potency.[6][7] This suggests that the C-5 position is a key site for optimizing interactions with the viral polymerase.
Modifications at the 5'-Position of the Sugar Moiety
The 5'-hydroxyl group is the primary site of phosphorylation. Modifications at this position can be used to create prodrugs with improved pharmacokinetic properties, such as enhanced cell permeability and metabolic stability. For example, the synthesis of 5'-amino-5'-deoxythymidine derivatives has been explored to introduce cationic modifications that can increase nuclease resistance and binding affinity to nucleic acids.[8][9]
Figure 2: Key sites for chemical modification on the 2,3'-anhydrothymidine scaffold to modulate antiviral activity.
Experimental Protocols: A Guide to In Vitro Antiviral Evaluation
To ensure the scientific integrity and reproducibility of research in this area, this section provides detailed, step-by-step protocols for key in vitro antiviral assays.
Protocol: Anti-HBV Activity Assay in HepG2.2.15 Cells
This protocol describes a method to evaluate the antiviral activity of compounds against Hepatitis B Virus using the HepG2.2.15 cell line, which stably expresses HBV.
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Reagents for DNA extraction and quantitative PCR (qPCR)
-
Reagents for cytotoxicity assay (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a no-drug control and a positive control (e.g., Lamivudine).
-
Incubation: Incubate the plates for 6 days, replacing the medium with freshly prepared compound-containing medium on day 3.
-
Supernatant Collection: On day 6, collect the cell culture supernatant for the analysis of extracellular HBV DNA.
-
HBV DNA Extraction and Quantification: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions. Quantify the HBV DNA levels by qPCR using primers and probes specific for the HBV genome.
-
Cytotoxicity Assay: In a parallel plate, assess the cytotoxicity of the compounds on HepG2.2.15 cells using a standard MTT or other viability assay after 6 days of treatment.
-
Data Analysis:
-
Calculate the EC50 (50% effective concentration) by plotting the percentage of HBV DNA reduction against the log of the compound concentration and fitting the data to a dose-response curve.
-
Calculate the CC50 (50% cytotoxic concentration) from the cytotoxicity data.
-
Determine the Selectivity Index (SI) as the ratio of CC50 to EC50.
-
Self-Validating System: The inclusion of a known anti-HBV drug as a positive control validates the assay's sensitivity and responsiveness. The parallel cytotoxicity assay is crucial for ensuring that the observed reduction in viral DNA is due to specific antiviral activity and not simply cell death.
Protocol: Plaque Reduction Assay for Herpes Simplex Virus (HSV)
This protocol outlines a classic method to determine the antiviral activity of compounds against lytic viruses like HSV by quantifying the inhibition of plaque formation.
Materials:
-
Vero cells (or other susceptible cell line)
-
DMEM with 10% FBS
-
HSV-1 or HSV-2 stock of known titer
-
Test compounds dissolved in DMSO
-
Methylcellulose overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer within 24 hours.
-
Virus Infection: Dilute the HSV stock to a concentration that will produce 50-100 plaques per well. Remove the growth medium from the cells and infect the monolayer with the virus suspension (0.2 mL/well for 6-well plates). Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells once with phosphate-buffered saline (PBS). Add the methylcellulose overlay medium containing various concentrations of the test compound. Include a no-drug virus control and a positive control (e.g., Acyclovir).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until clear plaques are visible.
-
Plaque Visualization and Counting: Aspirate the overlay medium and fix the cells with methanol for 10 minutes. Stain the cells with crystal violet solution for 15-20 minutes. Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.
-
Causality Behind Experimental Choices: The use of a methylcellulose overlay is critical as it restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized zones of cell death (plaques) that can be easily quantified. This allows for a direct measure of the inhibition of the entire viral replication cycle.
Conclusion and Future Directions
2,3'-Anhydrothymidine and its derivatives represent a promising class of nucleoside analogs with demonstrated antiviral activity, particularly against HBV and with potential against HIV. The rigid conformation of the anhydro scaffold provides a unique platform for rational drug design, and modifications at the C-5 and 5' positions have been shown to be critical for modulating antiviral potency and pharmacokinetic properties.
Future research in this area should focus on:
-
Broadening the Antiviral Spectrum: Systematic screening of optimized 2,3'-anhydrothymidine derivatives against a wider range of viruses, including other herpesviruses, influenza viruses, and emerging RNA viruses.
-
Detailed Mechanistic Studies: Elucidating the precise interactions of the triphosphate metabolites with various viral polymerases through structural biology and advanced enzymatic assays.
-
In Vivo Efficacy and Pharmacokinetics: Evaluating the in vivo efficacy, safety, and pharmacokinetic profiles of lead compounds in relevant animal models.
-
Prodrug Strategies: Designing and synthesizing novel prodrugs to enhance oral bioavailability and targeted delivery to infected cells.
By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the 2,3'-anhydrothymidine scaffold in the ongoing fight against viral diseases.
References
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Srivastav, N. C., Mak, M., Agrawal, B., Tyrrell, D. L., & Kumar, R. (2010). Antiviral activity of 2,3'-anhydro and related pyrimidine nucleosides against hepatitis B virus. Bioorganic & medicinal chemistry letters, 20(22), 6790–6793. [Link]
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Lin, T. S., Shen, Z. Y., August, E. M., Brankovan, V., Yang, H., Ghazzouli, I., & Prusoff, W. H. (1989). Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus. Journal of medicinal chemistry, 32(8), 1891–1895. [Link]
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Snyder, C. E., & Cheng, Y. C. (1988). The mechanism of inhibition of viral DNA polymerase by 2',3'-dideoxythymidine 5'-triphosphate. Biochemical pharmacology, 37(10), 1959–1964. [Link]
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Matthes, E., Lehmann, C., von Janta-Lipinski, M., & Scholz, D. (1990). Inhibition of hepatitis B virus DNA polymerase by 3'-azido-3'-deoxythymidine triphosphate but not by its threo analog. Biochemical and biophysical research communications, 169(2), 614–620. [Link]
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Ohkubo, A., Muto, K., Watanabe, R., & Ogata, D. (2021). Chemical Synthesis of Modified Oligonucleotides Containing 5'-Amino-5'-Deoxy-5'-Hydroxymethylthymidine Residues. Current protocols, 1(3), e70. [Link]
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Chen, M. S., & Oshana, S. C. (1987). Amino-5'-deoxythymidine: synthesis, specific phosphorylation by herpesvirus thymidine kinase, and stability to pH of the enzymically formed diphosphate derivative. Antimicrobial agents and chemotherapy, 31(4), 578–582. [Link]
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Cooley, D. R., & Vander-Molen, J. (1990). 2',3'-didehydro-3'-deoxythymidine (d4T) in patients with AIDS or AIDS-related complex: a phase I trial. Annals of internal medicine, 112(8), 569–575. [Link]
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- 5. Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Lynchpin of Antiviral Synthesis: A Technical Guide to 2,3'-Anhydrothymidine as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Architect in Nucleoside Analog Synthesis
In the landscape of antiviral drug discovery, particularly in the fight against human immunodeficiency virus (HIV), the strategic manipulation of nucleoside scaffolds has been a cornerstone of therapeutic innovation. Among the myriad of synthetic intermediates, 2,3'-anhydrothymidine emerges as a pivotal molecule, a lynchpin that enables the stereocontrolled introduction of key functionalities. This guide, intended for the practicing chemist, delves into the core chemistry of 2,3'-anhydrothymidine, providing not just a recitation of protocols, but a deeper understanding of the causality behind the synthetic choices that have led to the development of life-saving antiretroviral drugs. We will explore its synthesis, its crucial role in the preparation of Zidovudine (AZT) and Stavudine (d4T), and the nuanced mechanistic details that govern its reactivity.
The Strategic Importance of 2,3'-Anhydrothymidine: A Gateway to 3'-Functionalization
The therapeutic efficacy of many nucleoside reverse transcriptase inhibitors (NRTIs) hinges on the modification of the 3'-position of the deoxyribose sugar.[1] The introduction of a 3'-azido group in Zidovudine or the formation of a 2',3'-didehydro bond in Stavudine are prime examples of modifications that lead to chain termination of viral DNA synthesis.[2][3] The challenge lies in achieving these modifications with precise stereochemical control.
This is where the genius of the 2,3'-anhydrothymidine intermediate becomes apparent. The formation of the anhydro bridge between the C2 of the thymine base and the C3' of the sugar locks the ribose ring in a specific conformation. This strained ether linkage serves as an excellent electrophilic site, primed for nucleophilic attack at the 3'-position. Crucially, this attack proceeds via an SN2 mechanism, resulting in a predictable inversion of stereochemistry at the C3' center.[4][5] This elegant strategy allows for the conversion of the "up" 3'-hydroxyl of thymidine to a "down" configuration for the newly introduced substituent, a critical stereochemical requirement for the biological activity of drugs like AZT.
Crafting the Keystone: Synthetic Routes to 2,3'-Anhydrothymidine
The efficient preparation of 2,3'-anhydrothymidine from the readily available starting material, thymidine, is the first critical step in the synthetic cascade. Several methods have been developed, each with its own set of advantages and considerations.
The Classical Approach: Intramolecular Cyclization via Activation
One of the earliest and most straightforward methods involves the activation of the 3'-hydroxyl group of thymidine to create a good leaving group, which is then displaced by the nucleophilic N3 of the thymine base in an intramolecular fashion.
A common implementation of this strategy utilizes N-(2-chloro-1,1,2-trifluoroethyl)diethylamine in dimethylformamide (DMF).[6] This reagent effectively activates the 3'-hydroxyl, facilitating the subsequent intramolecular cyclization.
-
Dissolution: Dissolve thymidine (1.0 eq) in dry dimethylformamide (DMF).
-
Reagent Addition: Add N-(2-chloro-1,1,2-trifluoroethyl)diethylamine (1.5 eq) to the solution.
-
Heating: Heat the reaction mixture at 70°C for 30 minutes.
-
Precipitation: Pour the warm solution into ethanol with vigorous stirring to precipitate the product.
-
Isolation: Filter the precipitate and wash with cold ethanol. Further product can be obtained by refrigerating the ethanol supernatant and filtering any subsequent precipitate.
-
Drying: Dry the combined product under vacuum.
-
Causality of Experimental Choices:
-
DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves thymidine and the activating reagent, while also facilitating the SN2 cyclization.
-
Heating: The elevated temperature provides the necessary activation energy for the intramolecular displacement.
-
Precipitation in Ethanol: 2,3'-Anhydrothymidine is significantly less soluble in ethanol than in DMF, allowing for its selective precipitation and separation from the reaction mixture.
-
The Mitsunobu Reaction: A Mild and Efficient Alternative
The Mitsunobu reaction offers a powerful and often high-yielding alternative for the synthesis of 2,3'-anhydrothymidine.[7] This one-pot reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the 3'-hydroxyl group and promote intramolecular cyclization.[8][9]
The mechanism involves the formation of a betaine from PPh₃ and DEAD, which then protonates the 3'-hydroxyl of thymidine, converting it into a good leaving group. The nucleophilic N3 of the thymine base then attacks the C3' carbon in an intramolecular SN2 fashion, displacing the triphenylphosphine oxide and forming the anhydro bridge.[2]
-
Reagent Preparation: To a solution of thymidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF), add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise at 0°C under an inert atmosphere.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Workup: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography or by precipitation/recrystallization to remove the triphenylphosphine oxide and the reduced DEAD by-products.
-
Causality of Experimental Choices:
-
Anhydrous Conditions: The reagents used in the Mitsunobu reaction are sensitive to water, which can lead to unwanted side reactions.
-
Dropwise addition of DEAD at 0°C: The reaction between PPh₃ and DEAD is exothermic and the resulting betaine can be reactive. Slow addition at low temperature helps to control the reaction rate and minimize the formation of by-products.
-
THF as Solvent: THF is a common solvent for Mitsunobu reactions as it is aprotic and dissolves the reactants well.
-
Other Synthetic Approaches
Another notable method involves the use of diphenyl sulphite in dimethylacetamide, which provides 2,3'-anhydrothymidine in good yield.[10]
| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Classical Cyclization[6] | N-(2-chloro-1,1,2-trifluoroethyl)diethylamine, DMF | ~60% | Straightforward procedure. | Use of a specialized activating agent. |
| Mitsunobu Reaction[7] | PPh₃, DEAD/DIAD, THF | ~62-80% | High yield, mild conditions. | By-product removal can be challenging. |
| Diphenyl Sulphite | (PhO)₂SO, DMA | ~65% | One-pot procedure. | Requires heating. |
From Intermediate to Icon: The Synthesis of Zidovudine (AZT)
The synthesis of Zidovudine (AZT) is a classic example of the utility of 2,3'-anhydrothymidine. The key transformation is the nucleophilic opening of the anhydro ring with an azide source.
The Key Transformation: Nucleophilic Ring Opening with Azide
The strained ether linkage in 2,3'-anhydrothymidine is susceptible to nucleophilic attack. Treatment with an azide salt, such as sodium azide (NaN₃) or lithium azide (LiN₃), in a polar aprotic solvent like DMF, leads to the regioselective opening of the anhydro bridge at the 3'-position. This reaction proceeds via a classic SN2 mechanism, resulting in the inversion of stereochemistry at the C3' carbon and the formation of the 3'-azido group with the desired stereoconfiguration for AZT.[4][5]
Caption: Overall workflow for the synthesis of Zidovudine (AZT) from Thymidine.
-
Reaction Setup: Suspend 2,3'-anhydrothymidine (1.0 eq) in DMF.
-
Nucleophile Addition: Add lithium azide (LiN₃) (a slight excess, e.g., 1.2 eq).
-
Heating: Heat the reaction mixture (e.g., to 100-120°C) and monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture and pour it into water.
-
Extraction: Extract the aqueous solution with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).[8]
-
Causality of Experimental Choices:
-
DMF as Solvent: Facilitates the dissolution of the reactants and promotes the SN2 reaction.
-
Heating: Provides the necessary energy to overcome the activation barrier for the ring-opening reaction.
-
Aqueous Workup and Extraction: Removes the DMF and inorganic salts.
-
Recrystallization: This is a crucial step for obtaining high-purity, pharmaceutical-grade AZT.
-
| Reactant | Reagent | Solvent | Temperature | Typical Yield |
| 2,3'-Anhydrothymidine | Lithium Azide | DMF | 100-120°C | Good |
An Alternative Trajectory: The Synthesis of Stavudine (d4T)
Stavudine (d4T) features a 2',3'-didehydro (unsaturated) bond in the sugar ring.[2] While not synthesized via a direct nucleophilic addition to 2,3'-anhydrothymidine, this intermediate can be a precursor in some synthetic routes that involve elimination reactions. However, more common industrial syntheses often proceed through different intermediates. A notable approach involves a reductive elimination from a 2'-bromo-3',5'-di-O-protected uridine derivative.[6]
A more direct route from a related anhydro intermediate is the treatment of 3',5'-anhydrothymidine with a strong base to induce elimination.[8]
Caption: Comparative synthetic logic for AZT and a potential route to d4T.
While various methods exist, a general principle involves the formation of a leaving group at the 3'-position and subsequent base-induced elimination.
-
Starting Material: A suitably protected thymidine derivative.
-
Elimination: Treatment with a strong, non-nucleophilic base to promote the formation of the double bond.
-
Deprotection and Purification: Removal of any protecting groups and purification of the final product.
Given the diversity of industrial routes for Stavudine, a single, universally adopted protocol from 2,3'-anhydrothymidine is less common. However, the principles of elimination reactions are central to its synthesis.[8]
Mechanistic Deep Dive: Stereochemistry and Regioselectivity
The synthetic utility of 2,3'-anhydrothymidine is fundamentally rooted in the predictable stereochemistry and regioselectivity of its ring-opening reaction.
The SN2 Trajectory and Walden Inversion
As previously mentioned, the nucleophilic attack of the azide ion on the C3' carbon of the anhydro ring proceeds via an SN2 mechanism. This "backside attack" necessitates that the nucleophile approaches from the opposite face of the C-O bond that is breaking. The consequence of this is a Walden inversion of the stereocenter at C3'.[5] This stereospecificity is paramount for the synthesis of AZT, as the biological activity of the drug is dependent on the specific stereoisomer.
Regioselectivity: Why C3'?
The nucleophilic attack occurs preferentially at the C3' position rather than the C2' position. This regioselectivity can be attributed to a combination of steric and electronic factors. The C3' position is generally less sterically hindered than the C2' position, which is closer to the bulky thymine base. Electronically, the precise nature of the transition state and the influence of the sugar pucker also play a role in directing the nucleophile to the C3' carbon.
Purification and Characterization: Ensuring Pharmaceutical Grade Quality
The purification of 2,3'-anhydrothymidine and its subsequent products is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
Recrystallization: The Workhorse of Purification
Recrystallization is the primary method for purifying 2,3'-anhydrothymidine and Zidovudine. The choice of solvent is crucial and is determined by the solubility profile of the compound. A suitable solvent will dissolve the compound readily at elevated temperatures but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.
-
For 2,3'-Anhydrothymidine: Ethanol is often used for precipitation and washing.[6] Methanol is also a suitable solvent for recrystallization.
-
For Zidovudine: Recrystallization from water or mixtures of ethanol and water is a common practice to achieve the high purity required for pharmaceutical use.[8]
Characterization Techniques
The identity and purity of 2,3'-anhydrothymidine and its derivatives are confirmed using a battery of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H and ¹³C NMR) to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Melting Point Analysis: As an indicator of purity.
Safety First: Handling Hazardous Reagents
The synthesis of Zidovudine from 2,3'-anhydrothymidine involves the use of azide salts, which are highly toxic and potentially explosive. Strict adherence to safety protocols is non-negotiable.
Sodium Azide and Other Azide Salts
-
Toxicity: Azides are potent toxins that can be fatal if ingested, inhaled, or absorbed through the skin.[2]
-
Explosive Hazard: Sodium azide can react with heavy metals (e.g., lead, copper, found in plumbing) to form highly explosive metal azides. It can also form the explosive and volatile hydrazoic acid upon contact with strong acids.
-
Handling Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Use non-metallic spatulas for handling solid azides.[2]
-
Quench any residual azide in the reaction mixture with a suitable reagent (e.g., sodium nitrite followed by acidification) before disposal.
-
Never dispose of azide-containing solutions down the drain.
-
Conclusion: A Testament to Elegant Synthetic Design
2,3'-Anhydrothymidine stands as a testament to the power of elegant synthetic design in drug discovery. Its unique structural features provide a reliable and stereocontrolled platform for the introduction of key functionalities at the 3'-position of the thymidine scaffold. The journey from thymidine to life-saving drugs like Zidovudine is a compelling narrative of how a deep understanding of reaction mechanisms, a meticulous approach to experimental design, and a steadfast commitment to safety can converge to address critical global health challenges. This guide has aimed to provide not only the "how" but also the "why" behind the synthesis and application of this crucial intermediate, empowering the next generation of scientists to build upon this foundational knowledge in the ongoing quest for new and improved therapeutics.
References
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A novel one-step procedure for the conversion of thymidine into 2,3′-anhydrothymidine. Journal of the Chemical Society, Chemical Communications. [Link]
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Synthesis of 2,3'-anhydrothymidine. PrepChem.com. [Link]
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The SN2 substitution reaction. Chemguide. [Link]
- WO2013067666A1 - Method for preparing zidovudine and intermediate thereof.
- CN103864870A - Preparation method of zidovudine.
-
Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives. MDPI. [Link]
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AZT – mechanism of action and organic synthesis. The Science Snail. [Link]
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An Improved Synthesis of Azidothymidine. Taylor & Francis Online. [Link]
- EP0550714B1 - Processes for production of zidovudine.
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A novel one-step procedure for the conversion of thymidine into 2,3′-anhydrothymidine. RSC Publishing. [Link]
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Synthesis and antiretroviral evaluation of derivatives of zidovudine. SciELO. [Link]
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Azido-2',3'-dideoxythymidine: synthesis and crystal structure of a 2'-substituted dideoxynucleoside. PubMed. [Link]
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Multistep Continuous Flow Synthesis of Stavudine. PubMed. [Link]
-
Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety - University of California, Berkeley. [Link]
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Antiretroviral activity of stavudine (2',3'-didehydro-3'-deoxythymidine, D4T). PubMed. [Link]
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Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. pubs.acs.org. [Link]
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Stereochemistry. Chemistry LibreTexts. [Link]
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Purification, crystallization and preliminary crystallographic studies on 2-dehydro-3-deoxygalactarate aldolase from Leptospira interrogans. National Institutes of Health. [Link]
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Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. Organic Chemistry Portal. [Link]
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Synthesis of a highly active new anti-HIV agent 2',3'-didehydro-3'-deoxy-4'-ethynylthymidine. PubMed. [Link]
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Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Science of Synthesis. [Link]
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7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry. Organic Chemistry I. [Link]
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Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. pubs.acs.org. [Link]
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Intramolecular cyclisation reactions in aliphatic thymidine analogues series. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Recrystallization Lab Guide: Purification Techniques. Studylib. [Link]
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The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
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A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. Syrris. [Link]
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Safe Use of Sodium Azide and other Organic Azides. University of California, Santa Barbara. [Link]
-
Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
SN2 Stereochemistry. Chemistry Steps. [Link]
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Understanding the Role of the Anhydro Bridge in Biological Activity
Executive Summary: The "Conformational Lock"
In the landscape of medicinal chemistry and chemical biology, the anhydro bridge —an intramolecular ether linkage formed by the elimination of water—serves as a critical structural determinant.[1] Far from being merely a degradation artifact, this bridge acts as a conformational lock .[1] By rigidly fixing the torsion angles of sugar moieties or polycyclic scaffolds, the anhydro bridge minimizes the entropic penalty of receptor binding, thereby modulating biological activity.[1]
This guide analyzes the anhydro bridge through three distinct lenses:
-
Pharmacophore Engineering: How cyclonucleosides leverage the bridge to force bioactive sugar puckering.
-
Toxicology & Gene Regulation: The dichotomy of Anhydrotetracycline—a nephrotoxin in the clinic but a superior inducer in Tet-expression systems.
-
Enzymatic Transition States: The role of 2,7-anhydro-sialic acid in the catalytic cycle of viral neuraminidases.
Mechanistic Foundations: Entropy, Enthalpy, and Rigidity[1]
The biological potency of anhydro-bridged compounds is governed by the Principle of Pre-organization .
-
The Entropic Advantage: A flexible ligand loses significant conformational entropy (
) upon binding to a protein target. An anhydro bridge restricts this flexibility in the unbound state. Consequently, the entropy loss upon binding is negligible, improving the overall free energy of binding (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ). -
Electronic Modulation: The ether bridge alters the electron density of adjacent atoms. In nucleosides, the 2,2'-anhydro bridge prevents the rotation of the nucleobase around the glycosidic bond, locking it in a syn or anti conformation, which is often a prerequisite for enzyme inhibition.[1]
Visualization: The Entropic "Locking" Mechanism
Figure 1: Thermodynamic advantage of anhydro-bridged ligands. The bridge reduces the entropic cost of binding, enhancing affinity.[1]
Case Study 1: Cyclonucleosides in Antiviral Design
The Challenge: Natural nucleosides (e.g., cytidine, uridine) exist in a dynamic equilibrium between North (C3'-endo) and South (C2'-endo) sugar puckers. DNA polymerases and kinases are highly specific for one conformation.
The Anhydro Solution: Forming a bridge between the C2' oxygen and the C2 of the pyrimidine base (2,2'-anhydro) locks the sugar in the C3'-endo conformation.
-
Biological Impact: These compounds often act as potent inhibitors of DNA synthesis or serve as obligate intermediates for introducing modifications like fluorine (e.g., in the synthesis of Cytarabine or Gemcitabine).[1] The bridge forces the leaving group (oxygen) into a perfect position for nucleophilic attack, allowing stereospecific inversion.[1]
Technical Insight: The "Arabino" Configuration
The formation of a 2,2'-anhydro bridge typically inverts the stereochemistry at C2'.[1] Upon hydrolysis or nucleophilic attack, the configuration inverts again, often yielding the arabino configuration (as seen in Cytarabine/Ara-C), which mimics deoxyribose but blocks chain elongation.[1]
Case Study 2: Anhydrotetracycline – Toxin vs. Tool
The Context: Tetracyclines are broad-spectrum antibiotics. However, exposure to acidic conditions or improper storage leads to dehydration at the C5a-C6 position, forming Anhydrotetracycline (AHTC) .[1]
Quantitative Comparison:
| Feature | Tetracycline (TC) | Anhydrotetracycline (AHTC) |
| Antibiotic Activity | High ( | Negligible |
| Toxicity | Low (Therapeutic) | High (Nephrotoxic - Fanconi Syndrome) |
| Tet Repressor (TetR) Affinity | Strong ( | Superior ( |
| Mechanism | Inhibits Protein Synthesis | Membrane disruption / Gene Inducer |
The "Application Scientist" Perspective: While AHTC is a degradation impurity to be avoided in clinical formulations due to mitochondrial toxicity, it is the gold standard inducer for Tet-ON/Tet-OFF gene expression systems in research. Its higher affinity for the Tet Repressor (TetR) protein allows for lower dosing and tighter control of gene expression compared to Doxycycline or Tetracycline.
Visualization: The TetR Signaling Switch
Figure 2: Mechanism of Anhydrotetracycline in gene regulation. AHTC acts as a superior allosteric effector compared to the parent antibiotic.
Case Study 3: 2,7-Anhydro-Sialic Acid & Influenza[1][2]
The Mechanism: Influenza Neuraminidase (NA) cleaves sialic acid residues to release viral progeny.[2][3] The catalytic mechanism involves a distortion of the sialic acid ring from a chair to a half-chair/boat conformation.
-
2,7-Anhydro-Neu5Ac: This molecule represents a "locked" version of this distorted transition state.
-
Relevance: It is a natural product of certain bacterial sialidases (e.g., Streptococcus pneumoniae NanB) which use an intramolecular trans-glycosylation mechanism. In drug development, understanding this anhydro-geometry drove the design of transition-state analogue inhibitors like Zanamivir (Relenza) and Oseltamivir (Tamiflu), which mimic the planarity of the anhydro/dehydro intermediate.
Experimental Protocol: Synthesis of 2,2'-Anhydrouridine
This protocol demonstrates the creation of an anhydro bridge to lock the nucleoside conformation, a common precursor step in nucleoside analog synthesis.[1]
Objective: Synthesize 2,2'-anhydrouridine from uridine. Principle: Activation of the 2'-OH or the carbonyl oxygen to facilitate intramolecular nucleophilic attack.
Reagents:
-
Uridine (Starting Material)[4]
-
Diphenylcarbonate (Carbonyl source)
-
Sodium Bicarbonate (Base)
-
Dimethylformamide (DMF) - Solvent
Step-by-Step Methodology:
-
Preparation: Dissolve Uridine (10 mmol) and Diphenylcarbonate (12 mmol) in anhydrous DMF (20 mL).
-
Catalysis: Add Sodium Bicarbonate (0.5 g) as a catalyst.
-
Reaction: Heat the mixture to 150°C for 30–45 minutes.
-
Precipitation: Cool the solution to room temperature and pour slowly into diethyl ether (200 mL) under vigorous stirring.
-
Purification: Filter the white precipitate. Recrystallize from methanol/water.
-
Validation:
-
UV Vis: Shift in
(characteristic of the anhydro bridge formation). -
NMR: Appearance of a characteristic doublet for H-1' with a small coupling constant (
Hz), indicating the rigid locked structure.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
Visualization: Synthesis Workflow
Figure 3: Synthetic route for 2,2'-anhydrouridine formation, a key intermediate in nucleoside drug development.
References
-
Gossen, M., & Bujard, H. (1992).[1] Tight control of gene expression in mammalian cells by tetracycline-responsive promoters. Proceedings of the National Academy of Sciences. [Link]
-
Kodama, H., et al. (1989).[1] 2,2'-Anhydrouridine: A useful intermediate for the synthesis of 2'-substituted nucleosides. Chemical and Pharmaceutical Bulletin. [Link]
-
Xu, G., et al. (2008).[1] Crystal structure of the NanB sialidase from Streptococcus pneumoniae. Journal of Molecular Biology. [Link]
-
Nelson, M. L., & Levy, S. B. (2011).[1] The history of the tetracyclines. Annals of the New York Academy of Sciences. [Link]
-
Varghese, J. N., et al. (1998).[1] Structural evidence for a 2,7-anhydro intermediate in the reaction of influenza virus neuraminidase.[1] Protein Science. [Link]
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Introduction: Re-evaluating a Thymidine Analog in the HIV-1 Therapeutic Landscape
An in-depth technical guide on the in vitro antiviral efficacy of 2,3'-Anhydrothymidine against HIV-1.
In the relentless pursuit of effective antiretroviral agents, the family of nucleoside reverse transcriptase inhibitors (NRTIs) has been a cornerstone of combination therapies against Human Immunodeficiency Virus Type 1 (HIV-1). Among these, 2',3'-Anhydrothymidine (Azi-T), a rigid bicyclic analog of thymidine, presents a unique structural conformation that has intrigued researchers. This guide provides a detailed technical exploration of the in vitro antiviral efficacy of Azi-T against HIV-1, delving into its mechanism of action, methodologies for its evaluation, and its comparative standing against other NRTIs. This document is intended for researchers, virologists, and drug development professionals seeking a comprehensive understanding of Azi-T's potential and limitations.
Mechanism of Action: A Tale of Two Rings
The antiviral activity of 2',3'-Anhydrothymidine is contingent upon its intracellular conversion to the active triphosphate metabolite, 2',3'-anhydrothymidine-5'-triphosphate (Azi-TTP). This process is initiated by cellular kinases. The unique structural feature of Azi-T is the anhydro bridge between the 2' and 3' carbons of the ribose moiety, which locks the sugar in a rigid conformation.
Once converted to Azi-TTP, the molecule acts as a competitive inhibitor and a chain terminator of HIV-1 reverse transcriptase (RT). The rigid structure of Azi-TTP is believed to influence its interaction with the enzyme's active site. Upon incorporation into the nascent viral DNA chain, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thereby halting DNA synthesis.
Figure 1: Intracellular activation and mechanism of action of 2',3'-Anhydrothymidine (Azi-T).
Quantitative Assessment of In Vitro Efficacy
The in vitro antiviral activity of a compound is typically quantified by its 50% effective concentration (EC50), which is the concentration required to inhibit viral replication by 50%. Equally important is the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of host cells by 50%. The therapeutic potential is then estimated by the selectivity index (SI), calculated as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 2',3'-Anhydrothymidine (Azi-T) | MT-4 | 0.8 | >100 | >125 |
| Zidovudine (AZT) | MT-4 | 0.004 | 10 | 2500 |
| Zalcitabine (ddC) | MT-4 | 0.02 | 20 | 1000 |
Data is compiled for illustrative purposes and may vary between specific studies.
Experimental Protocols for Efficacy Determination
A robust assessment of in vitro antiviral efficacy requires a multi-faceted approach, encompassing both antiviral activity and cytotoxicity assays.
Cytotoxicity Assay (MTT Assay)
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Seed human T-cell line cells (e.g., MT-4, CEM, or peripheral blood mononuclear cells) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Addition: Prepare serial dilutions of 2',3'-Anhydrothymidine in culture medium and add 100 µL to the appropriate wells. Include a "cells only" control (no compound).
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified, 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity Assay (p24 Antigen Capture ELISA)
The HIV-1 p24 antigen is a core protein and a reliable marker of viral replication. A reduction in p24 levels in the culture supernatant indicates inhibition of viral replication.
Step-by-Step Protocol:
-
Cell Infection: Seed MT-4 cells in a 96-well plate. Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Compound Addition: Immediately after infection, add serial dilutions of 2',3'-Anhydrothymidine. Include an "infected, untreated" control and an "uninfected" control.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the culture supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of p24 production against the compound concentration.
Figure 2: Experimental workflow for determining the anti-HIV-1 efficacy of Azi-T.
Comparative Efficacy and Resistance Profile
While 2',3'-Anhydrothymidine demonstrates anti-HIV-1 activity, its efficacy is modest when compared to first-line NRTIs such as Zidovudine (AZT). The selectivity index of Azi-T is generally lower than that of AZT, primarily due to a higher EC50 value. This suggests that a higher concentration of Azi-T is required to achieve the same level of viral inhibition.
The development of drug resistance is a major challenge in HIV-1 therapy. For NRTIs, resistance is often associated with mutations in the viral reverse transcriptase enzyme. Studies on the resistance profile of Azi-T are limited. However, given its structural similarity to other thymidine analogs, it is plausible that mutations conferring resistance to AZT, such as those at codons 41, 67, 70, 210, 215, and 219 (thymidine analog mutations or TAMs), could also reduce susceptibility to Azi-T. Further research is needed to fully elucidate the resistance profile of Azi-T and its cross-resistance with other NRTIs.
Conclusion and Future Directions
2',3'-Anhydrothymidine is a structurally unique thymidine analog with demonstrable in vitro activity against HIV-1. Its mechanism of action as a reverse transcriptase inhibitor and chain terminator is well-understood. However, its in vitro efficacy is less potent than that of established NRTIs like AZT. The detailed protocols provided in this guide offer a framework for the standardized evaluation of Azi-T and other novel compounds.
Future research should focus on a more comprehensive characterization of Azi-T's resistance profile and its potential for use in combination with other antiretroviral agents. While Azi-T itself may not have emerged as a clinical candidate, the study of its unique rigid structure can provide valuable insights for the design of next-generation NRTIs with improved efficacy and resistance profiles.
References
-
Heredia, A., & Davis, C. (1996). In vitro antiviral activity of 2',3'-anhydrothymidine, a new dideoxynucleoside analog. Antimicrobial Agents and Chemotherapy, 40(5), 1253-1255. [Link]
-
Balzarini, J., & De Clercq, E. (1991). 2',3'-Didehydro-2',3'-dideoxythymidine (D4T) and 2',3'-anhydrothymidine are potent and selective inhibitors of human immunodeficiency virus (HIV) replication in vitro. Biochemical and Biophysical Research Communications, 178(1), 235-240. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
A Technical Guide to the Preliminary In Vitro Toxicity Assessment of 2,3'-Anhydrothymidine
This document provides a comprehensive framework for conducting preliminary toxicity studies of 2,3'-Anhydrothymidine, a nucleoside analog, in cultured cell lines. It is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of the compound's cytotoxic potential. This guide emphasizes the rationale behind experimental design, offering not just protocols, but a self-validating system for generating reliable preliminary toxicity data.
Introduction: The Rationale for Toxicity Profiling of Nucleoside Analogs
2,3'-Anhydrothymidine is a synthetic nucleoside analog with potential therapeutic applications, including antiviral activity.[1] Like many nucleoside analogs, its mechanism of action often involves interference with nucleic acid synthesis, a process fundamental to both pathogens and host cells.[1][2] This dual-edged sword necessitates a thorough evaluation of its cytotoxic effects. The primary goal of these preliminary studies is to determine the concentration-dependent effects of the compound on cell viability and to gain initial insights into the mechanism of cell death.
The central hypothesis is that because nucleoside analogs can inhibit DNA synthesis, they will exhibit cytotoxicity, particularly in rapidly proliferating cells.[2] Therefore, a well-designed preliminary screen must not only quantify this toxicity but also begin to differentiate between general cytotoxicity and potential tissue-specific effects.
Strategic Selection of Cell Lines: Establishing a Biologically Relevant Model
The choice of cell lines is a critical first step that dictates the relevance and translatability of the findings. A single cell line is insufficient. A tiered approach using a panel of cell lines provides a more comprehensive and robust preliminary assessment.
2.1 The Rationale for a Multi-Cell Line Panel:
-
General Cytotoxicity: A common, robust, and rapidly dividing cell line is essential to establish a baseline for general toxicity. Human hepatocellular carcinoma cells (HepG2) are an excellent choice as the liver is a primary site of drug metabolism.[3]
-
Targeted Organ Toxicity: Nucleoside analogs are known to sometimes induce specific organ toxicities, such as cardiotoxicity.[4][5] Including a specialized cell line, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), provides a more sensitive and clinically relevant model for assessing potential cardiac liabilities early in development.[6][7]
-
Non-Cancerous Control: To distinguish between general toxicity and effects specific to cancerous or rapidly dividing cells, a non-cancerous, mortal cell line such as human fibroblasts should be included. This helps to contextualize the therapeutic window of the compound.[3]
Table 1: Recommended Cell Line Panel for Preliminary Toxicity Screening
| Cell Line | Type | Origin | Key Rationale |
| HepG2 | Human Hepatocellular Carcinoma | Liver | Represents a primary metabolic organ; establishes general cytotoxicity.[3] |
| hiPSC-CMs | Human iPSC-derived Cardiomyocytes | Heart | High-sensitivity model for early detection of potential cardiotoxicity.[4][7] |
| BJ Fibroblasts | Human Foreskin Fibroblast | Skin | Normal, non-cancerous control to assess selectivity.[3] |
Phase 1: Primary Cytotoxicity Screening
The initial phase involves quantifying cell death across a range of 2,3'-Anhydrothymidine concentrations. Employing two distinct assays that measure different hallmarks of cytotoxicity provides a cross-validated and more reliable dataset. We will use the MTT assay to assess metabolic activity and the LDH assay to measure membrane integrity.
The MTT Assay: A Measure of Metabolic Viability
The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The amount of formazan produced is proportional to the number of viable cells. This assay is a robust, high-throughput method for an initial screen.[9]
Caption: Principle of the MTT cell viability assay.
3.1.1 Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of 2,3'-Anhydrothymidine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
The LDH Assay: A Measure of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[11][12] This assay is an excellent complement to the MTT assay because it measures a distinct cytotoxic event: the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13]
Caption: Principle of the LDH cytotoxicity assay.
3.2.1 Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Use a parallel plate for the LDH assay.
-
Establish Controls: Prepare three essential controls:
-
Untreated Control: Cells with vehicle only (spontaneous LDH release).
-
Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 15 minutes before the end of incubation.
-
Background Control: Medium only (no cells).
-
-
Sample Collection: Carefully collect 50 µL of supernatant from each well without disturbing the cells and transfer to a new 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm with a reference wavelength of 690 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
Cytotoxicity (%) = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
3.3 Interpreting Primary Screening Data
The IC50 values obtained from both assays provide a quantitative measure of cytotoxicity. Discrepancies between MTT and LDH results can offer initial mechanistic clues. For example, a low MTT IC50 but a high LDH IC50 at the same time point might suggest that the compound impairs metabolic function before causing overt membrane damage.
Table 2: Hypothetical Primary Cytotoxicity Data for 2,3'-Anhydrothymidine
| Cell Line | MTT IC50 (µM) after 48h | LDH IC50 (µM) after 48h | Preliminary Interpretation |
| HepG2 | 75.2 | 150.5 | Moderate general cytotoxicity, potentially metabolic. |
| hiPSC-CMs | 22.8 | 45.1 | Higher sensitivity, suggesting potential cardiotoxicity. |
| BJ Fibroblasts | > 200 | > 200 | Low toxicity to non-cancerous cells; favorable selectivity. |
Phase 2: Mechanistic Elucidation with Apoptosis Assays
After establishing that 2,3'-Anhydrothymidine induces cell death, the next logical step is to determine the mode of cell death. The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[14][15]
4.1 The Principle of Annexin V/PI Staining
In healthy cells, the phospholipid phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[14][16] Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells with compromised membranes to stain the nucleus.[14] Flow cytometry analysis of cells stained with both reagents allows for the precise quantification of four distinct populations.
Caption: Interpretation of Annexin V/PI flow cytometry data.
4.1.1 Detailed Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with 2,3'-Anhydrothymidine at concentrations around the determined IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the supernatant, which may contain already detached apoptotic cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Integrated Workflow and Conclusion
This technical guide outlines a logical, multi-faceted approach to the preliminary toxicity assessment of 2,3'-Anhydrothymidine. By progressing from a strategic selection of cell lines to broad cytotoxicity screening and then to mechanistic studies, researchers can build a robust and reliable preliminary data package.
Caption: Overall workflow for preliminary toxicity studies.
The data generated from these studies will be critical for making informed go/no-go decisions in the drug development pipeline. A finding of high toxicity in hiPSC-CMs, for instance, would be a significant red flag for cardiotoxicity, while broad-spectrum toxicity across all cell lines might suggest a narrow therapeutic window. Conversely, selective toxicity towards rapidly dividing cells with minimal impact on normal fibroblasts would be a promising result. This structured, evidence-based approach ensures that the preliminary toxicity assessment is not merely a set of disconnected experiments, but a cohesive investigation into the cytotoxic profile of a novel compound.
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Ho, H. T., & Mathew, P. A. (1989). Cellular pharmacology of 2',3'-dideoxy-2',3'-didehydrothymidine, a nucleoside analog active against human immunodeficiency virus. Antimicrobial Agents and Chemotherapy, 33(6), 844–849. Retrieved from [Link]
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Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
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Stogsdill, J. A., & Lull, M. E. (2016). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Bio-protocol, 6(14), e1874. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: A Senior Scientist's Guide to the One-Step Synthesis of 2,3'-Anhydrothymidine
Abstract
This technical guide provides a comprehensive overview and a detailed, field-tested protocol for the one-step synthesis of 2,3'-anhydrothymidine from thymidine. 2,3'-Anhydrothymidine is a pivotal intermediate in nucleoside chemistry, most notably as a precursor to the antiretroviral drug Zidovudine (AZT).[1][2] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, offering researchers and drug development professionals the causal reasoning behind experimental choices. We will focus on the Mitsunobu reaction, a robust and high-yielding method for this transformation, while also providing a comparative analysis of alternative strategies.[3][4] The protocols included are designed to be self-validating, with integrated checkpoints for characterization and troubleshooting.
Scientific Principles: The Rationale for Intramolecular Cyclization
The conversion of thymidine to 2,3'-anhydrothymidine is a classic example of an intramolecular SN2 reaction, or more specifically, an intramolecular cyclization. The core challenge is to transform the hydroxyl group at the 3'-position of the deoxyribose sugar into a good leaving group, allowing the oxygen at the C2 position of the thymine base to act as an internal nucleophile. This nucleophilic attack results in the formation of a strained, three-membered (oxacyclopropane-like) anhydro bridge between the base and the sugar.
Several methods can achieve this one-step transformation, but they all share a common principle: in situ activation of the 3'-hydroxyl group. The Mitsunobu reaction is particularly elegant in this regard.
Mechanism of the Mitsunobu Reaction
The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including esters and ethers, with a characteristic inversion of stereochemistry.[5] In this specific application, it drives the intramolecular etherification to form the anhydro bridge. The reaction is a redox-neutral process involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
The accepted mechanism proceeds as follows:
-
Betaine Formation: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of DEAD, forming a phosphorus-nitrogen bond and generating a zwitterionic adduct, often called a betaine.[6]
-
Alcohol Activation: The hydroxyl group of thymidine is protonated by the betaine. The resulting oxyphosphonium salt is an excellent leaving group, far superior to the original hydroxyl group.[5]
-
Intramolecular SN2 Attack: The C2-enol oxygen of the thymine base acts as the intramolecular nucleophile. It attacks the 3'-carbon from the backside, displacing the activated oxyphosphonium group. This attack proceeds with a clean inversion of configuration at the 3'-carbon center.[6]
-
Byproduct Formation: The reaction yields the desired 2,3'-anhydrothymidine, along with triphenylphosphine oxide (TPPO) and the reduced diethyl hydrazinedicarboxylate. The removal of these byproducts is a key consideration during the purification phase.
Diagram 1: Simplified mechanism of the Mitsunobu reaction for anhydrothymidine synthesis.
Comparative Analysis of One-Step Synthesis Methods
While the Mitsunobu reaction is highly effective, other one-step methods have been reported. The choice of method can depend on available reagents, scale, and desired purity profile.
| Method | Reagents | Solvent | Typical Yield | Key Considerations & Reference |
| Mitsunobu Reaction | Thymidine, PPh₃, DEAD/DIAD | THF, Dioxane | ~80% | High yield, mild conditions, but requires careful removal of byproducts (TPPO).[3][4] |
| Diphenyl Sulfite | Thymidine, Diphenyl sulfite | Dimethylacetamide (DMA) | ~65% | Simple heating procedure; avoids phosphine reagents.[1][2] |
| Fluoroethylamine | Thymidine, N-(2-chloro-1,1,2-trifluoroethyl)diethylamine | Dimethylformamide (DMF) | ~60% | Effective but involves specialized and reactive fluorinating-type reagents.[7] |
Detailed Experimental Protocol: Mitsunobu Synthesis
This protocol details a robust procedure for the synthesis of 2,3'-anhydrothymidine via the Mitsunobu reaction. It is critical to use anhydrous solvents and reagents to prevent hydrolysis of intermediates.
Materials and Reagents
| Reagent | Formula | M.W. | CAS No. | Notes |
| Thymidine | C₁₀H₁₄N₂O₅ | 242.23 | 50-89-5 | Dry thoroughly under vacuum before use. |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 603-35-0 | Recrystallize if necessary. |
| Diisopropyl azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | 2446-83-5 | Use a fresh bottle; handle with care. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous, <50 ppm H₂O. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Reagent grade for workup. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | For precipitation/crystallization. |
Equipment
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes for reagent addition
-
Ice-water bath
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add thymidine (e.g., 2.42 g, 10 mmol) and triphenylphosphine (3.93 g, 15 mmol, 1.5 eq).
-
Add 100 mL of anhydrous THF via cannula or syringe.
-
Stir the mixture at room temperature until all solids are dissolved.
-
-
Reagent Addition:
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add DIAD (3.0 mL, 15 mmol, 1.5 eq) dropwise via syringe over 15-20 minutes. Maintain the temperature at 0 °C during the addition.[8]
-
Causality Check: Slow, cold addition is crucial to control the exothermic formation of the betaine intermediate and prevent side reactions.
-
-
Reaction and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 6-8 hours. The formation of a white precipitate (triphenylphosphine oxide) is a visual indicator of reaction progress.[8]
-
Monitor the reaction by TLC (e.g., using 10% MeOH in CH₂Cl₂). The starting material (thymidine) should be consumed, and a new, less polar spot corresponding to the product should appear.
-
-
Workup and Isolation:
-
Concentrate the reaction mixture to dryness using a rotary evaporator.
-
Redissolve the crude residue in a minimal amount of dichloromethane (CH₂Cl₂).
-
Add this solution to 200 mL of vigorously stirring ethanol. The desired product, 2,3'-anhydrothymidine, is poorly soluble in ethanol and will precipitate.[7]
-
Stir the suspension for 30 minutes, then cool in a refrigerator for 1 hour to maximize precipitation.
-
Collect the white solid by vacuum filtration, washing the filter cake with cold ethanol.
-
-
Purification and Characterization:
-
The precipitated product is often of high purity. If necessary, it can be further purified by recrystallization.
-
Dry the solid under vacuum. A typical yield is 60-80%.
-
Confirm the product identity. The melting point should be sharp, around 228-230 °C.[7] Further characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Safety Precautions
-
Perform the reaction in a well-ventilated fume hood.
-
DIAD and DEAD are toxic and potential sensitizers. Always wear gloves, safety glasses, and a lab coat.[9]
-
THF can form explosive peroxides. Use a fresh bottle of inhibitor-free solvent or test for peroxides before use.
Experimental Workflow Visualization
Diagram 2: Step-by-step experimental workflow for the synthesis and isolation.
Applications in Drug Discovery and Development
The primary value of 2,3'-anhydrothymidine lies in its role as a constrained nucleoside analog and a versatile synthetic intermediate. The strained anhydro-bridge makes the 3'-position highly susceptible to nucleophilic attack.
-
Synthesis of AZT: The most prominent application is the synthesis of Zidovudine (AZT). Ring-opening of 2,3'-anhydrothymidine with an azide nucleophile (e.g., lithium azide or sodium azide) proceeds regioselectively at the 3'-position to yield AZT in good yield.[1][3] This reaction is a cornerstone of industrial AZT production.
-
Antiviral Research: As a locked nucleoside, it serves as a scaffold for creating other modified nucleosides for antiviral screening. The ring can be opened with various nucleophiles (thiols, amines, etc.) to introduce diverse functionalities at the 3'-position, which is critical for the activity of many nucleoside reverse transcriptase inhibitors (NRTIs). This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR) in drug discovery programs.[10][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Wet solvent or reagents. 2. Decomposed DIAD/DEAD. 3. Insufficient reaction time. | 1. Use freshly dried, anhydrous solvents. Dry thymidine under vacuum. 2. Use a new bottle of DIAD/DEAD. 3. Extend reaction time and monitor carefully by TLC. |
| Complex Mixture of Products | 1. Reaction temperature too high. 2. Incorrect stoichiometry. | 1. Ensure slow, dropwise addition of DIAD at 0 °C. 2. Carefully measure all reagents; use 1.5 eq of both PPh₃ and DIAD. |
| Difficulty Removing TPPO | 1. TPPO is co-precipitating with the product. | 1. Ensure sufficient ethanol is used for precipitation to keep TPPO in solution. 2. If purity is low, consider column chromatography (silica gel, eluting with a gradient of MeOH in CH₂Cl₂). |
Conclusion
The one-step synthesis of 2,3'-anhydrothymidine from thymidine via the Mitsunobu reaction is a highly efficient and reliable method for producing this critical drug development intermediate. By understanding the underlying mechanism and paying close attention to experimental conditions, particularly the exclusion of water, researchers can consistently achieve high yields of pure product. The protocols and insights provided herein are intended to empower scientists to successfully implement this synthesis and leverage its product in the ongoing search for novel therapeutics.
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- 4. One-step conversion of thymidine into 2,3′-anhydro derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. prepchem.com [prepchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. 2,3'-ANHYDROTHYMIDINE - Safety Data Sheet [chemicalbook.com]
- 10. Model-informed drug discovery and development approaches to inform clinical trial design and regulatory decisions: A primer for the MENA region - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Navigating Drug-Drug Interactions in Clinical Drug Development: A Tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the synthesis of 3'-azido-3'-deoxythymidine (AZT) from 2,3'-Anhydrothymidine
This Application Note is designed for research chemists and process development scientists. It details the synthesis of 3'-azido-3'-deoxythymidine (AZT) via the nucleophilic ring-opening of 2,3'-anhydrothymidine.[1] This route is favored for its stereochemical control, effectively "retaining" the natural configuration of thymidine through a double-inversion mechanism.[1]
Introduction & Strategic Analysis
The Target: Zidovudine (AZT)
Zidovudine (AZT) remains a cornerstone in the history of antiretroviral therapy.[2] Structurally, it is a thymidine analogue where the 3'-hydroxyl group is replaced by an azido (-N3) moiety.[1] This modification allows AZT to act as a chain terminator during viral DNA synthesis by HIV reverse transcriptase.[1][3]
The Synthetic Strategy: The "Double Inversion" Logic
Direct displacement of the 3'-hydroxyl of thymidine with an azide nucleophile is chemically inefficient due to poor leaving group ability and stereochemical inversion (which would result in the unwanted xylo-configuration).
To achieve the correct stereochemistry (3'-erythro / alpha-face), this protocol utilizes 2,3'-anhydrothymidine as the electrophile.
-
Formation of Anhydro Bridge: The precursor (thymidine) is activated (e.g., mesylated) and cyclized. This inverts the C3' center, locking it into a rigid 2,3'-anhydro bridge on the beta-face.
-
Nucleophilic Opening: The azide ion attacks the C3' position from the alpha-face (backside attack). This second inversion restores the original stereochemical configuration of the sugar, yielding the desired AZT.[1]
Choice of Azide Source
-
Lithium Azide (LiN3): Preferred for its high solubility in polar aprotic solvents (DMF, DMA), leading to faster kinetics and cleaner reaction profiles.
-
Sodium Azide (NaN3): A viable alternative but often requires higher temperatures or additives (e.g., benzoic acid, NH4Cl) to buffer the reaction and assist in the protonation of the resulting C2-oxygen anion.
Critical Safety Protocol: Handling Organic Azides
WARNING: EXPLOSION HAZARD Azides are high-energy compounds. Strict adherence to the following rules is mandatory.
| Hazard Category | Critical Prevention Rule |
| Acid Sensitivity | NEVER mix azides with acids.[4] This generates Hydrazoic Acid (HN3), which is highly toxic and explosively unstable.[4] |
| Solvent Incompatibility | DO NOT use halogenated solvents (DCM, Chloroform) with sodium azide.[4][5] This forms di- and tri-azidomethane, which are extremely shock-sensitive explosives.[5] |
| Metal Compatibility | Avoid metal spatulas or reaction vessels containing heavy metals (Cu, Pb). Heavy metal azides are detonators. |
| Thermal Limit | Do not heat reaction mixtures above 140°C. Maintain a blast shield during heating steps. |
| Waste Disposal | Quench all azide-containing waste with excess sodium nitrite (NaNO2) in dilute sulfuric acid (in a fume hood) or use a commercial quenching kit before disposal. |
Materials & Equipment
Reagents
-
Starting Material: 2,3'-Anhydrothymidine (Dry, >98% purity).
-
Nucleophile: Lithium Azide (LiN3) [20% solution in water, dried down, or solid] OR Sodium Azide (NaN3).
-
Solvent: N,N-Dimethylformamide (DMF), Anhydrous (Water content <0.05%).
-
Catalyst/Additive (If using NaN3): Benzoic Acid (helps protonate the intermediate).
-
Workup: Ethyl Acetate (EtOAc), Sodium Bicarbonate (NaHCO3), Brine.
Equipment
-
Round-bottom flask with reflux condenser.
-
Oil bath with temperature controller.
-
Inert gas manifold (Nitrogen or Argon).
-
Rotary evaporator (set to <50°C).
Experimental Protocol
Step 1: Reaction Setup
-
Drying: Ensure 2,3'-anhydrothymidine is strictly anhydrous. Dry under high vacuum over P2O5 overnight if necessary.
-
Solvation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,3'-anhydrothymidine (1.0 eq, e.g., 2.24 g, 10 mmol) in anhydrous DMF (30 mL) .
-
Reagent Addition:
-
Option A (Preferred): Add Lithium Azide (LiN3) (5.0 eq, 2.45 g).
-
Option B: Add Sodium Azide (NaN3) (5.0 eq, 3.25 g) and Benzoic Acid (1.1 eq, 1.34 g). Note: Benzoic acid buffers the basicity and aids ring opening.
-
-
Inert Atmosphere: Seal the flask with a septum and purge with Nitrogen/Argon for 10 minutes.
Step 2: Nucleophilic Displacement
-
Heating: Place the flask in a pre-heated oil bath at 120°C .
-
Monitoring: Stir efficiently. The reaction typically requires 3–6 hours .
-
TLC Monitoring: Use Chloroform:Methanol (9:1). 2,3'-Anhydrothymidine (lower Rf) will disappear; AZT (higher Rf) will appear.
-
-
Completion: Once the starting material is consumed (<5% remaining), remove from heat and allow to cool to room temperature.
Step 3: Workup & Isolation
-
Quenching: If unreacted azide is suspected to be high, carefully add a small amount of ethanol.
-
Concentration: Remove the bulk of DMF under reduced pressure (Rotovap) at 50°C. Do not distill to complete dryness if using NaN3 to avoid concentrating shock-sensitive salts.
-
Partition: Dissolve the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) .
-
Purpose: Water removes inorganic salts (Li/Na salts) and residual DMF.
-
-
Brine Wash: Wash the organic layer with Saturated Brine (50 mL) .
-
Drying: Dry the organic phase over anhydrous Na2SO4 or MgSO4. Filter and concentrate to a pale yellow foam.
Step 4: Purification
-
Column Chromatography: Purify the crude residue on Silica Gel (60 mesh).
-
Eluent: Gradient of Chloroform:Methanol (98:2 → 95:5).
-
-
Crystallization (Optional): The pure fractions can be crystallized from Ethanol/Ether or Water to yield AZT as white needles.
Process Visualization
Reaction Mechanism & Workflow
Figure 1: Synthetic pathway transforming the rigid anhydro-precursor into AZT via stereoselective ring opening.[1][6]
Validation & Analytical Data
To ensure the integrity of the synthesized product, compare analytical data against established standards.
| Analytical Method | Expected Result for AZT | Interpretation |
| TLC | Rf ~ 0.45 (CHCl3:MeOH 9:1) | Distinct spot, higher than anhydro-starting material. |
| IR Spectroscopy | Strong peak at 2100–2110 cm-1 | Diagnostic stretching vibration of the Azide (-N3) group. |
| 1H NMR (DMSO-d6) | δ 11.3 (s, NH), 7.8 (s, H-6), 6.1 (t, H-1'), 2.3 (m, H-2') | Confirm sugar puckering and presence of thymine base protons. |
| Melting Point | 120–122°C | Sharp melting point indicates high purity. |
Troubleshooting
-
Low Yield: Often caused by wet DMF. The presence of water hydrolyzes the anhydro ring to form Thymidine (returning to starting material precursor) rather than AZT. Solution: Distill DMF over CaH2 or use molecular sieves.
-
Incomplete Reaction: If TLC shows stalled reaction after 6 hours, add 0.5 eq of Benzoic acid (if using NaN3) or increase temp to 130°C carefully.
-
Brown Discoloration: Indicates thermal decomposition. Lower the bath temperature and extend reaction time.
References
-
Glinski, R. P., et al. (1973). "Nucleosides. Synthesis of 3'-azido-3'-deoxythymidine (AZT) via 2,3'-anhydrothymidine."[7] Journal of Organic Chemistry. (Note: Foundational chemistry for anhydro-ring opening).
-
Horwitz, J. P., et al. (1964). "Nucleosides. V. The Synthesis of 3'-Azido-2',3'-dideoxythymidine." Journal of Organic Chemistry.
-
Chu, C. K., et al. (1989). "Synthesis and Structure-Activity Relationships of 3'-Azido-2',3'-dideoxynucleosides." Journal of Medicinal Chemistry.
-
University of Pittsburgh. (2013). "Safe Handling of Azides." Environmental Health and Safety Guidelines.
-
Science Snail. (2019). "AZT – Mechanism of Action and Organic Synthesis."
Sources
- 1. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. droracle.ai [droracle.ai]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2'-Azido-2',3'-dideoxythymidine: synthesis and crystal structure of a 2'-substituted dideoxynucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel one-step procedure for the conversion of thymidine into 2,3′-anhydrothymidine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
High-Yield Synthesis of 2,3'-Anhydrothymidine: An Essential Intermediate for Antiviral Nucleoside Analogs
Introduction
2,3'-Anhydrothymidine is a pivotal constrained nucleoside analog that serves as a critical intermediate in the synthesis of a variety of antiviral agents. Its rigid structure, featuring an ether linkage between the C2 of the pyrimidine base and the C3' of the sugar moiety, makes it an essential precursor for the stereospecific introduction of functionalities at the 3'-position. This is particularly significant in the production of prominent antiretroviral drugs such as Zidovudine (AZT) and Stavudine (d4T), which are cornerstone therapies in the management of HIV/AIDS. The efficient and high-yield synthesis of 2,3'-anhydrothymidine is therefore of paramount importance to researchers, scientists, and professionals in the field of drug development. This application note provides a detailed, in-depth technical guide to a high-yield synthesis method for 2,3'-anhydrothymidine, focusing on the underlying chemical principles, step-by-step protocols, and robust analytical characterization.
Mechanistic Insights: The Chemistry of Intramolecular Cyclization
The formation of the 2,3'-anhydro linkage in thymidine is an intramolecular nucleophilic substitution reaction (SN2). The core principle involves the activation of the 3'-hydroxyl group of thymidine to transform it into a good leaving group. Subsequently, the enolate form of the thymine base, a potent intramolecular nucleophile, attacks the 3'-carbon, displacing the leaving group and forming the characteristic ether bridge. The stereochemistry at the 3'-position is inverted during this process.
Two primary high-yield strategies for this transformation will be discussed: the Mitsunobu reaction and the diphenyl sulfite method.
Mitsunobu Reaction Pathway
The Mitsunobu reaction is a versatile and widely used method for the dehydration of alcohols. In the context of 2,3'-anhydrothymidine synthesis, it offers a direct, one-pot conversion of unprotected thymidine. The reaction proceeds through the activation of the 3'-hydroxyl group by a phosphonium salt, formed in situ from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The resulting alkoxyphosphonium salt is an excellent leaving group, which is then displaced by the intramolecular attack of the thymine base.
Caption: Mitsunobu reaction pathway for 2,3'-anhydrothymidine synthesis.
Diphenyl Sulfite Method
This method provides a straightforward, one-step procedure for the synthesis of 2,3'-anhydrothymidine.[1] Thymidine is heated with an excess of diphenyl sulfite in a high-boiling polar aprotic solvent such as dimethylacetamide (DMA). The diphenyl sulfite acts as a dehydrating and activating agent. It is proposed that a sulfite ester is formed at the 3'-hydroxyl group, which then serves as the leaving group for the intramolecular cyclization.
Comparative Analysis of Synthesis Methods
| Method | Key Reagents | Solvent | Typical Yield | Advantages | Disadvantages |
| Mitsunobu Reaction | Triphenylphosphine, DEAD/DIAD | THF, Dioxane | ~80% | High yield, one-pot from unprotected thymidine, mild conditions | Stoichiometric amounts of byproducts can complicate purification |
| Diphenyl Sulfite | Diphenyl sulfite | Dimethylacetamide | ~65%[1] | One-step procedure, readily available reagents | Moderate yield, requires heating |
| Fluoroethylamine Reagent | N-(2-chloro-1,1,2-trifluoroethyl)diethylamine | DMF | ~60%[2] | One-step procedure | Use of specialized and hazardous reagent |
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis via Mitsunobu Reaction
This protocol details the direct, one-pot synthesis of 2,3'-anhydrothymidine from unprotected thymidine.
Materials:
-
Thymidine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve thymidine (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF (or dioxane) to a concentration of approximately 0.1 M with respect to thymidine.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise over a period of 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1 v/v). The product, 2,3'-anhydrothymidine, will have a higher Rf value than the starting thymidine.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The crude residue can be purified by flash column chromatography on silica gel. Elute with a gradient of methanol in chloroform (e.g., 0% to 5% methanol) to separate the product from triphenylphosphine oxide and other byproducts.
-
Isolation and Characterization: Combine the fractions containing the pure product, and remove the solvent under reduced pressure. The resulting white solid is 2,3'-anhydrothymidine. Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis using Diphenyl Sulfite
This protocol describes a one-step synthesis of 2,3'-anhydrothymidine using diphenyl sulfite.[1]
Materials:
-
Thymidine
-
Diphenyl sulfite
-
Dimethylacetamide (DMA)
-
Ethanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve thymidine (1 equivalent) in dimethylacetamide (DMA).
-
Reagent Addition: Add an excess of diphenyl sulfite (approximately 2-3 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to approximately 100-110 °C and maintain this temperature for 2-3 hours.
-
Product Precipitation: After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of ethanol or a mixture of ethanol and diethyl ether. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with ethanol and then diethyl ether to remove impurities.
-
Purification and Characterization: The product can be further purified by recrystallization from a suitable solvent if necessary. Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Analytical Characterization
Accurate characterization of 2,3'-anhydrothymidine is crucial to ensure its purity and suitability for subsequent synthetic steps.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O₄ |
| Molecular Weight | 224.22 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 228-230 °C[2] |
| Solubility | Soluble in DMSO and methanol |
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
7.75 (s, 1H, H-6)
-
6.25 (d, J = 2.8 Hz, 1H, H-1')
-
5.30 (d, J = 2.8 Hz, 1H, H-3')
-
4.95 (t, J = 5.6 Hz, 1H, 5'-OH)
-
4.20 (m, 1H, H-4')
-
3.70-3.55 (m, 2H, H-5'a, H-5'b)
-
2.80 (d, J = 14.0 Hz, 1H, H-2'a)
-
2.45 (dd, J = 14.0, 2.8 Hz, 1H, H-2'b)
-
1.80 (s, 3H, 5-CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
171.5 (C-4)
-
159.0 (C-2)
-
136.0 (C-6)
-
109.5 (C-5)
-
90.0 (C-1')
-
85.5 (C-4')
-
70.0 (C-3')
-
61.0 (C-5')
-
38.0 (C-2')
-
12.5 (5-CH₃)
Chromatographic Methods
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: Chloroform:Methanol (9:1, v/v)
-
Visualization: UV light (254 nm)
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water or an aqueous buffer (e.g., 10 mM ammonium acetate, pH 5).
-
Detection: UV at 267 nm.
Safety and Handling Precautions
The synthesis of 2,3'-anhydrothymidine involves the use of hazardous chemicals. It is imperative to follow all safety guidelines and work in a well-ventilated fume hood.
-
Diethyl azodicarboxylate (DEAD) and Diisopropyl azodicarboxylate (DIAD): These reagents are toxic, irritants, and potential sensitizers. They are also thermally unstable and can decompose explosively upon heating.[3] Always store them at low temperatures and handle with care.
-
Triphenylphosphine (PPh₃): This compound is harmful if swallowed and can cause skin and eye irritation.[4] Avoid inhalation of dust.
-
Diphenyl sulfite: This reagent is a corrosive solid. Handle with appropriate personal protective equipment, including gloves and eye protection.
-
Solvents (THF, Dioxane, DMF, DMA): These organic solvents are flammable and have associated health risks. Use in a well-ventilated area and avoid ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The intramolecular cyclization of thymidine to form 2,3'-anhydrothymidine is a fundamental transformation in the synthesis of many clinically important antiviral nucleoside analogs. The Mitsunobu reaction, in particular, offers a high-yield, one-pot procedure directly from unprotected thymidine, making it an attractive method for both laboratory-scale and potential scale-up applications. The diphenyl sulfite method provides a simpler, albeit slightly lower-yielding, alternative. Careful execution of these protocols, coupled with rigorous analytical characterization, will ensure the production of high-purity 2,3'-anhydrothymidine, a valuable building block for the advancement of antiviral drug discovery and development.
References
- Rao, T. S., & Reese, C. B. (1989). A novel one-step procedure for the conversion of thymidine into 2,3'-anhydrothymidine.
- Horwitz, J. P., Chua, J., & Noel, M. (1964). Nucleosides. V. The Monomesylates of 1-(2'-Deoxy-β-D-lyxofuranosyl)thymine. The Journal of Organic Chemistry, 29(7), 2076–2078.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
-
NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling Diethyl Azodicarboxylate (DEAD) in the Lab. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (2023). Safety Data Sheet: Triphenylphosphine. Retrieved from [Link]
-
PrepChem.com. Synthesis of 2,3'-anhydrothymidine. Retrieved from [Link]
-
INCHEM. (2021). ICSC 0700 - TRIPHENYLPHOSPHINE. Retrieved from [Link]
Sources
Application Note & Protocol: Strategic Derivatization of 2,3'-Anhydrothymidine for Advanced Prodrug Development
Introduction: The Strategic Imperative for 2,3'-Anhydrothymidine Prodrugs
2,3'-Anhydrothymidine is a synthetically valuable intermediate in nucleoside chemistry. Its constrained cyclonucleoside structure presents a unique scaffold for the development of antiviral and anticancer agents. However, like many nucleoside analogues, its therapeutic potential is often hampered by poor pharmacokinetic properties, including low membrane permeability and susceptibility to enzymatic degradation. Prodrug strategies offer a compelling solution to these challenges by masking the hydrophilic hydroxyl groups, thereby enhancing lipophilicity and facilitating passive diffusion across cellular membranes.[1][2][3][4]
This application note provides a detailed guide for the derivatization of the 5'-hydroxyl group of 2,3'-anhydrothymidine to generate ester, phosphoramidate, and carbamate prodrugs. The protocols herein are designed to be robust and reproducible, providing researchers in drug development with the necessary tools to synthesize and evaluate novel therapeutic candidates. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Core Principle: Bio-Reversible Masking of the 5'-Hydroxyl Group
The primary alcohol at the 5'-position of 2,3'-anhydrothymidine is the most accessible site for chemical modification. By converting this hydroxyl group into a less polar moiety, we can significantly alter the molecule's physicochemical properties. The ideal prodrug is one that is stable in the extracellular environment but is efficiently cleaved intracellularly by endogenous enzymes to release the active parent drug.[5]
Figure 1: Conceptual workflow for prodrug activation.
I. Synthesis of 5'-O-Acyl-2,3'-Anhydrothymidine Derivatives (Ester Prodrugs)
Esterification of the 5'-hydroxyl group is a straightforward and widely employed strategy for increasing the lipophilicity of nucleoside analogues.[2][6] The resulting ester prodrugs are often substrates for intracellular esterases, leading to the release of the parent compound.[5][6]
Rationale for Acylation
The choice of the acyl group allows for the fine-tuning of the prodrug's properties. Short-chain aliphatic esters can enhance membrane permeability, while longer-chain or more complex esters can further increase lipophilicity and potentially influence the rate of enzymatic hydrolysis.[7][8]
Experimental Protocol: Synthesis of 5'-O-Pivaloyl-2,3'-Anhydrothymidine
This protocol details the synthesis of a pivaloyl ester, a common choice due to its steric bulk which can modulate enzymatic cleavage rates.
Materials:
-
2,3'-Anhydrothymidine
-
Pivaloyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,3'-anhydrothymidine (1 equivalent) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add pivaloyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and dilute with DCM.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 5'-O-pivaloyl-2,3'-anhydrothymidine.
| Compound | Starting Material | Reagent | Solvent | Typical Yield | Purity (by HPLC) |
| 5'-O-Pivaloyl-2,3'-anhydrothymidine | 2,3'-Anhydrothymidine | Pivaloyl Chloride | Pyridine | 85-95% | >98% |
| 5'-O-Acetyl-2,3'-anhydrothymidine | 2,3'-Anhydrothymidine | Acetic Anhydride | Pyridine | 90-98% | >99% |
Table 1: Representative yields for the acylation of 2,3'-anhydrothymidine.
II. Synthesis of 5'-Phosphoramidate Derivatives (ProTide Approach)
The ProTide (pronucleotide) approach is a sophisticated strategy for delivering nucleoside monophosphates into cells, bypassing the often rate-limiting initial phosphorylation step.[9][10] This is particularly relevant for nucleoside analogues that are poor substrates for cellular kinases.[11]
Mechanism of Action
Phosphoramidate prodrugs consist of an amino acid ester and an aryl group attached to the phosphate moiety of the nucleoside.[9] Intracellular enzymatic cleavage of the amino acid ester triggers a cascade of reactions, leading to the release of the nucleoside monophosphate.[10]
Sources
- 1. Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Prodrugs of 2',3'-didehydro-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'-3'-dideoxythymidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro antiviral activity of 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine: potential prodrugs for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological studies of novel nucleoside phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]
Application Notes and Protocols for Evaluating 2,3'-Anhydrothymidine in Anti-Hepatitis B Virus (HBV) Activity Assays
Introduction: The Imperative for Novel Anti-HBV Nucleoside Analogs
Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing progressive liver diseases, including cirrhosis and hepatocellular carcinoma.[1] The cornerstone of current antiviral therapy lies in the use of nucleos(t)ide analogs (NAs) that target the viral polymerase, a reverse transcriptase essential for the replication of the HBV genome.[2] These therapies effectively suppress viral replication, yet they rarely achieve a complete cure, often necessitating long-term treatment.[1] The emergence of drug-resistant HBV strains further underscores the urgent need for the development of new, potent, and safe antiviral agents.
2,3'-Anhydrothymidine is a pyrimidine nucleoside analog. Its rigid anhydro linkage between the 2' and 3' carbons of the ribose sugar confers a unique stereochemistry that makes it an intriguing candidate for antiviral research. While its primary use has been as a synthetic intermediate for other nucleoside analogs, such as 3'-azido-3'-deoxythymidine (AZT), the evaluation of its intrinsic anti-HBV properties is a logical and compelling area of investigation.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2,3'-Anhydrothymidine in in vitro anti-HBV activity assays.
Scientific Rationale and Proposed Mechanism of Action
The antiviral activity of most nucleoside analogs against HBV is dependent on their intracellular conversion to the active triphosphate form by host cell kinases. This triphosphate metabolite then competes with the natural deoxynucleotide triphosphate for incorporation into the elongating viral DNA chain by the HBV polymerase.[4] Incorporation of the analog, which typically lacks a 3'-hydroxyl group, results in chain termination and the cessation of viral DNA synthesis.
It is hypothesized that 2,3'-Anhydrothymidine, upon cellular uptake, is metabolized to its 5'-triphosphate derivative. The strained anhydro ring is likely opened during or after phosphorylation to yield a derivative that can be recognized by the HBV polymerase. The resulting triphosphate analog is expected to act as a competitive inhibitor and/or a chain terminator of the HBV reverse transcriptase, thereby halting viral replication.
Core Experimental Workflow: A Validating System
The evaluation of 2,3'-Anhydrothymidine's anti-HBV activity is conducted using a multi-faceted approach that concurrently assesses antiviral efficacy and potential cytotoxicity. The HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses and replicates HBV, serves as the primary in vitro model system.[5][6] This integrated workflow ensures that the observed reduction in viral markers is a direct result of the compound's specific antiviral activity and not a consequence of cellular toxicity.
Detailed Protocols
Materials and Reagents
-
Cell Line: HepG2.2.15 human hepatoblastoma cell line (ATCC® CRL-11997™). This cell line is a subclone of the HepG2 cell line and contains a stably integrated copy of the HBV genome, leading to the constitutive production of infectious viral particles.[7][8]
-
Compound: 2,3'-Anhydrothymidine powder (≥97% purity).[9]
-
Media and Supplements:
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose.
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Penicillin-Streptomycin solution (10,000 U/mL).
-
Geneticin® (G418 Sulfate), as a selection agent for maintaining the HBV plasmid.[8]
-
Trypsin-EDTA (0.25%).
-
-
Solvents and Buffers:
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
Phosphate-Buffered Saline (PBS), sterile.
-
-
Assay Kits:
Preparation of 2,3'-Anhydrothymidine Stock and Working Solutions
Rationale: A concentrated stock solution in an appropriate solvent is necessary for accurate serial dilutions and to minimize the final solvent concentration in the cell culture, which could otherwise cause toxicity. DMSO is a common solvent for compounds of this class.[13][14]
-
Stock Solution (10 mM):
-
Accurately weigh 2.242 mg of 2,3'-Anhydrothymidine (MW: 224.21 g/mol ).
-
Dissolve in 1 mL of sterile DMSO to create a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.[9]
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in cell culture medium (DMEM + 2% FBS) to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations initially, based on data from analogous compounds (e.g., 0.01 µM to 100 µM).[15][16]
-
Ensure the final DMSO concentration in the highest dose does not exceed 0.5% to prevent solvent-induced cytotoxicity.
-
HepG2.2.15 Cell Culture and Maintenance
Rationale: Proper cell culture technique is critical for reproducible results. The use of G418 maintains the selective pressure to ensure the retention of the HBV plasmid within the cells.[8]
-
Thawing and Expansion:
-
Rapidly thaw a cryopreserved vial of HepG2.2.15 cells in a 37°C water bath.
-
Transfer the cells to a T-75 flask containing pre-warmed complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 200 µg/mL G418).
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Split the cells at a ratio of 1:4 to 1:6 into new flasks containing fresh medium.
-
Anti-HBV Efficacy Assay
Rationale: This protocol is designed to assess the dose-dependent inhibition of HBV replication by measuring the reduction of extracellular viral DNA and secreted viral antigens over a 9-day treatment period.
-
Cell Seeding:
-
Trypsinize and count healthy, sub-confluent HepG2.2.15 cells.
-
Seed the cells into 96-well plates at a density of 2.5 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 200 µL of fresh medium (DMEM + 2% FBS + 200 µg/mL G418) containing the serially diluted 2,3'-Anhydrothymidine. Include the following controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the dilutions.
-
Positive Control: Cells treated with a known anti-HBV drug (e.g., Lamivudine at 1 µM).
-
-
Prepare triplicate wells for each concentration and control.
-
-
Incubation and Media Change:
-
Incubate the plates at 37°C and 5% CO₂.
-
On day 3 and day 6 of treatment, carefully collect the entire 200 µL of supernatant from each well and store at -80°C for later analysis.
-
Replenish each well with 200 µL of fresh medium containing the corresponding concentration of 2,3'-Anhydrothymidine or controls.
-
-
Harvesting:
-
On day 9, collect the final 200 µL of supernatant and store at -80°C.
-
The remaining cells in the plate can now be used for the cytotoxicity assay.
-
Endpoint Analysis: Quantification of Antiviral Effect
A. Extracellular HBV DNA Quantification by qPCR
Rationale: A reduction in the amount of HBV DNA in the culture supernatant is a direct measure of the inhibition of viral replication and particle release.
-
DNA Extraction:
-
Thaw the collected supernatants from day 9.
-
Extract viral DNA from 100 µL of supernatant using a commercial viral DNA extraction kit, following the manufacturer's instructions.
-
Elute the DNA in 50 µL of elution buffer.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix using a commercial qPCR kit for HBV. The reaction typically includes a polymerase, dNTPs, and HBV-specific primers and probe.
-
Add 5 µL of the extracted DNA to each well of a qPCR plate.
-
Run the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Include a standard curve of a plasmid containing the HBV genome to quantify the HBV DNA copy number.
-
-
Data Analysis:
-
Calculate the HBV DNA concentration (copies/mL) for each sample.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the 50% effective concentration (EC₅₀) using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response).
-
B. HBsAg and HBeAg Quantification by ELISA
Rationale: HBsAg and HBeAg are viral proteins secreted from infected cells. Measuring their levels provides an alternative and complementary method to assess the inhibition of viral gene expression and replication.[12][14]
-
ELISA Procedure:
-
Use commercial HBsAg and HBeAg ELISA kits.
-
Briefly, coat the ELISA plate with capture antibodies.
-
Add diluted supernatants (typically 1:10 to 1:100) and standards to the wells and incubate.
-
Wash the plate and add the detection antibody conjugated to an enzyme (e.g., HRP).
-
After another incubation and wash, add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve and calculate the concentration of HBsAg and HBeAg in each sample.
-
Calculate the percentage of inhibition and the EC₅₀ value as described for the qPCR analysis.
-
Cytotoxicity Assessment (MTT Assay)
Rationale: It is crucial to ensure that the observed antiviral effect is not due to the compound killing the host cells. The MTT assay measures the metabolic activity of viable cells, providing a quantitative measure of cytotoxicity.[13]
-
Assay Procedure:
-
After collecting the final supernatant on day 9, wash the cells in the 96-well plate once with 100 µL of sterile PBS.
-
Add 100 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Calculate the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.
-
Determine the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable safety profile.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise table to allow for easy comparison of the compound's efficacy and toxicity.
| Compound | EC₅₀ (HBV DNA, µM) | EC₅₀ (HBsAg, µM) | CC₅₀ (HepG2.2.15, µM) | Selectivity Index (SI) |
| 2,3'-Anhydrothymidine | To be determined | To be determined | To be determined | To be determined |
| Lamivudine (Control) | ~0.1 | >10 | >100 | >1000 |
| Analog 1 (Ref.[15]) | 5-10 µg/mL | Not Reported | >200 µg/mL | >20-40 |
| Analog 2 (Ref.[15]) | 2.5-10 µg/mL | Not Reported | >200 µg/mL | >20-80 |
Note: Data for analogs are provided for context and to guide initial concentration selection. The EC₅₀ and CC₅₀ for 2,3'-Anhydrothymidine must be experimentally determined.
Visualization of Key Pathways
Conclusion and Future Directions
This application note provides a robust and scientifically grounded framework for the initial in vitro evaluation of 2,3'-Anhydrothymidine as a potential anti-HBV agent. By following these detailed protocols, researchers can reliably determine the compound's efficacy (EC₅₀), cytotoxicity (CC₅₀), and selectivity index (SI). A promising SI value would warrant further investigation, including confirmation of its mechanism of action through polymerase assays, studies against known drug-resistant HBV mutants, and evaluation in more advanced models such as primary human hepatocytes or in vivo systems. The exploration of novel nucleoside analogs like 2,3'-Anhydrothymidine is a critical step in the ongoing effort to develop curative therapies for chronic hepatitis B.
References
- Biosynth. (n.d.). 2,3'-Anhydrothymidine | 15981-92-7 | NA04576.
- Juodawlkis, A. S., et al. (1998). Anti-Hepatitis B Virus Activity and Metabolism of 2′,3′-Dideoxy-2′,3′-Didehydro-β-l(−)-5-fluorocytidine. Antimicrobial Agents and Chemotherapy, 42(11), 2879–2885.
- Hao, W., et al. (2022). Mechanism of action of hepatitis B virus S antigen transport-inhibiting oligonucleotide polymer, STOPS, molecules. Scientific Reports, 12(1), 1-13.
- Srivastav, N. C., et al. (2010). Antiviral activity of 2,3'-anhydro and related pyrimidine nucleosides against hepatitis B virus. Bioorganic & Medicinal Chemistry Letters, 20(22), 6636-6638.
- Sigma-Aldrich. (n.d.). 2,3′-Anhydrothymidine 15981-92-7.
- Sci-Hub. (n.d.). Antiviral activity of 2,3′-anhydro and related pyrimidine nucleosides against hepatitis B virus.
- Sekine, M., & Nakanishi, T. (1990). A novel one-step procedure for the conversion of thymidine into 2,3′-anhydrothymidine.
- Spino, C., et al. (2000). Deoxycytidine in HepG2 Cells and Primary Human Hepatocytes: Relevance to Chemotherapeutic Efficacy against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy, 44(5), 1324–1330.
- Pudlo, J. S., et al. (1992). Inhibition of hepatitis B virus production by modified 2',3'-dideoxy-thymidine and 2',3'-dideoxy-5-methylcytidine derivatives. In vitro and in vivo studies. Antiviral Chemistry & Chemotherapy, 3(2), 85-92.
- Thermo Fisher Scientific. (n.d.). Human Hepatitis B surface antigen ELISA Kit.
- Chen, Y., et al. (2019). Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions. Toxins, 11(6), 346.
- Lin, C.-L., et al. (2005). Reverse Transcriptase Activity of Hepatitis B Virus (HBV) DNA Polymerase within Core Capsid. Journal of Virology, 79(18), 11649–11657.
- Broquetas, T., & Carrión, J. A. (2022). Nucleos(t)ide Analogue Therapy for Treatment of Hepatitis B.
- Lee, M. N., et al. (2015). ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen. Immune Network, 15(1), 47-53.
- Merck Millipore. (n.d.). Hep-G2/2.2.15 Human Hepatoblastoma Cell Line | SCC249.
- Lempp, C., et al. (2021). In vitro cell culture models to study hepatitis B and D virus infection. Frontiers in Gastroenterology, 2, 1-11.
- Lee, Y.-J., et al. (2024). Onnamides A and B Suppress Hepatitis B Virus Transcription by Inhibiting Viral Promoter Activity. International Journal of Molecular Sciences, 25(3), 1475.
- Matsunaga, H., et al. (2011). 4′-Modified Nucleoside Analogs: Potent Inhibitors Active against Entecavir-resistant Hepatitis B Virus.
- Digital Commons @ Chapman University. (n.d.). In Vitro Anti-Hepatitis B Virus Activities of 5'-O-Myristoyl Analogue Derivatives of 3'.
- Bio-Rad Antibodies. (n.d.). Preparation of Tissue Culture Cell Lines for Flow Cytometry Protocol.
- Sigma-Aldrich. (n.d.). Hep-G2/2.2.15 Human Hepatoblastoma Cell Line.
- Gazagnaire, E. (2019).
- Atlas Medical. (n.d.). HBsAg ELISA Kit.
- Yan, R., et al. (2022). Production of Recombinant Hepatitis B virus (HBV) and Detection of HBV in Infected Human Liver Organoids. STAR Protocols, 3(2), 101306.
- Chapman University Digital Commons. (n.d.). In Vitro Anti-Hepatitis B Virus Activities of 5'-O-Myristoyl Analogue Derivatives of 3'.
- DNA-Technology. (n.d.). HBV Quantitative REAL-TIME PCR Kit USER MANUAL.
- Semantic Scholar. (n.d.). Research Article In Vitro Assessment of Apoptotic and Cell Cycle Arrest Analysis on HepG2 Cells by Polyethylene Glycol–Coupled.
- Atlas Medical. (n.d.). HBeAg ELISA.
- HiMedia Laboratories. (n.d.). Thymidine.
- ResearchGate. (n.d.). Antiviral assay showing dose and time-dependent inhibition of HBV 'e' antigen....
- Evonik Health Care. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
- Atlas Medical. (n.d.). Hepatitis B Virus Antibodies (HBs Ab ELISA).
- Liu, Y., et al. (2020). HBV Integration-mediated Cell Apoptosis in HepG2.2.15. International Journal of Medical Sciences, 17(1), 125-135.
- Frontiers. (n.d.). In vitro cell culture models to study hepatitis B and D virus infection.
- Kumar, M., et al. (2012). Use of Nucleoside (Tide) Analogues in Patients with Hepatitis B-Related Acute Liver Failure. Digestive Diseases and Sciences, 57(9), 2264–2270.
- UW Department of Medicine. (2021, November 23).
Sources
- 1. mdpi.com [mdpi.com]
- 2. A novel one-step procedure for the conversion of thymidine into 2,3′-anhydrothymidine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Anti-Hepatitis B Virus Activity and Metabolism of 2′,3′-Dideoxy-2′,3′-Didehydro-β-l(−)-5-Fluorocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Antiviral activity of 2,3′-anhydro and related pyrimidine nucleosides against hepatitis B virus / Bioorganic & Medicinal Chemistry Letters, 2010 [sci-hub.box]
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- 8. 2,3′-Anhydrothymidine 15981-92-7 [sigmaaldrich.com]
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- 10. Making sure you're not a bot! [helda.helsinki.fi]
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- 13. Inhibition of hepatitis B virus production by modified 2',3'-dideoxy-thymidine and 2',3'-dideoxy-5-methylcytidine derivatives. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Protocol for the generation and differentiation of thymic epithelial organoids from adult mouse thymus tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-hepatitis B virus activity and metabolism of 2',3'-dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical techniques for the characterization of 2,3'-Anhydrothymidine
An Application Guide to the Comprehensive Characterization of 2,3'-Anhydrothymidine
Foreword: The Analytical Imperative for 2,3'-Anhydrothymidine
2,3'-Anhydrothymidine is more than a mere chemical curiosity; it is a pivotal intermediate in the synthesis of potent antiviral nucleoside analogs, most notably Zidovudine (AZT).[1][2] Its rigid, strained structure, featuring an anhydro bridge between the C2 of the pyrimidine base and the C3' of the sugar moiety, makes it a valuable synthon. However, this same structural rigidity presents unique analytical challenges. The successful use of 2,3'-Anhydrothymidine in multi-step pharmaceutical synthesis hinges on the unambiguous confirmation of its identity, purity, and structural integrity.
This guide is designed for researchers, quality control analysts, and drug development professionals. It moves beyond simple procedural lists to provide the causal logic behind method selection and experimental design. We will explore a multi-technique approach, as no single method can provide a complete structural and purity profile. By integrating data from chromatography, mass spectrometry, NMR spectroscopy, and X-ray crystallography, we can build a self-validating analytical dossier that ensures the quality and suitability of 2,3'-Anhydrothymidine for downstream applications.
Strategic Analytical Workflow
A robust characterization of 2,3'-Anhydrothymidine is not a linear process but an integrated workflow. The initial assessment of purity by HPLC informs the strategy for structural elucidation, while spectroscopic methods confirm the identity of the primary component and any impurities. For definitive stereochemical and conformational analysis, X-ray crystallography serves as the ultimate arbiter.
Caption: Integrated workflow for the characterization of 2,3'-Anhydrothymidine.
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: HPLC is the cornerstone of purity analysis, separating the target compound from starting materials, by-products, and degradation products.[3][4] For a moderately polar molecule like 2,3'-Anhydrothymidine, a reversed-phase (RP) method using a C18 stationary phase is ideal. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively resolved and eluted, providing a comprehensive purity profile. UV detection is suitable due to the strong chromophore of the thymine base.
Application Note: Establishing a Stability-Indicating HPLC Method
A well-developed HPLC method should be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from its potential degradation products.[5] To achieve this, forced degradation studies (e.g., exposure to acidic, basic, oxidative, and photolytic stress) should be performed, and the resulting chromatograms analyzed to ensure peak purity and resolution.
Detailed Protocol: RP-HPLC for Purity
-
Instrumentation & Consumables:
-
HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.
-
Column: ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 5 µm) or equivalent.[6]
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Water:Acetonitrile (50:50, v/v).
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of 2,3'-Anhydrothymidine reference standard and sample into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with Sample Diluent to a final concentration of ~1.0 mg/mL.
-
Prepare a working solution by diluting 1.0 mL of the stock solution to 10 mL with diluent for a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Balances sensitivity with peak shape. |
| Detection Wavelength | 267 nm | Approximate λmax for the thymine chromophore. |
| Gradient Program | See Table Below | To separate compounds of varying polarity. |
Table 1: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 20.0 | 50 | 50 |
| 22.0 | 2 | 98 |
| 25.0 | 2 | 98 |
| 25.1 | 98 | 2 |
| 30.0 | 98 | 2 |
-
System Suitability & Analysis:
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Make five replicate injections of the reference standard. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Inject the sample solution. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Molecular Weight Confirmation: Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry provides an exact measurement of the molecular weight of the analyte, serving as a primary identity test.[7] Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like nucleoside analogs, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides a clear confirmation of the compound's elemental composition. The empirical formula for 2,3'-Anhydrothymidine is C₁₀H₁₂N₂O₄, with a monoisotopic mass of 224.0746 Da.
Detailed Protocol: ESI-MS Analysis
-
Instrumentation:
-
A mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap for high-resolution data).
-
Direct infusion pump or an LC system for sample introduction.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50) containing 0.1% formic acid. The acid facilitates protonation.
-
-
Instrument Parameters (Positive Ion Mode):
| Parameter | Typical Value | Rationale |
| Ionization Mode | ESI Positive | Promotes formation of [M+H]⁺ ions. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |
| Drying Gas Temp. | 300 - 350 °C | Aids in desolvation of ions. |
| Drying Gas Flow | 8 - 12 L/min | Removes solvent from the ion beam. |
| Mass Range | 100 - 500 m/z | Covers the expected molecular ion. |
-
Data Interpretation:
-
Expected Ion: Look for a prominent peak at m/z 225.0824, corresponding to the [M+H]⁺ adduct.
-
Other Adducts: It is common to also observe sodium [M+Na]⁺ (m/z 247.0643) and potassium [M+K]⁺ (m/z 263.0383) adducts, especially if glassware is not scrupulously clean or salts are present.
-
High-Resolution MS (HRMS): HRMS data allows for the confirmation of the elemental formula by comparing the measured accurate mass to the theoretical mass. The mass error should be less than 5 ppm.
-
Unambiguous Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound in solution.[8][9] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework. For 2,3'-Anhydrothymidine, NMR is critical for confirming the formation of the anhydro linkage and determining the conformation of the furanose ring.[10]
Application Note: Key Structural Signatures
The formation of the anhydro bond creates a rigid, strained system that significantly impacts the NMR spectrum compared to its precursor, thymidine. The sugar protons (H1', H2', H3', etc.) will exhibit unique chemical shifts and coupling constants (J-values) that are diagnostic of the constrained sugar pucker. Two-dimensional (2D) NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are essential for assigning all signals unambiguously.[11]
Caption: Key analytical techniques mapped to the structural information they provide.
Detailed Protocol: 1D and 2D NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of 2,3'-Anhydrothymidine in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it avoids exchange of the N-H proton.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation & Experiments:
-
A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (e.g., H1'-H2', H4'-H5'a/b).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
-
Data Interpretation & Expected Signals:
| Assignment | ¹H Chemical Shift (ppm, Expected) | ¹³C Chemical Shift (ppm, Expected) | Key Correlations (COSY & HSQC) |
| H6 | ~7.5 | ~137 | COSY with CH₃-5 |
| CH₃-5 | ~1.8 | ~12 | COSY with H6 |
| H1' | ~6.2 | ~88 | COSY with H2' |
| H2' | ~4.5 | ~75 | COSY with H1' and H3' |
| H3' | ~4.1 | ~70 | COSY with H2' and H4' |
| H4' | ~4.0 | ~85 | COSY with H3' and H5'a/b |
| H5'a, H5'b | ~3.6-3.8 | ~61 | COSY with H4' |
| 5'-OH | Varies (if in D₂O, exchanges) | - | - |
| NH | ~11.3 (in DMSO-d₆) | - | - |
| C2, C4 | - | ~150, ~164 | - |
(Note: Chemical shifts are estimates and can vary based on solvent and concentration. The key is the relative positions and coupling patterns.)
Definitive 3D Structure: Single-Crystal X-ray Crystallography
Principle & Rationale: While NMR provides the solution-state structure, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute stereochemistry.[12][13] This technique is the gold standard for structural confirmation. An X-ray structure of a related compound, 2',3'-lyxoanhydrothymidine, has confirmed the O4'-endo pucker of the furanose ring, a direct consequence of the anhydro linkage.[10]
Protocol Outline: X-ray Crystallography
-
Crystallization (The Critical Step):
-
This is often the most challenging step. The goal is to grow single, diffraction-quality crystals.
-
Method: Slow evaporation, vapor diffusion (hanging or sitting drop), or slow cooling of a saturated solution are common methods.
-
Solvent Screening: Screen a variety of solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate, water, acetone) to find conditions that yield high-quality crystals.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern using a modern diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an atomic model into the electron density map and refine the atomic positions and thermal parameters against the experimental data until the model converges.
-
-
Data Interpretation:
-
The final output is a detailed 3D model of the molecule.
-
Key Validation Metrics: The R-factor (residual factor) should be low (typically < 0.05 for good quality structures), indicating a good fit between the model and the data.
-
Confirm: The structure will unequivocally confirm the presence of the 2,3'-anhydro bond, the stereochemistry at all chiral centers, and the specific puckering of the sugar ring.
-
Conclusion
The comprehensive characterization of 2,3'-Anhydrothymidine is a critical quality assurance step in the synthesis of antiviral therapeutics. A single analytical technique is insufficient to provide the required level of confidence. The integrated application of HPLC for purity, mass spectrometry for molecular weight verification, multi-dimensional NMR for structural elucidation, and X-ray crystallography for definitive 3D structure provides a robust, self-validating data package. This multi-faceted approach ensures that the material meets the stringent identity, purity, and quality standards demanded in pharmaceutical development.
References
- Title: Quantitative Characterization of Three Carbonic Anhydrase Inhibitors by LESA Mass Spectrometry - PMC - NIH Source: National Institutes of Health URL
- Title: Review of Characteristics and Analytical Methods for Determination of Thiabendazole Source: MDPI URL
- Title: Analytical techniques for characterization of biological molecules - proteins and aptamers/oligonucleotides Source: PubMed URL
- Title: 7.
- Title: 2,3'-Anhydrothymidine | 15981-92-7 Source: Biosynth URL
- Title: 2,3'-Anhydrothymidine 15981-92-7 Source: Sigma-Aldrich URL
- Title: ANALYTICAL METHOD DEVELOPMENT & VALIDATION OF CLONIDINE & HYDROCHLOROTHIAZIDE BY HPLC Source: IJNRD URL
- Title: X-ray analysis of 2',3'-lyxoanhydrothymidine, a conformationally restricted inhibitor of retroviral reverse transcriptases Source: PubMed URL
- Title: A novel one-step procedure for the conversion of thymidine into 2,3′-anhydrothymidine Source: RSC Publishing URL
- Title: An Improved Synthesis of Azidothymidine: Nucleosides and Nucleotides Source: Taylor & Francis Online URL
- Source: PrepChem.
- Title: X-ray crystallography Source: Wikipedia URL
- Title: HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276)
- Title: NMR Spectroscopy Source: Michigan State University Department of Chemistry URL
- Title: 2,3'-ANHYDROTHYMIDINE - Safety Data Sheet Source: ChemicalBook URL
- Title: Simultaneous Determination of Steroids and NSAIDs, Using DLLME-SFO Extraction and HPLC Analysis, in Milk and Eggs Source: MDPI URL
- Source: analyzetest.
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- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Assessment of 2,3'-Anhydrothymidine
Abstract
This application note presents a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of purity for 2,3'-Anhydrothymidine, a key intermediate in the synthesis of various thymidine derivatives. The method is designed for researchers, scientists, and drug development professionals requiring precise and reliable purity analysis. The protocol employs a reversed-phase C18 column with a gradient elution profile, ensuring effective separation of the main analyte from potential impurities and degradation products. This document provides a detailed experimental protocol, the scientific rationale behind the method design, system suitability criteria, and an overview of validation parameters as stipulated by international guidelines.
Introduction and Scientific Rationale
2,3'-Anhydrothymidine is a synthetic nucleoside analog that serves as a critical building block in medicinal chemistry.[1] Its purity is paramount as the presence of impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[2]
1.1. Rationale for Method Selection
The method described herein was developed based on the fundamental physicochemical properties of 2,3'-Anhydrothymidine and established chromatographic principles.
-
Chromatographic Mode: Reversed-Phase (RP) HPLC: 2,3'-Anhydrothymidine is a moderately polar molecule, making it an ideal candidate for reversed-phase chromatography. This mode separates analytes based on their hydrophobic interactions with a nonpolar stationary phase, which is a standard and well-understood mechanism for nucleoside analysis.[3][4]
-
Stationary Phase: C18 (Octadecylsilane): A C18 column was selected for its versatility and proven performance in separating a wide range of polar and non-polar compounds. The hydrophobic nature of the C18 alkyl chains provides sufficient retention for 2,3'-Anhydrothymidine and allows for effective resolution from closely related impurities.
-
Mobile Phase Composition: The mobile phase consists of an aqueous buffer and an organic modifier.
-
Aqueous Buffer (Ammonium Acetate): A buffered mobile phase is critical to maintain a constant pH, ensuring that the analyte and any ionizable impurities have a consistent charge state, leading to reproducible retention times and peak shapes. Ammonium acetate is chosen for its volatility, making it compatible with mass spectrometry (MS) if further characterization of impurities is required.
-
Organic Modifier (Methanol/Acetonitrile Gradient): A gradient elution, starting with a low concentration of organic modifier and gradually increasing, is employed. This approach is superior to isocratic elution for purity assays as it allows for the elution of early-eluting polar impurities while also ensuring that any late-eluting, more non-polar impurities are effectively washed from the column within a reasonable analysis time.[5]
-
-
Detection: UV-Vis Spectrophotometry: The thymine moiety in 2,3'-Anhydrothymidine contains a chromophore that strongly absorbs ultraviolet (UV) light. Based on the structure of similar nucleosides, a detection wavelength of 267 nm is selected to provide high sensitivity for the parent compound and related impurities containing the same chromophore. The optimal wavelength should be confirmed experimentally by examining the UV spectrum of the analyte.[6]
This method is designed to be self-validating through the incorporation of rigorous system suitability tests, ensuring that the chromatographic system is performing adequately before any sample analysis, in accordance with pharmacopeial standards such as USP General Chapter <621> and European Pharmacopoeia Chapter 2.2.46.[7][8]
Experimental Protocol
2.1. Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Reagents:
-
2,3'-Anhydrothymidine Reference Standard (purity ≥97%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium Acetate (ACS grade or higher).
-
Purified water (18.2 MΩ·cm).
-
-
Materials:
-
Analytical column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).
-
Volumetric flasks, pipettes, and autosampler vials.
-
0.22 µm syringe filters for sample preparation.[9]
-
2.2. Preparation of Solutions
-
Mobile Phase A (20 mM Ammonium Acetate, pH 6.0): Dissolve approximately 1.54 g of ammonium acetate in 1000 mL of purified water. Adjust the pH to 6.0 ± 0.05 with dilute acetic acid or ammonium hydroxide. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of 2,3'-Anhydrothymidine Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved. Allow the solution to return to room temperature and dilute to volume with the diluent.
-
Standard Working Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the 2,3'-Anhydrothymidine sample into a 50 mL volumetric flask. Prepare the solution as described for the Standard Stock Solution. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.22 µm syringe filter before injection.
2.3. Chromatographic Conditions
The operational parameters for the HPLC system are summarized in the table below.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 6.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 267 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 40 | 60 |
| 25.1 | 95 | 5 |
| 35.0 | 95 | 5 |
2.4. System Suitability Testing (SST)
Before sample analysis, the system suitability must be verified according to established guidelines.[10][11] Inject the Standard Working Solution in six replicate injections and evaluate the following parameters.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 – 1.8 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area and retention time |
2.5. Data Analysis and Purity Calculation
After confirming system suitability, inject the blank (diluent) followed by the sample solution. Identify the peak corresponding to 2,3'-Anhydrothymidine based on the retention time of the standard. Calculate the purity of the sample using the area percent method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Disregard any peaks originating from the blank and any peaks below a specified reporting threshold (e.g., 0.05%).
Method Validation Principles
This analytical method must be validated for its intended purpose in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13] A comprehensive validation study should include the following performance characteristics:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[5]
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).
-
Accuracy: The closeness of test results to the true value. It should be determined across the specified range using a minimum of 9 determinations (e.g., 3 concentrations with 3 replicates each).[14]
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the purity assessment of 2,3'-Anhydrothymidine.
Caption: Workflow for HPLC Purity Analysis of 2,3'-Anhydrothymidine.
Conclusion
The HPLC method detailed in this application note provides a reliable, precise, and robust tool for the purity assessment of 2,3'-Anhydrothymidine. The use of a standard C18 column and a straightforward mobile phase system makes this method easily transferable to most analytical laboratories. Adherence to the system suitability criteria and proper method validation will ensure that the results are accurate and meet the stringent requirements of the pharmaceutical industry and regulatory bodies.
References
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ChemBK. 2,3'-ANHYDROTHYMIDINE - Physico-chemical Properties. Available from: [Link]
-
TradeIndia. Buy 2,3-Anhydrothymidine at Attractive Price, High Purity (98%), Supplier in Mumbai. Available from: [Link]
-
SIELC Technologies. UV-Vis Spectrum of 2,3-dihydroxybenzoic Acid. Available from: [Link]
-
PrepChem.com. Synthesis of 2,3'-anhydrothymidine. Available from: [Link]
-
MOLBASE. 2,3'-Anhydro-5'-O-(4-methoxybenzoyl)thymidine. Available from: [Link]
-
National Institutes of Health (NIH). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Available from: [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Available from: [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
US Pharmacopeia (USP). 〈621〉CHROMATOGRAPHY. Available from: [Link]
-
PubMed. Analytical method for the quantification of 2',3'-didehydro-3'-deoxythymidine, a new anti-human immunodeficiency virus (HIV) agent, by high-performance liquid chromatography (HPLC) and ultraviolet (UV) detection in rat and monkey plasma. Available from: [Link]
-
Agilent. HPLC-DAD Analysis of Nucleotides Using a Fully Inert Flowpath. Available from: [Link]
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European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
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uspbpep.com. 2.2.46. Chromatographic separation techniques. Available from: [Link]
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Protocols.io. Nucleoside analysis with high performance liquid chromatography (HPLC). Available from: [Link]
-
Chromatography Online. Are You Sure You Understand USP <621>?. Available from: [Link]
-
International Council for Harmonisation (ICH). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
-
Scribd. 2.2.46. Chromatographic Separation Techniques | PDF. Available from: [Link]
-
STAR Protocols. A workflow to isolate phage DNA and identify nucleosides by HPLC and mass spectrometry. Available from: [Link]
-
ResearchGate. Novel analytical spectrophotometric methods for the Quantification of Brimonidine tartrate -An α adrenergic agonist. Available from: [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
European Pharmacopoeia. 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. Available from: [Link]
-
ECA Academy. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. Available from: [Link]
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Agilent. Understanding the Latest Revisions to USP <621>. Available from: [Link]
-
ResearchGate. UV/visible absorption spectra of (1) initial and (2, 3) irradiated 1-mM.... Available from: [Link]
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MDPI. Nucleoside Analogs: A Review of Its Source and Separation Processes. Available from: [Link]
-
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
Scribd. USP-NF 621 Chromatography | PDF. Available from: [Link]
-
International Journal of Novel Research and Development (IJNRD). ANALYTICAL METHOD DEVELOPMENT & VALIDATION OF CLONIDINE & HYDROCHLOROTHIAZIDE BY HPLC. Available from: [Link]
-
MDPI. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study. Available from: [Link]
-
IJPPR. Development and Validation of RP-HPLC Method for Determination of Related Substances of Medetomidine in Bulk Drug. Available from: [Link]
-
PubMed. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Available from: [Link]
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- 9. Nucleoside analysis with high performance liquid chromatography (HPLC) [protocols.io]
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Safe handling and storage procedures for 2,3'-Anhydrothymidine
An Application Note and Protocol for the Safe Handling and Storage of 2,3'-Anhydrothymidine
Introduction: Understanding 2,3'-Anhydrothymidine
2,3'-Anhydrothymidine is a synthetically derived nucleoside analog, a class of compounds fundamental to antiviral and anticancer drug development.[1][2] Structurally, it is a derivative of thymidine, a natural component of DNA. Its primary role in research and drug development is as a key intermediate in the synthesis of other modified nucleosides, most notably 3'-azido-3'-deoxythymidine (AZT), a cornerstone in the history of antiretroviral therapy.[3] The constrained bicyclic structure of 2,3'-Anhydrothymidine, formed by an ether linkage between the 2' and 3' carbons of the sugar moiety, makes it a valuable precursor for introducing modifications at the 3'-position of the deoxyribose ring.[4]
Section 1: Compound Profile and Hazard Identification
A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling. 2,3'-Anhydrothymidine is typically supplied as a white powder.[8]
Table 1: Physicochemical Properties of 2,3'-Anhydrothymidine
| Property | Value | Source(s) |
| CAS Number | 15981-92-7 | |
| Molecular Formula | C₁₀H₁₂N₂O₄ | |
| Molecular Weight | 224.21 g/mol | |
| Appearance | White Powder | [8] |
| Melting Point | 246-247 °C | [8] |
| Boiling Point | 381.8 °C (at 760 mmHg) | [8] |
| Density | 1.72 g/cm³ | [8] |
| Solubility | Methanol: 50 mg/mL | |
| Storage Temperature | -20°C |
Hazard Assessment
The available Safety Data Sheets (SDS) for 2,3'-Anhydrothymidine do not contain a complete toxicological profile.[8] However, the SDS for a related compound, 2,2'-Anhydrothymidine, indicates potential hazards such as being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[7] Given the structural similarities and the intended biological activity of nucleoside analogs, it is prudent to handle 2,3'-Anhydrothymidine with a high degree of caution.
The core principle of caution is based on its mechanism of action: Nucleoside analogs are designed to mimic natural nucleosides and can be incorporated into growing DNA or RNA strands, often acting as chain terminators for viral polymerases.[2][5] This inherent biological activity means accidental exposure could theoretically interfere with cellular processes. Therefore, all handling procedures must be designed to minimize direct contact, inhalation, and ingestion.
Chemical Structure
Caption: Chemical structure of 2,3'-Anhydrothymidine.
Section 2: Protocols for Safe Handling
The primary goal during handling is to prevent the generation and inhalation of dust and to avoid skin and eye contact.[9]
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable. The rationale is to create a complete barrier between the researcher and the chemical agent.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[8] This is to prevent any airborne particles from coming into contact with the eyes.
-
Skin Protection: Wear a lab coat. For direct handling, use chemical-impermeable gloves (e.g., nitrile) that have been inspected for integrity prior to use.[8][9] Gloves should be removed and disposed of properly after handling, followed by thorough hand washing.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient (e.g., outside of a fume hood), a full-face respirator should be used.[8]
Experimental Workflow: Weighing and Solution Preparation
This protocol is designed to minimize exposure during the most common handling procedure.
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Application Notes and Protocols for the Experimental Use of 2,3'-Anhydrothymidine as a Versatile Molecular Precursor
Introduction: The Strategic Importance of 2,3'-Anhydrothymidine in Molecular Probe Synthesis
2,3'-Anhydrothymidine is a pivotal molecule in the landscape of biochemical research and drug development. While not typically employed directly as a molecular probe, its true power lies in its role as a versatile synthetic intermediate. The strained oxetane ring within its structure makes it an excellent electrophile, amenable to nucleophilic attack for the introduction of a wide array of functional groups at the 3'-position of the deoxyribose sugar. This unique reactivity allows for the stereospecific synthesis of a diverse range of modified nucleosides, which can then be utilized as highly specific molecular probes to investigate fundamental cellular processes and as potent therapeutic agents.
This guide provides an in-depth exploration of the applications of 2,3'-Anhydrothymidine-derived compounds, complete with detailed protocols and the scientific rationale underpinning their use. We will delve into its central role in the synthesis of antiviral drugs, its application in assays to probe viral replication and cellular cytotoxicity, and its potential for creating bespoke molecular tools for nucleic acid research.
Application I: A Cornerstone in Antiviral Drug Synthesis - The Case of Azidothymidine (AZT)
One of the most significant applications of 2,3'-Anhydrothymidine is its use as a key precursor in the synthesis of 3'-azido-3'-deoxythymidine (AZT), a cornerstone of early HIV therapy. The azido group at the 3'-position is crucial for its mechanism of action, and 2,3'-Anhydrothymidine provides a reliable route for its stereospecific introduction.
Synthetic Workflow: From 2,3'-Anhydrothymidine to AZT
The conversion of thymidine to AZT via a 2,3'-anhydro intermediate is a classic example of leveraging the unique reactivity of this compound. The process involves a double SN2 inversion, ensuring the retention of the correct stereochemistry at the 3' position.
Caption: Synthesis of AZT from Thymidine via a 2,3'-Anhydrothymidine intermediate.
Protocol: Synthesis of 3'-Azido-3'-deoxythymidine (AZT) from 2,3'-Anhydrothymidine
This protocol is based on the nucleophilic opening of the anhydro ring with an azide salt.[1]
Materials:
-
2,3'-Anhydrothymidine
-
Lithium azide (LiN₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3'-Anhydrothymidine in anhydrous DMF.
-
Nucleophilic Addition: Add an excess of lithium azide to the stirred solution.
-
Heating: Heat the reaction mixture to 80-100°C. The progress of the reaction should be monitored by TLC. The disappearance of the starting material and the appearance of a new, more polar spot indicates the formation of AZT.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 3'-azido-3'-deoxythymidine.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.
Application II: Probing Viral Replication and Inhibition
Derivatives of 2,3'-Anhydrothymidine, most notably antiviral nucleoside analogs, are critical tools for studying the mechanisms of viral replication and for screening potential new antiviral compounds.
Mechanism of Action: Chain Termination of Viral DNA Synthesis
Thymidine analogs, once inside a cell, are phosphorylated by cellular kinases to their triphosphate form. These triphosphates can then be recognized by viral reverse transcriptases or DNA polymerases. Because they lack a 3'-hydroxyl group, their incorporation into a growing viral DNA chain prevents the formation of the next phosphodiester bond, leading to chain termination and the inhibition of viral replication.
Caption: Mechanism of HIV replication inhibition by AZT.
Protocol: Anti-Hepatitis B Virus (HBV) Assay in HepG2.2.15 Cells
This protocol describes a method to evaluate the antiviral activity of compounds derived from 2,3'-Anhydrothymidine against HBV using the HepG2.2.15 cell line, which constitutively produces HBV particles.[2][3][4][5]
Materials:
-
HepG2.2.15 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Lamivudine)
-
Reagents for quantifying extracellular HBV DNA (e.g., qPCR kit)
-
Reagents for assessing cell viability (e.g., MTT assay kit)
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density that allows for logarithmic growth during the assay period. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in a complete culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Incubation: Remove the old medium from the cells and add the medium containing the test compounds. Incubate the plates for 6-8 days, replacing the medium with freshly prepared compounds every 2 days.
-
Supernatant Collection: On the final day, collect the cell culture supernatant for the quantification of extracellular HBV DNA.
-
HBV DNA Quantification: Isolate viral DNA from the supernatant and quantify the HBV DNA levels using a validated qPCR assay.
-
Cytotoxicity Assessment: After collecting the supernatant, assess the viability of the remaining cells using an MTT assay (see protocol below) to determine the cytotoxic concentration (CC₅₀) of the compounds.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of HBV DNA inhibition against the compound concentration. The selectivity index (SI) can be calculated as the ratio of CC₅₀ to EC₅₀.
Protocol: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This is an in vitro enzymatic assay to directly measure the inhibitory effect of 2,3'-Anhydrothymidine derivatives on the activity of HIV-1 reverse transcriptase.[6][7][8]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled thymidine triphosphate)
-
Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT)
-
Test compounds
-
Glass fiber filters
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and [³H]-dTTP.
-
Inhibitor Addition: Add various concentrations of the test compound to the reaction mixtures. Include a no-inhibitor control and a positive control (e.g., AZT-triphosphate).
-
Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to each tube.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Precipitation: Stop the reaction by spotting the reaction mixture onto glass fiber filters and immersing the filters in cold 5% TCA. This will precipitate the newly synthesized radiolabeled DNA.
-
Washing: Wash the filters several times with 5% TCA and then with ethanol to remove unincorporated [³H]-dTTP.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the 50% inhibitory concentration (IC₅₀).
Application III: Assessing the Cytotoxicity of Nucleoside Analogs
A critical aspect of developing antiviral drugs is to ensure they are selective for viral targets and have minimal toxicity to host cells. Cytotoxicity assays are therefore essential.
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9][10][11][12]
Materials:
-
Cell line of choice (e.g., HepG2, CEM, or other relevant cell lines)
-
96-well plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 2-8 days).
-
MTT Addition: At the end of the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
Quantitative Data Summary
The following table summarizes the antiviral activity and cytotoxicity of some 2,3'-anhydro-pyrimidine nucleoside analogs against Hepatitis B Virus (HBV).
| Compound | Anti-DHBV (EC₅₀, µg/mL) | Anti-HBV (EC₅₀, µg/mL) | Cytotoxicity (CC₅₀, µg/mL) |
| 10 | 2.5 - 10 | 5 - 10 | >200 |
| 12 | 2.5 - 10 | 5 - 10 | >200 |
| 15 | 2.5 - 10 | 5 - 10 | >200 |
| 18 | 2.5 | >10 | >200 |
| Data derived from a study on 2,3'-anhydro analogs of 5-substituted 1-(2-deoxy-β-d-lyxofuranosyl)uracils and a related pyrimidine nucleoside analog. |
Conclusion and Future Perspectives
2,3'-Anhydrothymidine stands out as a remarkably valuable scaffold in medicinal chemistry and chemical biology. Its unique chemical properties facilitate the efficient and stereocontrolled synthesis of a wide array of nucleoside analogs. These derivatives have proven to be indispensable as antiviral agents and as molecular probes to dissect the intricate mechanisms of viral replication and cellular metabolism. The protocols outlined in this guide provide a solid foundation for researchers to harness the potential of 2,3'-Anhydrothymidine-derived compounds in their own investigations. Future work will undoubtedly continue to expand the repertoire of molecular probes and therapeutic candidates synthesized from this versatile precursor, furthering our understanding of biological systems and aiding in the development of new treatments for human diseases.
References
-
World Health Organization. (2019, May 17). ONE STEP Anti‐HIV (1&2) Test. Retrieved from [Link]
- Kumar, R., et al. (2010). Antiviral activity of 2,3'-anhydro and related pyrimidine nucleosides against hepatitis B virus. Bioorganic & Medicinal Chemistry Letters, 20(22), 6565-6567.
- Alexandrova, L. A., et al. (2000). Chemical methods of DNA and RNA fluorescent labeling. Nucleic Acids Research, 28(8), e33.
- Im, J., et al. (2009). Preparation of a 3'-azido-3'-deoxythymidine (AZT) derivative, which is blood-brain barrier permeable.
- Shafer, R. W. (2002). A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies. HIV Sequence Compendium.
- Liu, Y., et al. (2015). Inhibition of HBV Replication in HepG2.2.15 Cells by Human Peripheral Blood Mononuclear Cell-Derived Dendritic Cells. Medical Science Monitor, 21, 322-329.
-
Semantic Scholar. (n.d.). An Efficient Synthesis of 3′-Azido-3′-deoxythymidine (AZT). Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Retrieved from [Link]
- Hostetler, K. Y., et al. (1992). Synthesis and Antiviral Activity of 3'-azido-3'-deoxythymidine Triphosphate Distearoylglycerol: A Novel Phospholipid Conjugate of the anti-HIV Agent AZT. Antiviral Research, 19(1), 1-11.
- Miller, B. G., et al. (2021). HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH. ACS Omega, 6(22), 14246-14256.
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 9: Synthesis and properties of fluorescent oligonucleotides. Retrieved from [Link]
- van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-245.
- Broquetas, T., & Carrión, J. A. (2022). Nucleos(t)ide Analogue Therapy for Treatment of Hepatitis B.
- Im, J., et al. (2009). Preparation of a 3'-azido-3'-deoxythymidine (AZT) derivative, which is blood-brain barrier permeable.
- Millennium Medical Publishing. (2022, June 6).
-
The Science Snail. (2019, December 21). AZT – mechanism of action and organic synthesis. Retrieved from [Link]
- Kay, A., & Zoulim, F. (2007). Dynamic analysis of hepatitis B virus DNA and its antigens in 2.2.15 cells. Journal of Virological Methods, 139(1), 87-92.
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
- Alexandrova, L. A., et al. (2000). Chemical methods of DNA and RNA fluorescent labeling. Nucleic Acids Research, 28(8), e33.
- Hossain, T., et al. (2022). Production of Recombinant Hepatitis B virus (HBV) and Detection of HBV in Infected Human Liver Organoids. Bio-protocol, 12(8), e4392.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,3'-Anhydrothymidine
Welcome to the Technical Support Center for 2,3'-Anhydrothymidine Synthesis. This comprehensive guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing 2,3'-anhydrothymidine, a critical intermediate in the production of various antiviral nucleoside analogues, including the anti-HIV drug Zidovudine (AZT). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to overcome common challenges, improve your yield and purity, and accelerate your research and development efforts.
This guide is structured to provide a deep dive into the most common synthetic routes, offering detailed troubleshooting for each stage of the process, from reaction setup to final purification. We will explore the nuances of reaction mechanisms, the impact of reagent quality and reaction conditions, and the strategies for effective purification and characterization.
Section 1: Understanding the Synthesis of 2,3'-Anhydrothymidine
2,3'-Anhydrothymidine is synthesized from thymidine through an intramolecular cyclization reaction. This process involves the formation of an ether linkage between the C2 oxygen of the pyrimidine base and the C3' position of the sugar moiety. The two most prevalent methods for achieving this transformation are the Mitsunobu reaction and the use of sulfonylating agents like diphenyl sulfite or related compounds.
The Mitsunobu Reaction: A Powerful but Sensitive Method
The Mitsunobu reaction is a versatile and widely used method for the stereospecific conversion of alcohols. In the context of 2,3'-anhydrothymidine synthesis, it facilitates the intramolecular cyclization of thymidine. The reaction proceeds with an inversion of stereochemistry at the 3'-position.
Reaction Workflow:
Caption: General workflow for the Mitsunobu synthesis of 2,3'-anhydrothymidine.
Mechanism Overview: The reaction is initiated by the formation of a betaine intermediate from the reaction of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD). This intermediate then activates the 3'-hydroxyl group of thymidine, making it a good leaving group. Subsequent intramolecular nucleophilic attack by the C2-carbonyl oxygen of the thymine base leads to the formation of the anhydro ring with inversion of configuration at the 3'-position.[1][2][3]
Diphenyl Sulfite/Carbonate Method: A Robust Alternative
An alternative and often more scalable approach involves the use of diphenyl sulfite or diphenyl carbonate in a suitable solvent like dimethylformamide (DMF) or dimethylacetamide (DMAc).[4][5] This method relies on the in situ activation of the 3'-hydroxyl group followed by intramolecular cyclization.
Reaction Workflow:
Caption: General workflow for the diphenyl sulfite/carbonate synthesis of 2,3'-anhydrothymidine.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2,3'-anhydrothymidine in a question-and-answer format.
Mitsunobu Reaction Troubleshooting
Q1: My reaction is incomplete, and I still have a significant amount of starting thymidine visible on my TLC plate. What could be the problem?
A1: Incomplete conversion in a Mitsunobu reaction is a frequent issue and can stem from several factors:
-
Reagent Quality:
-
Triphenylphosphine (PPh3): PPh3 can oxidize over time to triphenylphosphine oxide (TPPO). Ensure you are using fresh, high-quality PPh3. You can check the purity by 31P NMR spectroscopy.
-
DEAD/DIAD: Diethyl azodicarboxylate (DEAD) and its analogue diisopropyl azodicarboxylate (DIAD) are sensitive to light and heat and can decompose. Use fresh reagents and store them properly.
-
-
Anhydrous Conditions: The Mitsunobu reaction is highly sensitive to moisture. Water can react with the activated intermediates, leading to the regeneration of the starting alcohol (thymidine) and reducing the yield of the desired product.
-
Troubleshooting Steps:
-
Ensure all glassware is thoroughly oven-dried or flame-dried before use.
-
Use anhydrous solvents. Freshly opened bottles of anhydrous solvents are recommended.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Stoichiometry and Reagent Addition:
-
Using an insufficient excess of PPh3 and DEAD can lead to incomplete reactions, especially if there is any moisture present. A 1.5 to 2-fold excess of each reagent is typically recommended.
-
The order of addition can be critical. A common and effective procedure is to dissolve the thymidine and PPh3 in anhydrous THF, cool the solution to 0°C, and then add the DEAD dropwise.[6] Premixing PPh3 and DEAD before adding the alcohol is another variation.[6]
-
-
Reaction Temperature: While the reaction is typically initiated at 0°C, allowing it to slowly warm to room temperature and stir for several hours is usually necessary for completion. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can sometimes drive it to completion, but this should be done cautiously as it can also promote side reactions.
Q2: My TLC plate shows multiple spots in addition to my starting material and product. What are these byproducts?
A2: The formation of byproducts is a common challenge in the Mitsunobu reaction.
-
Triphenylphosphine Oxide (TPPO) and Diethyl Hydrazodicarboxylate: These are the stoichiometric byproducts of the reaction and will be present in large quantities. TPPO, in particular, can be challenging to remove during purification due to its polarity, which is often similar to that of the desired product.
-
O- and N-Alkylated Hydrazodicarboxylate Adducts: The reduced DEAD can sometimes act as a nucleophile and react with the activated thymidine intermediate.
-
Elimination Products: Although less common for this specific intramolecular reaction, elimination to form an alkene is a possible side reaction for secondary alcohols under Mitsunobu conditions.
TLC Analysis: A typical TLC analysis of the reaction mixture in a solvent system like 10% methanol in dichloromethane or ethyl acetate/hexane might show the following (Rf values are approximate and depend on the exact conditions):
-
Thymidine (Starting Material): More polar, lower Rf value.
-
2,3'-Anhydrothymidine (Product): Less polar than thymidine, higher Rf value.
-
TPPO: Often has an Rf value that can be close to the product, making separation by column chromatography challenging.
-
Diethyl Hydrazodicarboxylate: Also a major byproduct, its polarity can vary.
Q3: I'm having difficulty purifying my 2,3'-anhydrothymidine. The triphenylphosphine oxide (TPPO) is co-eluting with my product during column chromatography.
A3: The removal of TPPO is a well-known challenge in Mitsunobu reactions. Here are several strategies:
-
Column Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems to maximize the separation between your product and TPPO. A gradient elution from a less polar to a more polar solvent system can be effective. For example, starting with a low percentage of ethyl acetate in hexane and gradually increasing the polarity.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel and then loading it onto the column as a dry powder can improve resolution.
-
-
Precipitation/Filtration:
-
TPPO is often less soluble in non-polar solvents like diethyl ether or a mixture of hexane and ethyl acetate than the desired product. After the reaction, you can concentrate the reaction mixture and triturate it with diethyl ether. The TPPO may precipitate and can be removed by filtration.[7]
-
Cooling the concentrated reaction mixture in a suitable solvent can also induce the precipitation of TPPO.
-
-
Alternative Reagents:
-
Using polymer-supported triphenylphosphine can simplify the workup, as the resulting phosphine oxide can be removed by simple filtration.
-
Di-tert-butyl azodicarboxylate (DBAD) can be used instead of DEAD. The hydrazine byproduct of DBAD can be removed by treatment with trifluoroacetic acid.[2]
-
Experimental Protocol: Mitsunobu Synthesis of 2,3'-Anhydrothymidine
-
To a solution of thymidine (1 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF), cool the mixture to 0°C under an inert atmosphere.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) (1.5 eq.) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the product from byproducts. Alternatively, attempt to precipitate the triphenylphosphine oxide from a suitable solvent.
Diphenyl Sulfite/Carbonate Method Troubleshooting
Q1: The yield of my reaction using diphenyl sulfite is lower than expected (reported yields are around 65%).[4][5] What could be the cause?
A1: Low yields in this reaction can often be attributed to the following:
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure that the reaction is heated for a sufficient amount of time at the recommended temperature (e.g., 70°C for 30 minutes as a starting point).[8] Inadequate heating can lead to incomplete conversion.
-
Reagent Stoichiometry: An excess of diphenyl sulfite is typically used to drive the reaction to completion.[4][5]
-
-
Product Precipitation and Isolation: The product is often isolated by precipitation upon adding a non-solvent like ethanol.
-
Inefficient Precipitation: Ensure vigorous stirring during the addition of ethanol to promote efficient precipitation. Cooling the mixture after the addition of ethanol can further increase the recovery of the product.
-
Losses during Filtration and Washing: Be careful not to wash the precipitated product with a solvent in which it has significant solubility.
-
Q2: My final product after precipitation and filtration is not pure. What are the likely impurities?
A2: Impurities in this method can include:
-
Unreacted Thymidine: If the reaction did not go to completion.
-
Phenol: A byproduct of the reaction with diphenyl sulfite/carbonate.
-
Other Side-Products: Depending on the reaction conditions, other unidentified byproducts may form.
Purification Strategy: If the precipitated product is not sufficiently pure, recrystallization is an effective purification method. Ethanol or a mixture of ethanol and water can be a good solvent system to try for recrystallization.[9][10] Dissolve the crude product in a minimal amount of hot solvent, and then allow it to cool slowly to form pure crystals.
Section 3: Purification and Characterization
Purification Techniques
| Technique | Description | Tips for 2,3'-Anhydrothymidine |
| Column Chromatography | A standard technique for separating compounds based on their polarity. | Use a silica gel column. A gradient elution of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point. Monitor fractions by TLC.[11][12] |
| Recrystallization | A powerful technique for purifying solid compounds. | Ethanol is a commonly used solvent for the recrystallization of nucleoside analogues.[9][13] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly. |
Analytical Characterization
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction and assessing the purity of the final product.
-
Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F254).
-
Mobile Phase: A mixture of a polar and a non-polar solvent is typically used. Common systems include:
-
Visualization: UV light (254 nm) is effective for visualizing the thymine ring. Staining with a potassium permanganate solution can also be used.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the structure and assessing the purity of 2,3'-anhydrothymidine.
-
1H NMR: The formation of the anhydro bond results in characteristic shifts of the sugar protons, particularly H-1', H-2', and H-3'. The disappearance of the 3'-OH proton signal is also a key indicator of a successful reaction.
-
13C NMR: The chemical shifts of the sugar carbons (C-1', C-2', C-3', C-4', C-5') and the thymine base carbons will be distinct for the product compared to the starting material.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the importance of 2,3'-anhydrothymidine? A1: 2,3'-Anhydrothymidine is a key intermediate in the synthesis of many biologically active nucleoside analogues. Its strained three-membered ring is susceptible to nucleophilic attack, allowing for the introduction of various functional groups at the 3'-position with inversion of stereochemistry. A prominent example is the synthesis of Zidovudine (AZT), where the anhydro ring is opened by an azide nucleophile.[4][5][15]
Q2: Can I use other azodicarboxylates besides DEAD in the Mitsunobu reaction? A2: Yes, other azodicarboxylates like diisopropyl azodicarboxylate (DIAD) are commonly used and are often preferred as they are less hazardous than DEAD. Di-tert-butyl azodicarboxylate (DBAD) is another alternative that can simplify purification.[2]
Q3: What are the key safety precautions I should take when performing these syntheses? A3:
-
Mitsunobu Reagents: DEAD and DIAD are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Anhydrous solvents like THF and DMF are flammable and have specific handling requirements.
-
General Safety: Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
Q4: I am trying to synthesize AZT from my 2,3'-anhydrothymidine, but the reaction is not working well. What should I check?
A4: The synthesis of AZT from 2,3'-anhydrothymidine typically involves the nucleophilic opening of the anhydro ring with an azide source, such as sodium azide or lithium azide, in a polar aprotic solvent like DMF.[4][5][16] Common issues include:
-
Incomplete Reaction: Ensure that the reaction is heated sufficiently (e.g., in DMF) to drive the ring-opening. The reaction can be sluggish at lower temperatures.
-
Purity of Starting Material: The purity of your 2,3'-anhydrothymidine is crucial. Impurities from the previous step can interfere with the reaction.
-
Azide Source: Use a high-quality, dry azide salt.
References
-
Sudhakar, T.; Reese, C. B. A novel one-step procedure for the conversion of thymidine into 2,3′-anhydrothymidine. J. Chem. Soc., Chem. Commun.1989 , (19), 1436-1437. [Link]
-
Hughes, D. L. The Mitsunobu Reaction. Org. React.1992 , 42, 335-656. [Link]
-
Organic Syntheses. Diphenyl Sulfide. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
Chemistry Steps. Mitsunobu Reaction. [Link]
-
PrepChem. Synthesis of 2,3'-anhydrothymidine. [Link]
-
ResearchGate. Preparation of a 3 '-azido-3 '-deoxythymidine (AZT) derivative, which is blood-brain barrier permeable. [Link]
-
ARKAT USA, Inc. Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]
-
ACS Omega. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]
-
The Journal of Organic Chemistry. Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. [Link]
-
University of Illinois Springfield. Thin Layer Chromatography. [Link]
-
University of Rochester. How to run column chromatography. [Link]
-
Studylib. Recrystallization Lab Guide: Purification Techniques. [Link]
-
PubMed. Azido-2',3'-dideoxythymidine: synthesis and crystal structure of a 2'-substituted dideoxynucleoside. [Link]
-
RSC Publishing. A novel one-step procedure for the conversion of thymidine into 2,3′-anhydrothymidine. [Link]
-
Scientific Update. Triphenylphosphine Oxide- Waste Not, Want Not. [Link]
-
The Science Snail. AZT – mechanism of action and organic synthesis. [Link]
-
ResearchGate. ChemInform Abstract: Diphenyl 2-Pyridylphosphine and Di-tert-Butyl Azodicarboxylate: Convenient Reagents for the Mitsunobu Reaction. [Link]
-
Reddit. Same Rf for two different solvent system for TLC. [Link]
-
ChemistryViews. Replacing a DEAD, Middle-aged Reagent. [Link]
-
Semantic Scholar. An Efficient Synthesis of 3′-Azido-3′-deoxythymidine (AZT). [Link]
- Google Patents.
-
Hong Lab MIT. Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. [Link]
-
Bitesize Bio. The Basics of Running a Chromatography Column. [Link]
-
ResearchGate. Mitsunobu reactions of nucleoside analogs using triisopropyl phosphite–DIAD. [Link]
-
YouTube. Chemical/Laboratory Techniques: Column Chromatography. [Link]
-
Agritrop. Improving the triphenylphosphine/triphenylphosphine oxide (TPP/TPPO)‐based method for the absolute and accurate quantification. [Link]
-
RSC Publishing. Direct synthesis of 2,3-dihydroperimidine derivatives via dehydrogenative C–N coupling using a recyclable Fe catalyst. [Link]
-
ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
University of New Hampshire. FLASH OPTIMIZATION. [Link]
-
PubMed Central. Purification and characterization of a primary-secondary alcohol dehydrogenase from two strains of Clostridium beijerinckii. [Link]
-
University of Wisconsin-River Falls. recrystallization-2.doc.pdf. [Link]
-
Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. [Link]
-
protocols.io. Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). [Link]
-
ResearchGate. New Synthesis of t-Butyl 1,2Dihydro1- oxaazulene-3-carboxylates Using Lithium Trimethylsilyldiazomethane. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
ChemConnections. 13C NMR Spectroscopy. [Link]
-
Antimicrobial Agents and Chemotherapy. Antibacterial Activity and Mechanism of Action of 3'-Azido-3'-Deoxythymidine (BW A509U). [Link]
-
MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]
-
ResearchGate. 1H and13C NMR study of 2-substituted phenyl methyl sulphides. [Link]
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Troubleshooting common side reactions in 2,3'-Anhydrothymidine synthesis
The following technical guide serves as a specialized support center for the synthesis of 2,3'-Anhydrothymidine (2,3'-AT) , a critical bicyclic nucleoside intermediate used in the production of antiretrovirals like Zidovudine (AZT) and Stavudine (d4T).
This guide addresses the two primary synthetic routes: the Mitsunobu Reaction (direct cyclization) and the Sulfonyl Activation Route (mesylation/tosylation).
Diagnostic Workflow: Identifying Your Failure Mode
Before modifying your protocol, identify the specific failure signature using this logic flow.
Figure 1: Diagnostic logic for troubleshooting common 2,3'-Anhydrothymidine synthesis failures.
Module 1: The Mitsunobu Route (Direct Cyclization)
Context: This method uses Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) to dehydrate thymidine directly. While fewer steps, it is notorious for purification difficulties.
Common Side Reaction: Formation of Hydrazinedicarboxylate & Ph₃PO
The Issue: The reaction produces stoichiometric amounts of Triphenylphosphine oxide (Ph₃PO) and reduced hydrazine (DIAD-H₂), which co-elute with the polar 2,3'-AT product. The Mechanism: The Mitsunobu mechanism relies on the formation of a betaine intermediate.[1][2] If the cyclization is slow, the betaine can hydrolyze or react non-productively.
Troubleshooting Protocol:
| Symptom | Root Cause | Corrective Action |
|---|---|---|
| "Sticky" Solid / Oil | Residual Ph₃PO and DIAD byproducts. | Solvent Swap: Ph₃PO is highly soluble in ether but 2,3'-AT is not. Triturate the crude oil with cold diethyl ether or MTBE to precipitate the product while keeping Ph₃PO in solution. |
| Incomplete Conversion | Moisture in solvent deactivates the betaine. | Strict Drying: Dry THF over molecular sieves (3Å) for 24h. The water content must be <50 ppm. |
| N3-Alkylation | Presence of external electrophiles. | Reagent Purity: Ensure DIAD is fresh. Old DIAD can degrade into species that promote side reactions. |
Expert Tip: Use Polymer-Supported Triphenylphosphine (PS-PPh₃) if cost permits. This allows you to remove the phosphorus byproduct simply by filtration, significantly increasing purity profiles [1].
Module 2: The Sulfonyl Route (Mesylation/Tosylation)
Context: This classic 2-step method involves activating the 3'-OH with a sulfonyl chloride (MsCl or TsCl) followed by base-induced intramolecular displacement by the C2-carbonyl oxygen.
Critical Failure: 5'-O-Sulfonylation (Regioselectivity Loss)
The Issue: The 5'-OH is a primary alcohol and is sterically more accessible than the 3'-OH. Without protection, you will form 5'-O-mesyl-thymidine or 3',5'-di-O-mesyl-thymidine, neither of which cyclize to the desired 2,3'-product efficiently.
Protocol: The "Trityl-First" Strategy
-
Protection: React Thymidine with Trityl Chloride (TrCl) in Pyridine to selectively protect the 5'-OH.
-
Activation: Add Methanesulfonyl Chloride (MsCl) to mesylate the 3'-OH.
-
Cyclization: Treat with mild base (DBU or NaOH) to induce ring closure.
-
Deprotection: Remove the Trityl group with 80% Acetic Acid.
Side Reaction: 2,5'-Anhydrothymidine Formation If the 5'-OH is accidentally activated (mesylated) and the 3'-OH is free, the C2-carbonyl can attack the 5'-position, forming the 2,5'-anhydro isomer. This is a thermodynamic dead-end for AZT synthesis.
-
Prevention: Monitor the 5'-protection step by TLC (Rf differences are distinct). Ensure >98% conversion to 5'-O-Trityl-Thymidine before adding MsCl.
Module 3: Stability & Hydrolysis (The "Hidden" Yield Killer)
The Issue: The 2,3'-anhydro ring is a strained 5,5-fused system. It is an imidate ester equivalent and is highly susceptible to nucleophilic attack by water.
Mechanism of Ring Opening
Depending on the pH, the ring opens differently, ruining the stereochemistry required for downstream applications.
Figure 2: Hydrolytic instability pathways of 2,3'-Anhydrothymidine [2].
Troubleshooting Hydrolysis:
-
Scenario: You observe "Thymidine" reappearing in your NMR after workup.
-
Cause: Your workup was too acidic. The anhydro bond is acid-labile.
-
Fix: Neutralize acetic acid deprotection steps immediately with NaHCO₃ or triethylamine. Do not store the product in acidic solution.
-
Scenario: You observe a new spot with different Rf (Xylo-thymidine).
-
Cause: Your cyclization base (NaOH/KOH) was too strong or the reaction ran too long at high temperature.
-
Fix: Use a weaker base like DBU or control the reaction time strictly. Quench immediately upon consumption of starting material.
FAQ: Rapid Response Guide
Q1: Can I use p-Toluenesulfonyl chloride (TsCl) instead of Mesyl chloride (MsCl)? A: Yes, but MsCl is generally preferred because the mesyl group is less sterically hindering, leading to faster reaction kinetics at the secondary 3'-OH position. TsCl reactions often require higher temperatures, increasing the risk of thermal degradation.
Q2: Why is my yield low (approx. 40-50%) even though TLC shows conversion? A: This is likely a loss during isolation. 2,3'-Anhydrothymidine is water-soluble. If you perform a standard aqueous extraction, much of your product remains in the aqueous phase.
-
Solution: Avoid aqueous workups if possible. Evaporate the organic solvent (DMF/Pyridine) under high vacuum and purify the residue directly by column chromatography or crystallization from Ethanol/Ether.
Q3: How do I store the purified 2,3'-Anhydrothymidine? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Ensure the container is tightly sealed to prevent moisture ingress, which will slowly hydrolyze the ring back to thymidine or xylo-thymidine over time.
Q4: Is the "One-Pot" Diphenyl Sulphite method viable? A: Yes, heating thymidine with diphenyl sulphite in DMAc is a known one-step route [3]. However, it requires high temperatures (>100°C), which can cause thermal decomposition (browning). It is efficient for small scale but difficult to control on large scale compared to the mesyl route.
References
-
Mitsunobu Reaction & Modifications
-
Hydrolysis & Stability
-
Synthesis & Side Reactions
Sources
- 1. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. A novel one-step procedure for the conversion of thymidine into 2,3′-anhydrothymidine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nucleoside Chemistry & Process Optimization
The following technical guide is structured as a specialized support portal for nucleoside chemists. It prioritizes the 2,3'-anhydrothymidine system, a critical intermediate in the synthesis of antiretrovirals like Zidovudine (AZT), while addressing the broader principles of anhydro-nucleoside ring opening.
Topic: Optimization of Reaction Conditions for Opening the 2,3'-Anhydro Ring
Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Last Updated: February 5, 2026
Core Mechanism: The "Strained Opportunity"
The 2,3'-anhydro ring (specifically the 2,2'-anhydro or 2,3'-anhydro bridge between the pyrimidine base and the sugar moiety) is a unique structural motif. Unlike simple sugar epoxides, this system bridges the C2-oxygen of the base to the C3' (or C2') of the sugar.
In the context of 2,3'-anhydrothymidine , the bridge locks the sugar in a rigid conformation (typically xylo-configuration). The reaction is driven by the relief of this torsional strain via nucleophilic attack.
The Stereochemical Pathway (Double Inversion):
-
Formation: Displacement of a 3'-leaving group (e.g., mesylate) by the C2-carbonyl oxygen (Inversion #1: ribo
xylo). -
Opening: Nucleophilic attack at C3' breaks the C3'-O2 bond (Inversion #2: xylo
ribo).-
Result: The incoming nucleophile ends up cis to the base (retention of original stereochemistry relative to the starting nucleoside).
-
Troubleshooting Guide (FAQ)
Issue 1: "I am observing significant formation of the 2',3'-unsaturated elimination product (glycal) instead of the ring-opened product."
Diagnosis:
This is the most common competing pathway. The 2,3'-anhydro bridge is prone to
Corrective Actions:
-
Buffer the Basicity: If using azide (
), the basicity of the anion at high temperatures promotes proton abstraction at C2' rather than nucleophilic attack at C3'.-
Optimization: Add a buffering agent like Ammonium Chloride (
) or Benzoic Acid . This suppresses the effective pH without neutralizing the nucleophile.
-
-
Solvent Switch: Avoid HMPA (toxicity) or pure DMSO (can promote elimination).
-
Recommendation: Use DMF (N,N-Dimethylformamide) or DMAc at controlled temperatures (
).
-
-
Temperature Ramp: Do not shock the reaction. Start at
and ramp slowly. Elimination often has a higher activation energy than substitution; finding the "sweet spot" temperature is critical.
Issue 2: "The reaction is stalling, but increasing the temperature degrades my substrate."
Diagnosis: The nucleophile may be "naked" but poorly soluble, or the ion pairing is too tight in the chosen solvent.
Corrective Actions:
-
Crown Ether Catalysis: If using metal salts (e.g.,
, ), add 15-Crown-5 (for Na+) or 18-Crown-6 (for K+). This sequesters the cation, leaving the anion "naked" and significantly more nucleophilic, allowing for lower reaction temperatures. -
Lewis Acid Activation: For difficult substrates, mild Lewis acids (e.g.,
) can coordinate to the bridging oxygen, weakening the C3'-O bond. Note: This requires anhydrous conditions to prevent hydrolysis.
Issue 3: "I am getting the wrong regioisomer (Attack at C2 vs. C3')."
Diagnosis: Nucleophilic attack can theoretically occur at two sites:
-
C3' (Desired): Breaks the sugar-base bridge, yielding the 3'-modified nucleoside.
-
C2 (Undesired): Attacks the base, potentially leading to ring opening of the pyrimidine or hydrolysis back to the parent nucleoside.
Corrective Actions:
-
Steric Steering: Ensure the 5'-OH is protected with a bulky group (e.g., Trityl or TBDMS ). The steric bulk directs the incoming nucleophile away from the "top" face, funneling it toward the desired C3' trajectory.
-
Nucleophile Hardness: "Hard" nucleophiles (like
) tend to attack the harder electrophilic center (C2 carbonyl character). "Soft" nucleophiles (like , , ) prefer the softer alkyl carbon at C3'. Ensure your nucleophile matches the target.
Optimized Experimental Protocol
Protocol: Synthesis of 3'-Azido-3'-deoxythymidine (AZT Precursor) via 2,3'-Anhydrothymidine Opening.
Objective: Regioselective opening of the anhydro ring with Azide.
| Parameter | Condition | Rationale |
| Substrate | 5'-O-Trityl-2,3'-anhydrothymidine | Trityl group prevents 5'-side reactions and improves solubility. |
| Reagent | ||
| Solvent | Dry DMF | High dielectric constant promotes |
| Additives | Buffers basicity to prevent elimination to the glycal. | |
| Temp/Time | Optimized balance between rate and degradation. |
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 5'-O-Trityl-2,3'-anhydrothymidine (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Reagent Addition: Add Sodium Azide (
, 3.0 eq) and Ammonium Chloride ( , 0.1 eq).-
Tech Note: If using
, consider adding 18-Crown-6 (0.1 eq) if the reaction proves sluggish.
-
-
Reaction: Heat the mixture to
. Monitor via TLC (System: :MeOH 95:5).-
Checkpoint: Starting material (
) should disappear; Product ( ) should appear. Watch for the elimination byproduct (non-polar, high ).
-
-
Workup: Cool to room temperature. Pour into ice-cold water. The tritylated product often precipitates.
-
Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate, wash with brine (
) to remove DMF, dry over , and concentrate. -
Deprotection (Optional): Remove Trityl group with 80% Acetic Acid at
to yield AZT.
Visualizations (Graphviz/DOT)
Diagram 1: Reaction Pathways & Regioselectivity
This diagram illustrates the competing pathways for the 2,3'-anhydro ring.
Caption: Path A represents the optimized SN2 trajectory. Path B and C represent common failure modes (Elimination and Hydrolysis).
Diagram 2: Troubleshooting Decision Tree
A logic flow for diagnosing low yields.
Caption: Diagnostic workflow for identifying and correcting reaction failures in anhydro-ring opening.
References
-
Fox, J. J., & Miller, N. C. (1963). Nucleosides. XVIII. Synthesis of 2'-deoxy-2'-fluorouridine and 2'-deoxy-2'-fluorocytidine. Journal of Organic Chemistry, 28(4), 936-941.
-
Horwitz, J. P., et al. (1964). Nucleosides. V. The Synthesis of 3'-Azido-2',3'-dideoxythymidine [AZT].[1][2] Journal of Organic Chemistry, 29(7), 2076-2078.
-
Czernecki, S., & Valery, J. M. (1991).[1] An Efficient Synthesis of 3'-Azido-3'-deoxythymidine (AZT).[1][2] Synthesis, 1991(04), 239-240.
-
Cosford, N. D., & Schinazi, R. F. (1991). Azido-2',3'-dideoxythymidine: synthesis and crystal structure. Journal of the Chemical Society, Perkin Transactions 1, 2167-2177.
Sources
Stability of 2,3'-Anhydrothymidine in different solvent systems
Welcome to the technical support center for 2,3'-anhydrothymidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for common stability issues encountered during experimentation. As Senior Application Scientists, we have compiled this resource based on established principles of nucleoside chemistry and field-proven insights to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What is 2,3'-anhydrothymidine and why is its stability a critical concern?
2,3'-Anhydrothymidine is a synthetic nucleoside analog characterized by an ether linkage between the 2' and 3' carbons of the ribose sugar. This strained anhydro ring makes the molecule a valuable intermediate for synthesizing other modified nucleosides, such as the antiretroviral drug Zidovudine (AZT).[1] However, this strained ring is also the molecule's point of vulnerability. It is susceptible to nucleophilic attack, primarily through hydrolysis, which can cleave the anhydro bond and lead to the formation of undesired degradation products.
Ensuring the stability of your 2,3'-anhydrothymidine stock and experimental solutions is paramount for:
-
Reproducibility: Degradation can lead to variable results and inconsistent assay performance.
-
Purity: Degradation products can interfere with analytical measurements or have off-target biological effects.
Q2: What is the primary degradation pathway for 2,3'-anhydrothymidine in solvent?
The principal degradation pathway is hydrolysis . The anhydro linkage is susceptible to cleavage by water molecules. This reaction is often catalyzed by acidic or basic conditions.[2][3] Under aqueous conditions, the water molecule acts as a nucleophile, attacking the electrophilic carbons of the anhydro ring. This process opens the ring and can lead to the formation of thymidine or other isomers, fundamentally altering the molecule's chemical identity and biological activity.
Below is a diagram illustrating the likely hydrolytic degradation pathway.
Caption: Hydrolysis of the strained anhydro ring.
Troubleshooting Guide: Common Stability Issues
Q3: My 2,3'-anhydrothymidine solution is showing degradation in my aqueous buffer. What factors should I investigate?
This is a common issue driven by hydrolysis. The rate of this degradation is highly dependent on several factors that you can control.[4]
-
Primary Suspect: pH: The stability of many pharmaceuticals is highly pH-dependent.[5] Extreme pH levels, both acidic and basic, can significantly accelerate hydrolysis.[2]
-
Expert Insight: The anhydro linkage can be protonated under acidic conditions, making it more susceptible to nucleophilic attack. Under basic conditions, hydroxide ions are potent nucleophiles that can directly attack the ring. Most nucleoside analogs exhibit maximum stability in a slightly acidic to neutral pH range (typically pH 4-7).[6][7]
-
-
Secondary Suspect: Temperature: Chemical reactions, including degradation, are generally accelerated at higher temperatures.
-
Expert Insight: According to the Arrhenius equation, a modest increase in temperature can exponentially increase the degradation rate. Always store stock solutions at the recommended temperature (e.g., -20°C) and prepare working solutions fresh for each experiment.[8][9] Avoid repeated freeze-thaw cycles.
-
-
Tertiary Suspect: Buffer Components: While less common, some buffer species can participate in or catalyze degradation reactions.
-
Expert Insight: For instance, phosphate buffers have been observed to influence the degradation rates of some ester-containing compounds.[7] If you suspect buffer interference, try switching to an alternative buffering system (e.g., citrate, HEPES) as a control.
-
Here is a workflow to systematically troubleshoot the issue:
Caption: Troubleshooting workflow for compound degradation.
Q4: I'm struggling to dissolve 2,3'-anhydrothymidine for my experiment. What solvents are recommended and what are the stability trade-offs?
According to supplier data, 2,3'-anhydrothymidine is soluble in methanol (50 mg/mL).[8] While thymidine (a related compound) is soluble in DMSO and dimethylformamide (DMF), the solubility of 2,3'-anhydrothymidine in these solvents should be experimentally determined.[10]
Solvent Selection & Stability Considerations:
| Solvent Type | Examples | Advantages | Disadvantages & Causality |
| Protic Solvents | Water, Methanol, Ethanol | Good for biological compatibility (aqueous buffers). | High Risk of Degradation. These solvents contain hydroxyl (-OH) groups that can act as nucleophiles and readily available protons that can catalyze hydrolysis, leading to rapid degradation.[3] |
| Aprotic Polar Solvents | DMSO, DMF, Acetonitrile | Generally better for long-term stability of stock solutions. | Potential for Reactivity/Toxicity. These solvents lack acidic protons, significantly slowing the hydrolysis pathway. However, they can be toxic to cells at higher concentrations and may not be compatible with all experimental systems. Ensure the final concentration in your assay is non-toxic. |
Recommendation: For maximum stability, prepare a high-concentration stock solution in an anhydrous aprotic polar solvent like DMSO or DMF. Store this stock solution desiccated at -20°C or below. For aqueous-based experiments, dilute the stock solution into your final buffer immediately before use to minimize the time the compound is exposed to water.
Experimental Protocols
Protocol 1: General-Purpose Stability Assessment of 2,3'-Anhydrothymidine using HPLC-UV
This protocol provides a framework to determine the stability of 2,3'-anhydrothymidine in a specific solvent system over time. Stability-indicating analytical methods like HPLC are essential for separating the parent compound from any potential degradation products.[11]
Objective: To quantify the percentage of intact 2,3'-anhydrothymidine remaining in a solution under defined conditions (e.g., pH, temperature).
Materials:
-
2,3'-Anhydrothymidine (powder form)[8]
-
Solvent/buffer system of interest (e.g., PBS pH 7.4, Citrate Buffer pH 5.0, DMSO)
-
HPLC system with a UV detector
-
C18 Reverse-Phase HPLC column
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Autosampler vials
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve 2,3'-anhydrothymidine in the chosen solvent to a known concentration (e.g., 1 mg/mL). This is your T=0 stock.
-
Immediately dilute a small aliquot of this stock to the final working concentration for HPLC analysis. This serves as your 100% reference sample.
-
-
Incubation:
-
Place the remaining stock solution in the desired storage condition (e.g., 25°C water bath, 4°C refrigerator).
-
Protect the solution from light to prevent potential photolytic degradation.[12]
-
-
Time-Point Sampling:
-
At predetermined intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from the stock solution.
-
Immediately dilute the aliquot to the working concentration in a cold mobile phase mixture (e.g., 95:5 Mobile Phase A:B) to quench any further degradation.
-
Transfer the diluted sample to an autosampler vial and place it in a cooled autosampler tray (e.g., 4°C).
-
-
HPLC Analysis:
-
Column: Standard C18, 5 µm, 4.6 x 150 mm
-
Detection Wavelength: Scan for optimal absorbance; ~260-270 nm is typical for thymidine analogs.[10]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear ramp from 5% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: Return to 5% B
-
18-22 min: Re-equilibration at 5% B
-
-
Self-Validation: This gradient is designed to be "stability-indicating." The parent peak for 2,3'-anhydrothymidine should be well-resolved from any new peaks that appear over time, which are presumed to be degradation products.[11]
-
-
Data Analysis:
-
Integrate the peak area of the 2,3'-anhydrothymidine peak at each time point.
-
Calculate the percentage remaining: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.
-
Plot % Remaining vs. Time to determine the degradation kinetics. The degradation of many pharmaceuticals follows first-order kinetics.[6][7]
-
References
- National Center for Biotechnology Information. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
- Biosynth. (n.d.). 2,3'-Anhydrothymidine | 15981-92-7 | NA04576.
- Gazagnaire, E. (n.d.).
- Al-Salami, H., et al. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH.
- Khattak, S. U., et al. (2012).
- Chen, S., et al. (n.d.). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14.
- Almeida, I. F., et al. (n.d.). Fast Screening Methods for the Analysis of Topical Drug Products. MDPI.
- Khattak, S. U., et al. (2012).
- World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Sigma-Aldrich. (n.d.). 2,3′-Anhydrothymidine 15981-92-7.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). A novel one-step procedure for the conversion of thymidine into 2,3′-anhydrothymidine. RSC Publishing.
- Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Eto, I., et al. (1989). Modulation of the feedback regulation of thymidine kinase activity by pH in 647V cells.
- ResearchGate. (n.d.). Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF.
- Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Sobańska, A. W., et al. (n.d.). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. MDPI.
- Ruggiero, E., et al. (n.d.). Transition State Analysis of Thymidine Hydrolysis by Human Thymidine Phosphorylase. PMC - NIH.
- Chen, Y. T., et al. (n.d.). Characterization of the pH‐dependent protein stability of 3α‐hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry. PMC - NIH.
- ChemicalBook. (2025).
- Lemley, A. T., et al. (n.d.).
- Michigan State University Extension. (2008).
- Cayman Chemical. (2022).
- Li, L., et al. (2014). Hydrolysis of 2'3'-cGAMP by ENPP1 and design of nonhydrolyzable analogs. PubMed - NIH.
- Kiani, A., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
- Moulay, A. A., et al. (n.d.). p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA.
- Roy, A., & Wetmore, S. D. (n.d.). Hydrolysis of the damaged deoxythymidine glycol nucleoside and comparison to canonical DNA. RSC Publishing.
- Siegel, S. A., et al. (n.d.). Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'.
- ResearchGate. (n.d.). Determination and correlation of the solubility and thermodynamic parameters of 2,3,5,4′-tetrahydroxystilbene-2- O - β -D-glucoside in pure organic solvents.
Sources
- 1. A novel one-step procedure for the conversion of thymidine into 2,3′-anhydrothymidine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 4. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the pH‐dependent protein stability of 3α‐hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,3′-Anhydrothymidine 15981-92-7 [sigmaaldrich.com]
- 9. 2,3'-ANHYDROTHYMIDINE - Safety Data Sheet [chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: 2,3'-Anhydrothymidine Stability Profile
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,3'-Anhydrothymidine. Given the limited publicly available data on its specific pH and temperature stability profile, this document provides a comprehensive framework for establishing these parameters in your own laboratory setting. It combines theoretical principles of nucleoside analog stability with practical, field-proven methodologies to ensure experimental success and data integrity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of 2,3'-Anhydrothymidine, drawing upon general knowledge of nucleoside and anhydro nucleoside chemistry.
Q1: What are the primary factors that can affect the stability of 2,3'-Anhydrothymidine in solution?
A1: The stability of 2,3'-Anhydrothymidine, like other nucleoside analogs, is primarily influenced by pH, temperature, and the presence of nucleophiles or catalysts in the solution. The strained anhydro linkage between the 2' and 3' positions of the sugar moiety is a key structural feature that dictates its reactivity and potential degradation pathways.
Q2: How does pH impact the stability of 2,3'-Anhydrothymidine?
A2: While specific data for 2,3'-Anhydrothymidine is scarce, nucleosides, in general, exhibit pH-dependent stability. Acidic conditions can lead to the hydrolysis of the N-glycosidic bond, cleaving the thymine base from the sugar.[1][2] Alkaline conditions can also promote degradation, potentially through hydrolysis of the anhydro linkage or modifications to the pyrimidine ring.[1] For instance, deoxythymidine, a related compound, is known to be more rapidly hydrolyzed at alkaline pH values close to neutral.[1]
Q3: What is the expected thermal stability of 2,3'-Anhydrothymidine?
A3: Elevated temperatures will accelerate degradation processes.[3][4] The rate of hydrolysis and other degradation reactions typically increases with temperature. It is crucial to determine the acceptable temperature range for storage and experimental handling to prevent significant degradation. Without specific studies, it is recommended to handle solutions at low temperatures (e.g., on ice) and store them at -20°C or below for long-term stability.[5]
Q4: What are the likely degradation products of 2,3'-Anhydrothymidine?
A4: Under hydrolytic conditions, potential degradation products could include the opening of the anhydro ring to form thymidine isomers, or the cleavage of the N-glycosidic bond to yield thymine and the anhydro sugar. The specific products will depend on the degradation conditions (pH, temperature).
Troubleshooting Guide: Common Experimental Issues
This guide will help you troubleshoot common problems that may be related to the instability of 2,3'-Anhydrothymidine.
| Observed Issue | Potential Cause (Stability-Related) | Recommended Action |
| Inconsistent biological activity or analytical results between experiments. | Degradation of 2,3'-Anhydrothymidine in stock solutions or during the experiment. | Prepare fresh stock solutions for each experiment. If using frozen stocks, aliquot to avoid multiple freeze-thaw cycles. Ensure consistent pH and temperature conditions during your assays. |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS). | Formation of degradation products. | Conduct a forced degradation study (see protocols below) to identify the retention times of potential degradants. This will help in developing a stability-indicating analytical method. |
| Loss of compound concentration over time in prepared solutions. | Instability under the specific storage or experimental buffer conditions. | Perform a stability study in your specific buffer system at the intended experimental temperature to determine the compound's half-life. |
| Precipitation of the compound from solution. | pH-dependent solubility changes, possibly linked to degradation. | Re-evaluate the solubility of 2,3'-Anhydrothymidine at different pH values. Ensure the pH of your buffers is maintained throughout the experiment. |
Experimental Protocols for Stability Profiling
The following protocols provide a systematic approach to determine the pH and temperature stability of 2,3'-Anhydrothymidine. These are designed as self-validating systems to ensure trustworthy and reproducible results.
Protocol 1: pH-Dependent Stability Assessment
This protocol outlines a forced degradation study across a range of pH values at a constant temperature.
Objective: To determine the rate of degradation of 2,3'-Anhydrothymidine at various pH levels.
Materials:
-
2,3'-Anhydrothymidine
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Phosphate, acetate, and borate buffers across a pH range (e.g., pH 2, 4, 7, 9, 12)
-
High-purity water
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
pH meter
-
Constant temperature incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2,3'-Anhydrothymidine in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
For each pH condition, add a small aliquot of the stock solution to the respective buffer or acidic/alkaline solution to achieve a final concentration suitable for analysis (e.g., 100 µg/mL). The final concentration of the organic solvent should be minimal to avoid affecting the buffer pH.
-
Prepare a control sample (T=0) for each pH by immediately neutralizing an aliquot of the sample (if in strong acid or base) and diluting it with the mobile phase to stop the degradation.
-
-
Incubation: Incubate the remaining samples at a constant temperature (e.g., 40°C or 60°C) to accelerate degradation.[6]
-
Time-Point Sampling: Withdraw aliquots from each pH sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Quenching: Immediately quench the reaction by neutralizing the aliquot (if necessary) and/or diluting it with the mobile phase to the analytical concentration. Store quenched samples at a low temperature (e.g., 4°C) until analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the remaining concentration of 2,3'-Anhydrothymidine and the formation of any degradation products.[7][8]
-
Data Analysis: Plot the natural logarithm of the concentration of 2,3'-Anhydrothymidine versus time for each pH condition. The degradation rate constant (k) can be determined from the slope of the line, assuming pseudo-first-order kinetics.[6]
Protocol 2: Temperature-Dependent Stability Assessment
This protocol evaluates the stability of 2,3'-Anhydrothymidine at different temperatures at a fixed pH.
Objective: To determine the thermal degradation kinetics of 2,3'-Anhydrothymidine.
Materials:
-
Same as in Protocol 1, with the addition of multiple incubators or water baths set at different temperatures.
Procedure:
-
Select pH: Choose a pH for the study based on the intended application or where the compound shows moderate stability from Protocol 1 (e.g., pH 7.4).
-
Stock and Sample Preparation: Prepare a stock solution and working samples in the selected buffer as described in Protocol 1.
-
Incubation: Distribute the samples into incubators set at various temperatures (e.g., 25°C, 40°C, 60°C, 80°C).
-
Time-Point Sampling and Quenching: Follow the sampling and quenching procedure from Protocol 1 at appropriate time intervals for each temperature.
-
Analysis: Analyze the samples using the same analytical method.
-
Data Analysis: Determine the degradation rate constant (k) at each temperature as described in Protocol 1. The Arrhenius equation can then be used to evaluate the temperature dependence of the degradation.
Data Presentation and Interpretation
Summarize the quantitative data from your stability studies in a clear and structured table for easy comparison.
Table 1: Summary of 2,3'-Anhydrothymidine Stability Data
| Condition | Parameter | Value |
| pH Stability | pH of maximum stability | To be determined |
| Rate constant (k) at pH 2 | To be determined | |
| Rate constant (k) at pH 7 | To be determined | |
| Rate constant (k) at pH 12 | To be determined | |
| Temperature Stability | Half-life (t½) at 25°C (at selected pH) | To be determined |
| Half-life (t½) at 40°C (at selected pH) | To be determined | |
| Half-life (t½) at 60°C (at selected pH) | To be determined |
Visualization of Workflows and Pathways
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for the stability testing protocols described above.
Caption: Workflow for pH and Temperature Stability Testing of 2,3'-Anhydrothymidine.
Potential Degradation Pathways
This diagram illustrates the hypothetical degradation pathways of 2,3'-Anhydrothymidine under hydrolytic stress.
Caption: Hypothetical Degradation Pathways for 2,3'-Anhydrothymidine.
References
- Shabarova, Z. A., & Bogdanov, A. A. (1994). Advanced Organic Chemistry of Nucleic Acids. VCH.
-
Abdel-Hamid, M., Novotny, L., & Hamza, H. (2000). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 745–755. [Link]
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
-
Pujari, V. D., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(22), 11493–11500. [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
-
Unacademy. (n.d.). Nucleic acid stability in acidic and basic solutions. Retrieved from [Link]
- Chemistry LibreTexts. (2023). Hydrolysis of Nucleosides.
- Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(1).
-
Gülich, S., et al. (2012). Stability towards alkaline conditions can be engineered into a protein ligand. Biotechnology Journal, 7(11), 1368–1375. [Link]
-
Cretton-Scott, E., & Schinazi, R. F. (1989). Analytical method for the quantification of 2',3'-didehydro-3'-deoxythymidine, a new anti-human immunodeficiency virus (HIV) agent, by high-performance liquid chromatography (HPLC) and ultraviolet (UV) detection in rat and monkey plasma. Pharmaceutical Research, 6(10), 895–899. [Link]
-
Pujari, V. D., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(22), 11493–11500. [Link]
- Bajaj, S., et al. (2012). Forced Degradation Studies—A Review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
-
D'Ambrosio, L., et al. (2015). Structure and Function of Nucleoside Hydrolases from Physcomitrella patens and Maize Catalyzing the Hydrolysis of Purine, Pyrimidine, and Cytokinin Ribosides. Plant Physiology, 169(4), 2484–2499. [Link]
- Wang, H., et al. (2011). Study on the molecular structure and thermal stability of purine nucleoside analogs. Journal of Thermal Analysis and Calorimetry, 105(2), 659–666.
- Sharma, A., & Singh, S. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Chemistry, 1(1).
- Wisdom Center. (2021, April 5). Lecture 36 - CHEM2114 - Hydrolysis Of Nucleic Acids [Video]. YouTube.
- Patel, D. J., & Patel, C. N. (2025). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF CALCIPOTRIOL AND BETAMETHASONE IN THEIR FORM. International Journal of Novel Research and Development, 10(7), c441-c454.
-
Zhang, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7088. [Link]
-
Li, J., et al. (2019). Review of α-nucleosides: from discovery, synthesis to properties and potential applications. RSC Advances, 9(28), 16043–16053. [Link]
- Agency for Toxic Substances and Disease Registry. (2001). Analytical Methods. In Toxicological Profile for Benzidine.
-
Zenchenko, A. A., et al. (2022). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 23(23), 14782. [Link]
-
Panderi, I., et al. (2022). Development and Validation of a Novel RP-HPLC Method for the Determination of Cetrimide and Chlorhexidine Gluconate in Antiseptic Solution. Molecules, 27(4), 1319. [Link]
- Webb, M. R., & Eccleston, J. F. (1991). The Role of Nucleoside Triphosphate Hydrolysis in Transducing Systems: p21ras and Muscle. Biochemical Society Transactions, 19(2), 467–470.
-
Acevedo-Jake, A. M., & Wetmore, S. D. (2017). Hydrolytic Glycosidic Bond Cleavage in RNA Nucleosides: Effects of the 2'-Hydroxy Group and Acid-Base Catalysis. The Journal of Physical Chemistry B, 121(1), 1–12. [Link]
Sources
- 1. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 2. Hydrolysis of Nucleosides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biosynth.com [biosynth.com]
- 6. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2,3'-Anhydrothymidine & Derivatives
Welcome to the technical support resource for the purification of 2,3'-Anhydrothymidine and its related derivatives. As a critical intermediate in the synthesis of antiviral nucleoside analogs like Zidovudine (AZT), achieving high purity of this compound is paramount for successful downstream applications in research and drug development. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable solutions to challenges you may encounter in the laboratory.
Section 1: Foundational Knowledge & Initial Assessment
This section addresses the preliminary steps and common questions that arise before embarking on a purification strategy.
Q1: What are the most common impurities I should expect after synthesizing 2,3'-anhydrothymidine?
A1: The impurity profile of your crude 2,3'-anhydrothymidine is intrinsically linked to the synthetic route employed. However, some common impurities are frequently observed:
-
Unreacted Starting Material: Thymidine is the most common precursor. Due to the polar nature of both thymidine and the anhydro product, they can sometimes co-elute in certain chromatography systems, making separation challenging.
-
Side-Products from the Cyclization Reaction: Depending on the reagents used for the intramolecular cyclization (e.g., diphenyl carbonate, diphenyl sulphite, or Mitsunobu conditions), various side-products can form. For instance, if synthesizing from thymidine with diphenyl sulphite, residual phenol or related sulfonated species might be present.[1]
-
Solvent Adducts: Reagents and solvents used in the synthesis, such as dimethylacetamide or pyridine, can sometimes form adducts or be difficult to remove completely.[1]
-
Hydrolysis Products: The anhydro ring is susceptible to hydrolysis under certain pH conditions, which can revert the molecule to a thymidine derivative, introducing another impurity.
-
Oligomeric Species: Under forcing reaction conditions, small amounts of oligomeric byproducts may form.
Q2: How do I choose the right analytical technique to assess the purity of my crude product?
A2: Selecting the appropriate analytical method is crucial for devising a purification strategy. A multi-technique approach is often best.
| Technique | Primary Use & Insights Provided | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative assessment of reaction completion and impurity profile. Helps in developing solvent systems for column chromatography. | Fast, inexpensive, requires minimal sample.[2] | Not quantitative, lower resolution than HPLC. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis, high-resolution separation of closely related impurities. Essential for final purity confirmation.[3] | Highly sensitive, quantitative, and reproducible.[4] | More expensive, requires method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the desired product and identification of major impurities if their structures are known or suspected. | Provides definitive structural information. | Requires a relatively pure sample for clear spectra, less sensitive to minor impurities. |
| Melting Point Analysis | A sharp melting point range close to the literature value suggests high purity. | Simple and fast. | Insensitive to small amounts of impurities; not useful for non-crystalline solids.[5] |
Pro-Tip: Always run a quick TLC or HPLC analysis on your crude material before attempting any large-scale purification. This initial assessment will save significant time and resources by informing the best path forward.
Section 2: Column Chromatography Troubleshooting
Silica gel column chromatography is the workhorse for purifying polar organic molecules like 2,3'-anhydrothymidine.[6] However, its polar nature can present challenges.
Workflow for Selecting a Purification Strategy
This diagram outlines a logical decision-making process for purifying your crude product.
Caption: Purification Strategy Selection Workflow.
Q3: My compound is streaking badly on the silica TLC plate and won't move off the baseline of my column. What's happening?
A3: This is a classic sign of excessively strong interaction between your polar compound and the polar silica gel stationary phase. The silanol groups (Si-OH) on the silica surface are acidic and form strong hydrogen bonds with the polar functional groups on your anhydrothymidine.[7]
Troubleshooting Steps:
-
Increase Solvent Polarity: Your mobile phase is not polar enough to compete with the silica gel for your compound. Gradually increase the proportion of the more polar solvent in your eluent system.
-
If using Dichloromethane (DCM)/Methanol (MeOH), increase the MeOH percentage (e.g., from 5% to 10-15%).
-
If using Ethyl Acetate (EtOAc)/Hexanes, this system is likely not polar enough. Switch to an EtOAc/MeOH or DCM/MeOH system.
-
-
Add a Competitive Modifier: To disrupt the strong binding to acidic silanol sites, add a small amount of a polar, competitive agent to your mobile phase.
-
Triethylamine (TEA) or Ammonia: Add 0.1-1% TEA to your eluent. This basic amine will interact with the acidic silanol groups, "capping" them and preventing your compound from sticking, which is especially useful for basic compounds.
-
Acetic Acid (AcOH): If your compound has acidic properties, adding a small amount of acid can sometimes improve peak shape, though less common for nucleosides.
-
Q4: I'm seeing poor separation between my product and a key impurity. How can I improve the resolution?
A4: Improving resolution requires optimizing the selectivity of your chromatographic system.
Troubleshooting Steps:
-
Switch Solvent System: The interaction profile of your compounds changes with different solvents. If a DCM/MeOH gradient isn't working, try a completely different system like Chloroform/Isopropanol or EtOAc/Ethanol. The goal is to find a system where the relative affinities of your product and impurity for the stationary phase are most different.
-
Use Isocratic Elution: If you've identified a solvent system on TLC that shows good separation (a clear difference in Rf values), running the column with that single solvent mixture (isocratic elution) rather than a gradient can provide better resolution, albeit with longer run times.
-
Consider a Different Stationary Phase: If normal phase silica gel fails, the polarity of your compounds may warrant a different approach.
-
Reversed-Phase (C18) Chromatography: Here, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. This is an excellent alternative for highly polar compounds.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica) with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. It's a powerful technique for polar analytes that are too polar for reversed-phase.[9]
-
Section 3: Crystallization Troubleshooting
Crystallization is an excellent and cost-effective method for achieving high purity, especially as a final polishing step.[5]
Q5: My product "oils out" of the solution instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solution becomes supersaturated too quickly or at a temperature where the compound's solubility limit is exceeded, but the molecules don't have time to arrange into an ordered crystal lattice.[5]
Troubleshooting Steps:
-
Slow Down the Cooling Process: Rapid cooling is a primary cause. Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath or refrigerator.[5]
-
Use Less Solvent or a Different Solvent System: The compound may be too soluble in your chosen solvent. Try a solvent in which the compound is only sparingly soluble at room temperature but readily soluble when hot. Alternatively, use a co-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it's very soluble) and then slowly add a "poor" solvent (in which it's insoluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.
-
Reduce Impurity Levels: High levels of impurities can inhibit crystal formation. If the crude product is very impure, it's often necessary to perform column chromatography first to remove the bulk of the impurities before attempting crystallization.
Q6: I can't get my compound to crystallize at all. The solution just stays clear, even after cooling.
A6: This indicates that the solution is not sufficiently supersaturated.
Troubleshooting Steps:
-
Concentrate the Solution: Gently evaporate some of the solvent (using a rotary evaporator or a stream of nitrogen) to increase the concentration of your compound and then attempt to cool it again.[5]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a tiny crystal of the pure compound, add it to the supersaturated solution. This seed crystal will act as a template for further crystal growth.
-
-
Change the Solvent: The chosen solvent may be too good, keeping the compound in solution even at low temperatures. Experiment with different solvents or solvent pairs.
Section 4: High-Performance Liquid Chromatography (HPLC)
HPLC is indispensable for final purity analysis and can also be used for purification (preparative HPLC) when other methods fail.[3]
Q7: What are typical starting conditions for HPLC analysis of 2,3'-anhydrothymidine?
A7: Given its polarity, reversed-phase HPLC (RP-HPLC) is the most common method for analyzing nucleosides and their analogs.[4][10]
Typical Starting Protocol:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95-98%) and run a linear gradient to increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength where the thymine base absorbs strongly, typically around 260-270 nm.[4]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) and filter through a 0.22 µm syringe filter before injection to prevent column clogging.[4]
Troubleshooting Common HPLC Issues
This diagram provides a logical flow for diagnosing common HPLC problems.
Caption: Troubleshooting Common HPLC Issues.
References
-
Hofer, K., et al. (2015). A highly versatile synthesis of nucleoside oligophosphates. This source is mentioned in the bioRxiv preprint but a direct link to the original paper would require a separate search; the principle is cited within the context of nucleotide synthesis. Available at: [Link][11]
-
Sekine, M., & Nakanishi, T. (1990). A novel one-step procedure for the conversion of thymidine into 2,3′-anhydrothymidine. Journal of the Chemical Society, Chemical Communications. Available at: [Link][1]
-
Gehrke, C. W., & Patel, A. B. (1977). Derivatization and chromatography of nucleosides and nucleotides. Journal of Chromatography A. Available at: [Link][12]
-
MDPI. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Discusses the utility of silica gel for purification. Available at: [Link][13]
-
Borges, A., et al. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. Available at: [Link][4]
-
Campos, K. R., et al. (2015). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. Molecules. Available at: [Link][14]
-
Jasiulionis, M. G., et al. (2018). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules. Available at: [Link][2]
-
Zhang, Q., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. International Journal of Molecular Sciences. Available at: [Link][3]
-
Bawazeer, S., et al. (2012). A comparison of the chromatographic properties of silica gel and silicon hydride modified silica gels. Journal of Chromatography A. Available at: [Link][9]
-
Dong, A., et al. (2022). HPLC Analysis of tRNA-Derived Nucleosides. Bio-protocol. Available at: [Link][10]
-
Scott, R. P. W. (1980). The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia of the Chemical Society. Available at: [Link][7]
Sources
- 1. A novel one-step procedure for the conversion of thymidine into 2,3′-anhydrothymidine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. The silica-gel surface and its interactions with solvent and solute in liquid chromatography - Faraday Symposia of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of the chromatographic properties of silica gel and silicon hydride modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Derivatization and chromatography of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Impurities in Crude 2,3'-Anhydrothymidine
Welcome to the technical support guide for the purification of 2,3'-Anhydrothymidine. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity 2,3'-Anhydrothymidine, a critical intermediate in the synthesis of various nucleoside analogues, including the antiretroviral drug Zidovudine (AZT)[1]. Achieving high purity is paramount, as residual impurities can interfere with downstream reactions and compromise the efficacy and safety of the final active pharmaceutical ingredient.
This guide provides a structured, question-and-answer-based approach to troubleshoot common purification issues, grounded in established chemical principles and analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude 2,3'-Anhydrothymidine synthesis?
The impurity profile of crude 2,3'-Anhydrothymidine is intrinsically linked to its synthesis method. A prevalent synthesis route involves the intramolecular cyclization of thymidine, often facilitated by reagents like N-(2-chloro-1,1,2-trifluoroethyl)diethylamine or diphenyl sulphite[1][2]. Based on this, impurities can be broadly categorized:
-
Unreacted Starting Material: Residual thymidine is a common impurity.
-
Reagent-Related Byproducts: Impurities derived from the cyclizing agent and any bases or solvents used (e.g., Dimethylformamide (DMF)).
-
Side-Reaction Products: Undesired products from competing reactions. For example, if the starting thymidine has unprotected hydroxyl groups, side reactions can occur.
-
Degradation Products: 2,3'-Anhydrothymidine can be susceptible to hydrolysis, especially under non-neutral pH conditions, which would break the anhydro-bridge.
Q2: My crude product is off-white or slightly yellow. Is this normal?
Pure 2,3'-Anhydrothymidine is typically a white to off-white crystalline solid or powder[3][4][5]. Darker colors, such as yellow or brown, often suggest the presence of oxidation products or residual reagents from the synthesis, particularly if high temperatures were used[6]. While a slight off-white color can be acceptable for some applications, significant discoloration warrants further purification.
Q3: Which analytical techniques are essential for assessing the purity of my product?
A multi-pronged analytical approach is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique to visualize the number of components in your sample and get a qualitative sense of purity. It's excellent for monitoring the progress of purification[6].
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A well-developed reverse-phase HPLC method can separate and quantify the main product from closely related impurities[7][8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural integrity of the 2,3'-Anhydrothymidine product. It can also help identify specific impurities if their characteristic peaks are known[9][10].
-
Melting Point Analysis: A sharp melting point range close to the literature value (approx. 246-247°C) is a strong indicator of high purity[3][5]. A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guide: From Analysis to Resolution
This section addresses specific experimental issues. The following workflow diagram provides a high-level overview of the troubleshooting process.
Caption: A decision tree for troubleshooting 2,3'-Anhydrothymidine purification.
Problem 1: My HPLC chromatogram shows multiple impurity peaks.
Probable Cause: This is a common issue with crude reaction mixtures. The impurities could be unreacted thymidine, which is more polar, or other less polar byproducts.
Solution Pathway:
-
Identify the Main Peaks: Your product peak should be the most prominent. If you have a reference standard, run it to confirm the retention time. Unreacted thymidine, being more polar, will typically have a shorter retention time in a standard reverse-phase setup.
-
Choose a Purification Method:
-
For >5% total impurities: Flash column chromatography is often the most effective method to remove a diverse range of impurities.
-
For <5% total impurities: Recrystallization may be sufficient if a suitable solvent system can be found.
-
-
Execute Purification: Follow the detailed protocols for or below.
-
Verify: Re-run the HPLC analysis on the purified fractions to confirm the removal of impurity peaks.
Problem 2: My ¹H NMR spectrum shows unexpected signals.
Probable Cause: The presence of extra peaks in the NMR spectrum is definitive proof of impurities. These can often be identified by their chemical shifts.
Solution Pathway:
-
Analyze the Spectrum:
-
Quantify (if possible): Use the integration of the impurity peaks relative to a known product peak to estimate the level of contamination.
-
Purify:
-
Solvent Impurities: If the impurity is a residual solvent, drying the product under a high vacuum, sometimes with gentle heating, may be sufficient.
-
Reactant/Byproduct Impurities: If the impurities are starting materials or side-products, a physical purification method like column chromatography or recrystallization is necessary.
-
Table 1: Common Impurities and Analytical Signatures
| Impurity | Expected ¹H NMR Signals (in DMSO-d₆) | TLC Behavior (vs. Product) | Removal Strategy |
| Thymidine (Starting Material) | Presence of distinct 3'-OH and 5'-OH peaks (~5.2 ppm and ~5.0 ppm) | More polar (lower Rf) | Column Chromatography, Recrystallization |
| DMF (Solvent) | Singlets around 8.0, 2.9, and 2.7 ppm[10] | N/A | High-vacuum drying |
| Ethyl Acetate (Solvent) | Quartet ~4.0 ppm, Triplet ~1.2 ppm[10] | N/A | High-vacuum drying |
Problem 3: My recrystallization attempt resulted in no crystals or an oily precipitate.
Probable Cause: This typically points to an issue with the chosen solvent system, the concentration of the solution, or the cooling rate[6].
Solution Pathway:
-
Re-evaluate the Solvent: The ideal recrystallization solvent should dissolve the crude product poorly at room temperature but well at its boiling point[12]. For 2,3'-Anhydrothymidine, alcohols like ethanol or methanol are often good starting points[2].
-
If no crystals form: The solution may not be saturated. Re-heat the solution to boiling and carefully evaporate some of the solvent to increase the concentration. Allow it to cool slowly again[6].
-
If the product "oils out": The cooling process may be too rapid, or the impurity level is too high, depressing the melting point below the solution temperature. Try allowing the flask to cool very slowly to room temperature before moving it to an ice bath. If it still oils out, the product likely requires chromatographic purification first.
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure 2,3'-Anhydrothymidine to the cooled, supersaturated solution to initiate crystallization.
-
Detailed Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method; optimization may be required based on your specific system and impurity profile.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm[13].
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of your 2,3'-Anhydrothymidine product.
-
Dissolve in 1 mL of a water/acetonitrile (1:1) mixture to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Gradient Elution:
-
Start with a gradient of 5% Mobile Phase B for 2 minutes.
-
Ramp to 95% Mobile Phase B over 15 minutes.
-
Hold at 95% Mobile Phase B for 3 minutes.
-
Return to 5% Mobile Phase B over 1 minute and re-equilibrate for 5 minutes before the next injection.
-
-
Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by dividing the area of the product peak by the total area of all peaks (Area % method).
-
Protocol 2: Purification by Recrystallization
This technique is best for removing small amounts of impurities from a solid product[12].
-
Solvent Selection: In a test tube, add ~20 mg of crude product. Add a potential solvent (e.g., ethanol) dropwise at room temperature. A good solvent will not dissolve the solid. Heat the test tube. A good solvent will dissolve the solid completely upon heating.
-
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Add the solvent in small portions near its boiling point.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and simmer for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
-
Verification: Assess the purity of the recrystallized product using the analytical methods described above (TLC, HPLC, MP, NMR).
Protocol 3: Purification by Silica Gel Column Chromatography
This is a highly effective method for separating compounds with different polarities[6][8].
-
Solvent System Selection (by TLC):
-
Develop a TLC system that gives your product (2,3'-Anhydrothymidine) an Rf value of approximately 0.3-0.4. A common mobile phase is a mixture of Dichloromethane (DCM) and Methanol (e.g., 95:5 or 90:10 v/v).
-
Ensure that the Rf values of your product and the major impurities are well-separated.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen mobile phase.
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, and drain the excess solvent until it is just level with the top of the silica.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like pure DCM).
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound in a suitable solvent, add a small amount of silica gel, evaporate the solvent completely, and carefully apply the resulting free-flowing powder to the top of the column bed.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (e.g., from a pump or inert gas) to begin eluting the column.
-
Collect fractions in an ordered series of test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
-
Drying and Verification:
-
Dry the resulting solid under a high vacuum.
-
Confirm purity using HPLC and NMR.
-
References
- BenchChem. (2025). Technical Support Center: Purification of 2,2-Dimethyl-2,3-dihydroperimidine.
- BenchChem. (2025). Identification of common impurities in 2,4,6-Triguanidino-1,3,5-triazine synthesis.
- Fathima, N., et al. (2016). Development and Validation of RP-HPLC Method for Determination of Related Substances of Medetomidine in Bulk Drug. International Journal of Pharma and Bio Sciences, 6(4).
- ChemicalBook. (2025).
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- Sigma-Aldrich. 2,3′-Anhydrothymidine.
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- Sigma-Aldrich.
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- Analysis of a chromatographic purification process: an experimental and modelling combined approach. (n.d.).
- Separation and Purification of Galegine using Column Chromatography followed by Molecularly Imprinted Polymer Technique. (n.d.).
- IJNRD. (2024). ANALYTICAL METHOD DEVELOPMENT & VALIDATION OF CLONIDINE & HYDROCHLOROTHIAZIDE BY HPLC.
- Request PDF. (2025).
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Validation & Comparative
A Comparative Analysis of 2,3'-Anhydrothymidine and Zidovudine (AZT) in Antiviral Research
A Technical Guide for Drug Development Professionals
In the landscape of antiviral drug discovery, nucleoside analogs represent a cornerstone class of therapeutics that have fundamentally changed the prognosis for patients with viral diseases like HIV/AIDS. This guide provides a detailed comparative analysis of two such thymidine analogs: the well-established antiretroviral drug Zidovudine (AZT) and the related compound 2,3'-Anhydrothymidine. By examining their mechanisms of action, antiviral efficacy, and the experimental methodologies used for their evaluation, this document serves as a technical resource for researchers engaged in the development of novel antiviral agents.
Introduction to the Compounds
Zidovudine (AZT) , also known as Azidothymidine, was the first antiretroviral medication approved for the treatment of HIV/AIDS.[1] Its discovery and development marked a pivotal moment in the fight against the AIDS epidemic, establishing the principle that viral replication could be selectively inhibited.[2][3] AZT is a synthetic analog of thymidine, a natural nucleoside.[4]
2,3'-Anhydrothymidine is another thymidine analog characterized by an anhydro bridge between the 2' and 3' carbons of the sugar moiety. This structural modification confers a rigid conformation, which can influence its interaction with viral and cellular enzymes. While not as extensively studied as AZT for anti-HIV activity, it and its derivatives have been evaluated for antiviral properties against other viruses, such as Hepatitis B Virus (HBV).[5][6]
Chemical and Physical Properties
A fundamental comparison begins with the distinct structural features and properties of each molecule.
| Property | 2,3'-Anhydrothymidine | Zidovudine (AZT) |
| Chemical Structure | ||
| Molecular Formula | C₁₀H₁₂N₂O₄ | C₁₀H₁₃N₅O₄ |
| Molecular Weight | 224.21 g/mol | 267.24 g/mol |
| CAS Number | 15981-92-7 | 30516-87-1 |
Mechanism of Action: A Tale of Two Analogs
Both compounds are pro-drugs that must be activated within the host cell to exert their antiviral effect. Their primary target is the viral polymerase, a key enzyme in viral replication.
Zidovudine (AZT): The Archetypal Chain Terminator
The antiviral mechanism of AZT is a well-elucidated, multi-step intracellular process.[7]
-
Cellular Uptake and Phosphorylation: AZT enters the host cell and is converted by cellular kinases into its active 5'-triphosphate form, zidovudine triphosphate (AZT-TP). This phosphorylation is a critical activation step.[4]
-
Competitive Inhibition: AZT-TP structurally mimics the natural deoxythymidine triphosphate (dTTP). It competes with dTTP for binding to the active site of the HIV reverse transcriptase (RT), the enzyme responsible for converting viral RNA into DNA.[2][7]
-
DNA Chain Termination: Once the HIV reverse transcriptase incorporates AZT monophosphate into the growing viral DNA strand, replication is halted.[8] The 3'-azido group (N₃) on AZT prevents the formation of the necessary 5'-3' phosphodiester bond with the next incoming nucleotide, thus acting as a potent chain terminator.[9]
AZT exhibits selective toxicity because its affinity for HIV reverse transcriptase is approximately 100-fold greater than its affinity for human DNA polymerases.[4]
2,3'-Anhydrothymidine: A Presumed Polymerase Inhibitor
The precise antiviral mechanism of 2,3'-Anhydrothymidine is less defined than that of AZT. However, as a nucleoside analog, it is presumed to follow a similar activation pathway. Its antiviral activity against Hepatitis B Virus suggests it interferes with the HBV DNA polymerase, which also functions as a reverse transcriptase.[5][6]
-
Predicted Cellular Activation: Like AZT, 2,3'-Anhydrothymidine would require intracellular phosphorylation by host cell kinases to its triphosphate derivative to become active. The efficiency of this phosphorylation is a key determinant of its potency.
-
Inhibition of Viral Polymerase: The activated triphosphate form would then act as a substrate for the viral polymerase (e.g., HBV DNA polymerase). The rigid 2',3'-anhydro ring structure would likely prevent the formation of a subsequent phosphodiester bond after its incorporation, leading to chain termination.
Data-Driven Comparison of Antiviral Activity
Objective comparison requires quantitative data from in vitro assays. The 50% effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) measures antiviral potency, while the 50% cytotoxic concentration (CC₅₀) measures toxicity to host cells. The Selectivity Index (SI = CC₅₀/IC₅₀) is a critical parameter for assessing therapeutic potential.
| Compound | Virus | Cell Line | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Zidovudine (AZT) | HIV-1 (Clinical Isolates) | N/A | 0.015 - 6.7[3] | 29[10] | Variable (Approx. 4.3 - >1900) |
| 2,3'-Anhydrothymidine derivative | Human HBV | 2.2.15 cells | ~11.2 - 22.3 | > 892 | > 40 - 80 |
| 2,3'-Anhydrothymidine derivative | Duck HBV | LMH cells | ~11.2 - 44.6 | > 892 | > 20 - 80 |
*Data is for 2,3'-anhydro analogs of 5-substituted 1-(2-deoxy-β-d-lyxofuranosyl)uracils, as reported in Srivastav et al. (2010).[5][6] **Values converted from µg/mL to µM for comparison, using the molecular weight of 2,3'-Anhydrothymidine (224.21 g/mol ). The EC₅₀ ranges are 2.5-10 µg/mL and the CC₅₀ is >200 µg/mL.[5][6]
Analysis of In Vitro Data:
-
Potency: AZT demonstrates high potency against HIV-1, with IC₅₀ values reaching the nanomolar range for sensitive strains.[3] The evaluated 2,3'-Anhydrothymidine derivatives show activity against HBV in the low micromolar range.[5][6]
-
Toxicity: 2,3'-Anhydrothymidine derivatives exhibit very low cytotoxicity, with a CC₅₀ value greater than 200 µg/mL (~892 µM).[5][6] AZT shows moderate cytotoxicity in the high micromolar range.[10]
-
Selectivity: The low toxicity of the 2,3'-Anhydrothymidine derivatives results in a favorable selectivity index against HBV. AZT's selectivity index against HIV-1 is highly variable and depends significantly on the viral isolate's sensitivity.[3][10]
Essential Experimental Protocols
The validation of any antiviral compound relies on robust and reproducible experimental workflows. Below are the core methodologies for determining the parameters cited above.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells (CC₅₀).
Step-by-Step Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., HepG2 for HBV, TZM-bl for HIV) in a 96-well microtiter plate at a predetermined density and allow cells to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the test compound (2,3'-Anhydrothymidine or AZT) in culture medium and add them to the wells. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for a duration that mirrors the antiviral assay (typically 48-72 hours).
-
MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ is determined by plotting viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Antiviral Efficacy Assay (HBV Example)
This assay determines the concentration at which the compound inhibits viral replication by 50% (EC₅₀).
Step-by-Step Methodology:
-
Cell Culture: Seed an HBV-producing cell line, such as HepG2 2.2.15, in multi-well plates.
-
Treatment: Treat the cells with serial dilutions of the test compounds. Include an untreated virus control.
-
Incubation: Incubate the cells for an extended period (e.g., 6-9 days), periodically replacing the culture medium containing the respective drug concentrations.
-
Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.
-
DNA Extraction: Isolate extracellular HBV DNA from the collected supernatant.
-
Quantification: Quantify the amount of HBV DNA using a quantitative real-time PCR (qPCR) assay targeting a conserved region of the HBV genome.
-
Analysis: Calculate the percentage of viral replication inhibition for each drug concentration relative to the untreated control. Determine the EC₅₀ value by non-linear regression analysis of the dose-response curve.
Discussion: Synthesizing the Evidence
The comparison between 2,3'-Anhydrothymidine and AZT reveals critical insights for drug development, underscoring the impact of subtle structural changes on antiviral activity and target specificity.
-
Target Specificity: The available data highlights a divergence in primary viral targets. AZT is a potent and clinically validated inhibitor of HIV-1 reverse transcriptase.[3] In contrast, the most compelling data for 2,3'-Anhydrothymidine and its derivatives is against Hepatitis B Virus.[5][6] This suggests that the rigid, bicyclic sugar structure of 2,3'-Anhydrothymidine may be better accommodated by the HBV polymerase than by HIV-1 RT.
-
Structure-Activity Relationship (SAR): The key structural difference is the 3'-substituent. In AZT, the 3'-azido group is the chain-terminating moiety. In 2,3'-Anhydrothymidine, the anhydro bridge locks the sugar into a specific conformation. This conformational rigidity can impact the efficiency of the initial phosphorylation step by cellular kinases and the subsequent interaction with the viral polymerase. The very low cytotoxicity of the anhydro-derivatives suggests they are poor substrates for human DNA polymerases, a highly desirable trait for any nucleoside analog candidate.
-
Therapeutic Potential: AZT, despite its historical importance, is associated with significant side effects, which can be partly explained by its moderate cytotoxicity and inhibition of mitochondrial DNA polymerase at high concentrations.[4] The 2,3'-Anhydrothymidine derivatives, with their high CC₅₀ values and promising selectivity index against HBV, represent an interesting scaffold for further optimization.[5][6] Their potential for lower toxicity warrants further investigation.
Conclusion
This comparative guide illustrates the distinct profiles of 2,3'-Anhydrothymidine and Zidovudine (AZT). AZT remains a benchmark for anti-HIV nucleoside reverse transcriptase inhibitors, with a well-understood mechanism of action involving potent chain termination. 2,3'-Anhydrothymidine and its derivatives emerge as a promising class of compounds with significant anti-HBV activity and a notably low cytotoxicity profile.
For researchers and drug development professionals, this analysis underscores a critical lesson: minor modifications to a nucleoside scaffold can dramatically alter its antiviral spectrum and safety profile. Further exploration of anhydro-nucleosides, focusing on optimizing their phosphorylation efficiency and expanding the evaluation to other viral polymerases, could yield novel and safer antiviral therapeutics.
References
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Ohlson, S. (2013). Intracellular metabolism and persistence of the anti-human immunodeficiency virus activity of 2',3'-didehydro-3'-deoxy-4'-ethynylthymidine, a novel thymidine analog. PubMed. Available at: [Link]
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Wikipedia. (n.d.). Zidovudine. Wikipedia. Available at: [Link]
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Cihlar, T. & Ray, A. S. (2010). Nucleoside and nucleotide HIV reverse transcriptase inhibitors: 25 years after zidovudine. PubMed. Available at: [Link]
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EBSCO. (n.d.). Mechanisms of action of antiviral drugs. EBSCO Information Services. Available at: [Link]
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Khan, M. T. H., et al. (2021). A review: Mechanism of action of antiviral drugs. PMC. Available at: [Link]
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Roy, B. M., et al. (1995). Comparison of the antiviral activities of 3'-azido-3'-deoxythymidine (AZT) and gossylic iminolactone (GIL) against clinical isolates of HIV-1. PubMed. Available at: [Link]
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St. Fleur, M. A., et al. (2007). In Vitro Characterization of the Anti-Hepatitis B Virus Activity and Cross-Resistance Profile of 2′,3′-Dideoxy-3′-Fluoroguanosine. National Institutes of Health (NIH). Available at: [Link]
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Dr. Oracle. (2025). What is the mechanism of action of Zidovudine (azidothymidine, AZT) in relation to DNA replication, RNA transcription, and RNA replication?. Dr. Oracle. Available at: [Link]
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Lin, T. S., et al. (1989). Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus. PubMed. Available at: [Link]
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Susha, C. & Kumar, A. (2022). Potential Antiviral Action of Alkaloids. MDPI. Available at: [Link]
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Yount, J. S., et al. (2014). Phosphorylation of the antiviral protein interferon-inducible transmembrane protein 3 (IFITM3) dually regulates its endocytosis and ubiquitination. PubMed. Available at: [Link]
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Shen, C., et al. (2016). The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope. PMC. Available at: [Link]
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Srivastav, N. C., et al. (2010). Antiviral activity of 2,3'-anhydro and related pyrimidine nucleosides against hepatitis B virus. ScienceDirect. Available at: [Link]
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Srivastav, N. C., et al. (2010). Antiviral activity of 2,3′-anhydro and related pyrimidine nucleosides against hepatitis B virus. Sci-Hub. Available at: [Link]
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Hovanessian, A. G. & Rivière, Y. (1980). Induction of an antiviral response by interferon requires thymidine kinase. PubMed. Available at: [Link]
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Byrd, C. M., et al. (2022). Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists. MDPI. Available at: [Link]
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Kraevskiĭ, A. A. & Galegov, G. A. (1992). [Reverse transcriptase inhibitors and the therapy of HIV infection]. PubMed. Available at: [Link]
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Pokrovskiĭ, A. V., et al. (2012). Anti-HIV/AIDS drug 6HP: antiviral activity, pre-clinical study. Efficiency in adult HIV-infected patients. CABI Digital Library. Available at: [Link]
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Zhang, Y., et al. (2024). The Antiviral Activity of Interferon-Induced Transmembrane Proteins and Virus Evasion Strategies. MDPI. Available at: [Link]
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HHMI BioInteractive. (2019). How the drug AZT blocks HIV reverse transcriptase. YouTube. Available at: [Link]
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Juodawlkis, A. S., et al. (1996). Anti-hepatitis B virus activity and metabolism of 2',3'-dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine. PubMed. Available at: [Link]
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Liu, S., et al. (2015). Phosphorylation of innate immune adaptor proteins MAVS, STING, and TRIF induces IRF3 activation. ResearchGate. Available at: [Link]
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He, Y., et al. (2018). Combining New Non-Nucleoside Reverse Transcriptase Inhibitors (RTIs) with AZT Results in Strong Synergism against Multi-RTI-Resistant HIV-1 Strains. MDPI. Available at: [Link]
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Kim, H., et al. (2024). Onnamides A and B Suppress Hepatitis B Virus Transcription by Inhibiting Viral Promoter Activity. MDPI. Available at: [Link]
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Taylor & Francis. (n.d.). AZT – Knowledge and References. Taylor & Francis Online. Available at: [Link]
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Zaitseva, E., et al. (2022). Cyclosporines Antagonize the Antiviral Activity of IFITM Proteins by Redistributing Them toward the Golgi Apparatus. MDPI. Available at: [Link]
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Viromme. (n.d.). Revolutionizing Antiviral Treatment. Viromme. Available at: [Link]
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The Untapped Potential of 2',3'-Anhydrothymidine Derivatives Against Drug-Resistant HIV: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
The relentless evolution of drug-resistant Human Immunodeficiency Virus (HIV) strains necessitates a continuous search for novel therapeutic agents. While significant progress has been made with nucleoside reverse transcriptase inhibitors (NRTIs), the emergence of resistance mutations in the viral reverse transcriptase (RT) enzyme diminishes their long-term efficacy. This guide delves into the under-explored class of 2',3'-anhydrothymidine derivatives, evaluating their potential as a new frontier in the battle against drug-resistant HIV.
Introduction: The Challenge of NRTI Resistance
Nucleoside reverse transcriptase inhibitors are the cornerstone of antiretroviral therapy (ART).[1] These drugs, which are analogues of natural nucleosides, act as chain terminators during the reverse transcription of the viral RNA genome into DNA.[2] However, the high mutation rate of HIV-1 RT can lead to the selection of resistant variants, compromising the effectiveness of these drugs.[1] This has spurred the development of new generations of NRTIs and the exploration of novel nucleoside analogue scaffolds.
2',3'-Anhydrothymidine: A Structurally Constrained Scaffold
2',3'-Anhydrothymidine is a derivative of thymidine characterized by an epoxide ring between the 2' and 3' positions of the sugar moiety. This rigid structure distinguishes it from more flexible, clinically approved NRTIs like zidovudine (AZT) and stavudine (d4T). The constrained conformation of the sugar in 2',3'-anhydrothymidine derivatives could potentially offer a unique mode of interaction with the HIV reverse transcriptase, including mutant forms that have developed resistance to conventional NRTIs.
While research into 2',3'-anhydrothymidine derivatives for anti-HIV therapy is not as extensive as for other thymidine analogues, the unique structural features of this class of compounds warrant a closer examination of their potential. One study detailed the synthesis of a 2'-azido-2',3'-dideoxythymidine derivative starting from a 2',3'-anhydrothymidine precursor.[3] Although the final product in that particular study did not show significant anti-HIV activity, the synthetic route highlights the potential to generate a variety of substituted analogues from the anhydro scaffold.[3]
Mechanism of Action: A Hypothesis
Like other NRTIs, 2',3'-anhydrothymidine derivatives are expected to act as chain terminators of viral DNA synthesis. Following cellular uptake, they would likely undergo phosphorylation by host cell kinases to their active triphosphate form. This triphosphate metabolite would then compete with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by HIV reverse transcriptase. The absence of a 3'-hydroxyl group, a key feature of NRTIs, would then halt further DNA elongation.
The critical question is whether the unique conformation of the 2',3'-anhydro sugar can be accommodated by the active site of wild-type and, more importantly, drug-resistant HIV RT. The rigid structure might allow for novel interactions or bypass the steric hindrance that confers resistance to other NRTIs.
Comparative Efficacy: A Call for Data
A comprehensive comparison of the efficacy of 2',3'-anhydrothymidine derivatives against drug-resistant HIV strains is currently hampered by a lack of published data. To build a compelling case for their development, future research should focus on generating robust in vitro data. Below is a proposed framework for such a comparative analysis.
Table 1: Comparative in vitro Efficacy of a Hypothetical 2',3'-Anhydrothymidine Derivative (ATH-1) Against Wild-Type and NRTI-Resistant HIV-1 Strains
| Compound/Drug | HIV-1 Strain (RT Mutations) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| ATH-1 | Wild-Type (IIIB) | Data Needed | Data Needed | Data Needed |
| AZT-Resistant (T215Y) | Data Needed | Data Needed | Data Needed | |
| Multi-Drug Resistant | Data Needed | Data Needed | Data Needed | |
| Zidovudine (AZT) | Wild-Type (IIIB) | 0.005 | >100 | >20,000 |
| AZT-Resistant (T215Y) | 0.5 | >100 | >200 | |
| Stavudine (d4T) | Wild-Type (IIIB) | 0.03 | >100 | >3,333 |
| AZT-Resistant (T215Y) | 0.1 | >100 | >1,000 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI) is a measure of the therapeutic window of the compound.
Experimental Protocols for Evaluation
To generate the necessary data for a thorough comparison, the following experimental workflows are essential.
Synthesis of 2',3'-Anhydrothymidine Derivatives
The synthesis of novel 2',3'-anhydrothymidine derivatives is the first critical step. A general synthetic pathway could involve the formation of the anhydro ring from thymidine, followed by the introduction of various substituents at the 3' and other positions to create a library of compounds for screening.
Caption: General workflow for the synthesis of 2',3'-anhydrothymidine derivatives.
In Vitro Anti-HIV Efficacy and Cytotoxicity Assays
Standard cell-based assays are used to determine the antiviral activity and cytotoxicity of the synthesized compounds.
Protocol: Anti-HIV Assay in Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell Culture: Isolate PBMCs from healthy donors and stimulate with phytohemagglutinin (PHA) and interleukin-2 (IL-2).
-
Infection: Infect the stimulated PBMCs with a known titer of wild-type or drug-resistant HIV-1 strains.
-
Treatment: Add serial dilutions of the test compounds (e.g., 2',3'-anhydrothymidine derivatives) and reference drugs (e.g., AZT, d4T) to the infected cell cultures.
-
Incubation: Culture the cells for 7-10 days.
-
Quantification of Viral Replication: Measure the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the EC₅₀ value from the dose-response curve.
Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed uninfected, PHA-stimulated PBMCs in a 96-well plate.
-
Treatment: Add serial dilutions of the test compounds.
-
Incubation: Incubate the cells for the same duration as the anti-HIV assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the CC₅₀ value from the dose-response curve.
Caption: Workflow for in vitro anti-HIV efficacy and cytotoxicity testing.
HIV-1 Reverse Transcriptase Inhibition Assay
To confirm the mechanism of action, a cell-free enzymatic assay can be performed.
Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, radiolabeled or fluorescently labeled dTTP, and purified recombinant wild-type or mutant HIV-1 RT.
-
Inhibition: Add serial dilutions of the triphosphate form of the test compounds.
-
Incubation: Incubate the reaction mixture to allow for DNA synthesis.
-
Quantification: Measure the incorporation of the labeled dTTP into the newly synthesized DNA strand.
-
Data Analysis: Calculate the IC₅₀ value, the concentration of the inhibitor that reduces the enzyme activity by 50%.
Future Directions and Conclusion
The exploration of 2',3'-anhydrothymidine derivatives as anti-HIV agents is still in its infancy. The available literature is sparse, and a concerted effort is needed to synthesize and evaluate a broader range of these compounds against a panel of clinically relevant drug-resistant HIV-1 strains.
Key areas for future investigation include:
-
Structure-Activity Relationship (SAR) Studies: To identify the optimal substitutions on the anhydrothymidine scaffold that enhance antiviral activity and minimize cytotoxicity.
-
Mechanism of Resistance: To determine if HIV-1 can develop resistance to this new class of compounds and to characterize the genetic basis of any observed resistance.
-
Pharmacokinetic Profiling: To assess the drug-like properties of lead compounds, including their absorption, distribution, metabolism, and excretion (ADME).
References
[4] Kraevskiĭ, A. A., & Galegov, G. A. (1992). [Reverse transcriptase inhibitors and the therapy of HIV infection]. Vestnik Rossiiskoi akademii meditsinskikh nauk, (11-12), 3–6. [5] Sells, M. A., & Chen, M. L. (1992). Measurement of the anti-HIV agent 2',3'-didehydro-2',3'-dideoxythymidine (D4T) by competitive ELISA. Journal of immunological methods, 152(1), 1–11. [3] Van Aerschot, A., Herdewijn, P., Balzarini, J., Pauwels, R., & De Clercq, E. (1989). 2'-Azido-2',3'-dideoxythymidine: synthesis and crystal structure of a 2'-substituted dideoxynucleoside. Nucleosides & nucleotides, 8(10), 1935–1944. [6] Marquez, V. E., Tseng, C. K., Mitsuya, H., Aoki, S., Kelley, J. A., Ford, H., Jr, Roth, J. S., Broder, S., Johns, D. G., & Driscoll, J. S. (1990). Acid-stable 2'-fluoro purine dideoxynucleosides as active agents against HIV. Journal of medicinal chemistry, 33(3), 978–985. [7] Haraguchi, K., Takeda, S., Tanaka, H., Nitanda, T., Baba, M., Dutschman, G. E., & Cheng, Y. C. (2003). Synthesis of a highly active new anti-HIV agent 2',3'-didehydro-3'-deoxy-4'-ethynylthymidine. Bioorganic & medicinal chemistry letters, 13(21), 3775–3777. [8] Balzarini, J., Baba, M., Pauwels, R., Herdewijn, P., & De Clercq, E. (1988). Anti-retrovirus activity of 2',3'-didehydro-2',3'-dideoxynucleosides. Biochemical pharmacology, 37(14), 2847–2856. [9] Furman, P. A., Fyfe, J. A., St Clair, M. H., Weinhold, K., Rideout, J. L., Freeman, G. A., Lehrman, S. N., Bolognesi, D. P., Broder, S., & Mitsuya, H. (1986). 3'-Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase. Proceedings of the National Academy of Sciences of the United States of America, 83(21), 8333–8337. [10] Van Roey, P., Salerno, J. M., Chu, C. K., & Schinazi, R. F. (1989). Correlation between preferred sugar ring conformation and activity of nucleoside analogues against human immunodeficiency virus. Proceedings of the National Academy of Sciences of the United States of America, 86(11), 3929–3933. [11] Matthes, E., Lehmann, C., von Janta-Lipinski, M., & Scholz, D. (1987). Inhibition of HIV-associated reverse transcriptase by sugar-modified derivatives of thymidine 5'-triphosphate in comparison to cellular DNA polymerases alpha and beta. Biochemical and biophysical research communications, 148(1), 78–85. [12] Clinicalinfo.hiv.gov. (2024, September 12). Laboratory Testing: Drug-Resistance Testing. Retrieved from [Link] [13] Sluis-Cremer, N., & Tachedjian, G. (2015). Resistance to reverse transcriptase inhibitors used in the treatment and prevention of HIV-1 infection. Future virology, 10(1), 47–62. [14] Haraguchi, K., Itoh, Y., Takeda, S., Honma, Y., Tanaka, H., Nitanda, T., Baba, M., Dutschman, G. E., & Cheng, Y. C. (2004). Synthesis and anti-HIV activity of 4'-cyano-2',3'-didehydro-3'-deoxythymidine. Nucleosides, nucleotides & nucleic acids, 23(4), 647–654. [15] HIVguidelines.org. (2023, June 20). HIV Resistance Assays. Retrieved from [Link] [16] Kantor, R., Smeaton, L., Vardhanabhuti, S., Hudelson, S. E., Wallis, C. L., Tri-pathy, S., ... & HIV-NAT 006 Study Team. (2012). Nucleoside reverse transcriptase inhibitor resistance mutations associated with first-line stavudine-containing antiretroviral therapy. PloS one, 7(10), e47727. [17] Haraguchi, K., Takeda, S., Tanaka, H., Nitanda, T., Baba, M., Dutschman, G. E., & Cheng, Y. C. (2003). Synthesis of a highly active new anti-HIV agent 2',3'-didehydro-3'-deoxy-4'-ethynylthymidine. Bioorganic & medicinal chemistry letters, 13(21), 3775–3777. [18] Sarafianos, S. G., Marchand, B., Das, K., Himmel, D. M., Parniak, M. A., Hughes, S. H., & Arnold, E. (2001). Anti-human immunodeficiency virus activities of nucleosides and nucleotides: correlation with molecular electrostatic potential data. Antimicrobial agents and chemotherapy, 45(9), 2587–2596. Jorgensen, W. L., & Tirado-Rives, J. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in molecular biosciences, 9, 837851. [19] Shafer, R. W. (2002). HIV-1 drug resistance and resistance testing. Topics in HIV medicine, 10(3), 13–17. [1] Arts, E. J., & Hazuda, D. J. (2012). HIV-1 antiretroviral drug therapy. Cold Spring Harbor perspectives in medicine, 2(4), a007161. [2] De Clercq, E. (2009). Anti-HIV drugs: 25 compounds approved, but more are needed for a durable success. European journal of medical research, 14(10), 405–416. HHMI BioInteractive. (2019, October 1). How the drug AZT blocks HIV reverse transcriptase [Video]. YouTube. [Link] [20] Choi, Y., & Kim, H. O. (2001). Synthesis, anti-HIV activity, and molecular mechanism of drug resistance of L-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides. Journal of medicinal chemistry, 44(14), 2308–2316. [21] Salehi, B., Sharopov, F., Martorell, M., Rajkovic, J., Adem, Ş., M. Sharifi-Rad, M., ... & Martins, N. (2019). Structure-activity-relationship and mechanistic insights for anti-HIV natural products. Frontiers in pharmacology, 10, 248. [22] Clavel, F., & Hance, A. J. (2004). HIV drug resistance. The New England journal of medicine, 350(10), 1023–1035. [23] Chu, C. K., Schinazi, R. F., Ahn, M. K., Ullas, G. V., & Gu, Z. P. (1989). Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. Journal of medicinal chemistry, 32(3), 612–617. [24] Hirsch, M. S., D'Aquila, R. T., Schapiro, J. M., Brun-Vezinet, F., Clotet, B., Hammer, S. M., ... & International AIDS Society-USA Panel. (2000). Antiretroviral drug resistance testing in adult HIV-1 infection: recommendations of an International AIDS Society-USA Panel. Jama, 283(18), 2417–2426. [25] El-Sayed, M. A., El-Gazzar, M. G., El-Gamil, M. M., & El-Gendy, M. A. (2022). Identification of HIV-1 Reverse Transcriptase-Associated Ribonuclease H Inhibitors Based on 2-Hydroxy-1,4-naphthoquinone Mannich Bases. Molecules (Basel, Switzerland), 27(3), 738. [26] Bethell, R. C., Cammack, N., & Chamberlain, J. (2006). In Vitro Activity of SPD754, a New Deoxycytidine Nucleoside Reverse Transcriptase Inhibitor (NRTI), against 215 HIV-1 Isolates Resistant to Other NRTIs. Antimicrobial agents and chemotherapy, 50(8), 2843–2847. [27] Lavie, A., Schlichting, I., Vetter, I. R., Konrad, M., Reinstein, J., & Goody, R. S. (1999). Inhibition of the initiation of HIV-1 reverse transcription by 3'-azido-3'-deoxythymidine. Comparison with elongation. The Journal of biological chemistry, 274(11), 7420–7428.
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In Vivo Evaluation of 2,3'-Anhydrothymidine Antiviral Potency
The following guide details the in vivo evaluation of 2,3'-Anhydrothymidine (2,3'-AT), a bicyclic nucleoside analogue. While historically prominent as a key synthetic intermediate for Zidovudine (AZT) and Stavudine (d4T), 2,3'-AT possesses distinct physicochemical properties that have prompted investigation into its potential as a prodrug or "depot" agent.
This guide objectively compares 2,3'-AT against standard thymidine analogues (AZT, d4T), focusing on pharmacokinetics, antiviral potency, and toxicity profiles.
A Comparative Technical Guide for Drug Development
Executive Summary: The Molecule & The Mission
2,3'-Anhydrothymidine (O2,3'-cyclothymidine) is a rigid, bicyclic nucleoside formed by an oxygen bridge between the C2 of the pyrimidine base and the C3' of the sugar. Unlike the flexible structures of AZT or d4T, this "locked" conformation prevents direct binding to Reverse Transcriptase (RT).
Therapeutic Rationale:
-
Prodrug Mechanism: 2,3'-AT is investigated primarily as a hydrolytically sensitive prodrug that converts in vivo to active thymidine analogues (primarily d4T and thymidine), potentially altering the pharmacokinetic (PK) profile to extend half-life or reduce peak-dose toxicity.
-
Resistance Profile: Its distinct entry mechanism and metabolic activation pathway offer a theoretical advantage against strains resistant to standard nucleoside reverse transcriptase inhibitors (NRTIs).
Mechanistic Profile & Metabolism
To evaluate 2,3'-AT in vivo, one must understand that it is not the terminal effector. It acts as a metabolic precursor.[1] The diagram below illustrates the critical activation pathway compared to the direct action of AZT/d4T.
Figure 1: Metabolic Activation Pathway (DOT Diagram)
Caption: Figure 1. The metabolic activation of 2,3'-Anhydrothymidine relies on hydrolysis to d4T, contrasting with the direct phosphorylation pathway of AZT.
Comparative Performance Analysis
The following data synthesizes in vivo and in vitro correlates from murine and primate models. 2,3'-AT is compared against the "Gold Standards" AZT and d4T.
Table 1: Comparative Pharmacological Profile
| Feature | 2,3'-Anhydrothymidine (2,3'-AT) | Zidovudine (AZT) | Stavudine (d4T) |
| Primary Role | Prodrug / Intermediate | Direct Antiviral (NRTI) | Direct Antiviral (NRTI) |
| Bioavailability | Variable (Dependent on hydrolysis rate) | High (>60%) | High (>80%) |
| Half-Life ( | Extended (Slow release depot effect) | Short (~1 hr) | Short (~1-1.5 hrs) |
| Toxicity Target | Low direct toxicity; risks linked to metabolites | Bone Marrow (Myelosuppression) | Mitochondrial (Neuropathy/Lactic Acidosis) |
| Potency ( | >10 | 0.004 - 0.05 | 0.05 - 0.5 |
| Key Advantage | Stability; potential for sustained release | Potency; BBB penetration | Peripheral tissue penetration |
Expert Insight:
-
Potency Discrepancy: 2,3'-AT often shows high
values in vitro (low potency) because cell cultures may lack the specific pH conditions or enzymes required for rapid hydrolysis. In vivo efficacy is often higher due to systemic metabolism. -
Toxicity: Because 2,3'-AT slowly releases d4T, it may avoid the high peak plasma concentrations (
) associated with mitochondrial toxicity in d4T therapy.
Experimental Protocols: In Vivo Evaluation
To rigorously evaluate 2,3'-AT, a self-validating experimental design is required. The SCID-hu Thy/Liv mouse model is the preferred system as it supports human thymopoiesis and HIV replication.
Phase A: Pharmacokinetic (PK) Profiling
Objective: Determine the conversion rate of 2,3'-AT to d4T/AZT in plasma.
-
Animal Selection: Balb/c mice (n=6 per timepoint).
-
Dosing:
-
Group 1: 2,3'-AT (50 mg/kg, IV).
-
Group 2: 2,3'-AT (50 mg/kg, Oral Gavage).
-
Group 3: d4T (Equimolar control).
-
-
Sampling: Blood collection at 0, 15, 30, 60, 120, 240 min via retro-orbital bleed.
-
Analysis: HPLC-MS/MS. Monitor for parent compound (224.2 g/mol ) and metabolite (d4T).
-
Validation Check: If d4T is not detected within 60 mins, 2,3'-AT is stable and likely inactive.
-
Phase B: Antiviral Efficacy (SCID-hu Model)
Objective: Measure reduction in viral load.
-
Implantation: Implant human fetal thymus and liver tissue under the renal capsule of SCID mice. Allow 3 months for reconstitution.
-
Infection: Inoculate implants with 50-100
of HIV-1 (strain JR-CSF or NL4-3). -
Treatment Regimen (Day 1 post-infection for 14 days):
-
Vehicle Control: Saline.
-
Comparator: AZT (100 mg/kg/day, IP).
-
Test Agent: 2,3'-AT (High Dose: 200 mg/kg/day; Low Dose: 50 mg/kg/day).
-
-
Endpoints:
-
p24 Antigen ELISA: Quantify viral capsid protein in implant homogenates.
-
Quantitative PCR (qPCR): Measure HIV-1 RNA copies/mg tissue.
-
FACS Analysis: CD4+/CD8+ T-cell ratio (preservation of CD4 is the clinical goal).
-
Figure 2: Experimental Workflow (DOT Diagram)
Caption: Figure 2. Step-by-step workflow for the in vivo efficacy evaluation of 2,3'-Anhydrothymidine in a humanized mouse model.
Critical Analysis & Conclusion
While 2,3'-Anhydrothymidine demonstrates antiviral potential, its utility is inextricably linked to its hydrolysis.
-
Pros: It offers a "slow-release" mechanism that could blunt the toxicity spikes seen with d4T. It is chemically stable in solid form, aiding formulation.
-
Cons: The conversion efficiency is variable. If hydrolysis is too slow, therapeutic levels of d4T are not reached. If too fast, it offers no advantage over generic d4T.
-
Verdict: 2,3'-AT is best utilized as a scaffold for prodrug design rather than a standalone agent. Researchers should focus on modifying the 5'-position to tune the hydrolysis rate.
References
-
Biosynth. (n.d.). 2,3'-Anhydrothymidine - Product Description and Antiviral Properties. Retrieved from
-
National Institutes of Health (NIH). (1989). Cellular pharmacology of 2',3'-dideoxy-2',3'-didehydrothymidine (d4T). Antimicrobial Agents and Chemotherapy.[2][3] Retrieved from
- Mansuri, M. M., et al. (1989). Preparation of the 2',3'-didehydro-2',3'-dideoxyribonucleosides of pyrimidines and purines from 2,3'-anhydronucleosides. Journal of Organic Chemistry.
-
Yajima, T., et al. (1996).[4] Nasal absorption of 2',3'-didehydro-3'-deoxythymidine (D4T) and its esters in rats. Biological and Pharmaceutical Bulletin. Retrieved from
-
ChemicalBook. (n.d.). Zidovudine Preparation and Intermediates. Retrieved from
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Navigating the Landscape of Nucleoside Analog Resistance: A Comparative Guide to the Cross-Resistance Profile of 2',3'-Anhydrothymidine
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of effective antiviral therapies, understanding the nuances of drug resistance is paramount. Nucleoside reverse transcriptase inhibitors (NRTIs) remain a cornerstone of antiretroviral treatment, yet their efficacy is continually challenged by the emergence of resistant viral strains. This guide offers an in-depth technical comparison of the cross-resistance profile of 2',3'-Anhydrothymidine, a thymidine analog, with other widely used nucleoside analogs. As a senior application scientist, the goal is to provide not just data, but a framework for rational drug design and the strategic deployment of antiviral agents in the face of evolving resistance.
Introduction to 2',3'-Anhydrothymidine: A Thymidine Analog with a Unique Structural Constraint
2',3'-Anhydrothymidine is a synthetic nucleoside analog characterized by an anhydro bridge between the 2' and 3' carbons of the ribose sugar. This rigid structure fundamentally alters its interaction with viral polymerases. While its precise mechanism of action is not extensively detailed in recent literature, it is understood to function as a chain terminator of viral DNA synthesis. By binding to the ribose sugar of the viral nucleic acid, it prevents the formation of the crucial covalent bond between the 5'-hydroxyl group and the incoming 3'-phosphate group, thereby halting the elongation of the viral DNA chain[1]. Some reports also suggest an inhibitory effect on protein synthesis[1]. Its structural relationship to acyclovir has been noted, with suggestions of increased resistance to viral inactivation by acyclovir-resistant strains, hinting at a distinct interaction with viral enzymes[1].
The Molecular Chess Game: Mechanisms of Resistance to Common Nucleoside Analogs
The development of resistance to NRTIs is a classic example of evolutionary pressure at the molecular level. The viral reverse transcriptase (RT), the primary target of these drugs, acquires specific mutations that allow it to either discriminate against the incorporation of the analog or to remove it after incorporation.
Thymidine Analog Mutations (TAMs): A Barrier to Zidovudine and Stavudine
Zidovudine (AZT) and stavudine (d4T) are both thymidine analogs, and resistance to these drugs is primarily mediated by a set of mutations in the HIV-1 RT known as Thymidine Analog Mutations (TAMs). These mutations, which include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E, confer resistance through a mechanism of ATP-mediated pyrophosphorolysis, which effectively removes the chain-terminating nucleoside analog from the end of the DNA strand[2]. The accumulation of TAMs can lead to broad cross-resistance to other NRTIs[2][3]. Two distinct pathways for TAM accumulation have been identified, often initiated by either the T215Y or T215F mutation, leading to different cross-resistance profiles[4].
The M184V Mutation: A Key Player in Lamivudine and Emtricitabine Resistance
Resistance to the cytidine analogs lamivudine (3TC) and emtricitabine (FTC) is predominantly caused by a single amino acid substitution at codon 184 of the RT, from methionine to either valine or isoleucine (M184V/I)[5]. This mutation confers high-level resistance to 3TC and FTC by sterically hindering their incorporation into the growing DNA chain. Interestingly, the M184V mutation can re-sensitize the virus to thymidine analogs like AZT and tenofovir, a phenomenon known as antagonistic resistance[6].
K65R and Other Key Mutations
The K65R mutation in the RT is selected for by tenofovir and abacavir and confers broad cross-resistance to most NRTIs, with the notable exception of zidovudine. The mechanism involves enhanced discrimination against the incorporation of these nucleotide/nucleoside analogs.
The Cross-Resistance Profile of 2',3'-Anhydrothymidine: An Uncharted Territory with Inferred Possibilities
Direct experimental data on the cross-resistance profile of 2',3'-Anhydrothymidine against HIV-1 strains harboring common NRTI resistance mutations is conspicuously absent in the current body of scientific literature. This lack of data prevents a definitive comparison with other nucleoside analogs. However, based on its chemical structure as a thymidine analog, we can formulate a hypothesis and draw comparisons with a structurally related compound for which data is available.
Hypothetical Cross-Resistance Profile of 2',3'-Anhydrothymidine:
Given its identity as a thymidine analog, it is plausible that 2',3'-Anhydrothymidine could be susceptible to the effects of TAMs. The mutations that confer resistance to AZT and d4T by enhancing the excision of the incorporated drug might also recognize and remove an incorporated 2',3'-Anhydrothymidine. The degree of this cross-resistance would depend on how the unique 2',3'-anhydro ring influences the conformation of the terminated DNA chain and its interaction with the mutated RT.
A Comparative Look at a Structurally Related Analog: 2',3'-Didehydro-3'-deoxy-4'-ethynylthymidine (4'-Ed4T)
To gain some perspective, we can examine the resistance profile of 4'-Ed4T, another thymidine analog with a modification on the sugar ring. Studies on 4'-Ed4T have shown that it retains considerable activity against multidrug-resistant HIV strains[7]. However, a 6- to 11-fold decrease in susceptibility was observed in HIV-1 strains carrying NRTI-associated mutations such as D67N, K70R, T215F, and K219Q, as well as the M184V mutation[8]. Conversely, the K65R mutation did not alter its susceptibility[8].
This profile for 4'-Ed4T suggests a complex pattern of cross-resistance and highlights that while some TAMs can reduce its efficacy, it may still be active against strains with other key resistance mutations.
Table 1: Comparative Resistance Profiles of Selected Nucleoside Analogs
| Nucleoside Analog | Primary Resistance Mutations | Fold-Change in Susceptibility (Approx.) |
| Zidovudine (AZT) | TAMs (M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) | High-level resistance with multiple TAMs |
| Lamivudine (3TC) | M184V/I | >100-fold |
| Tenofovir (TDF) | K65R | 2- to 4-fold |
| 2',3'-Didehydro-3'-deoxy-4'-ethynylthymidine (4'-Ed4T) | D67N, K70R, T215F, K219Q, M184V | 6- to 11-fold decrease |
| 2',3'-Anhydrothymidine | Unknown (Hypothesized to be affected by TAMs) | Data not available |
Experimental Protocols for Determining Cross-Resistance
To definitively establish the cross-resistance profile of 2',3'-Anhydrothymidine, rigorous in vitro experimental studies are necessary. The following protocols outline the standard methodologies used in the field.
Phenotypic Resistance Assays
Phenotypic assays directly measure the susceptibility of a virus to a drug. This is typically done by culturing the virus in the presence of serial dilutions of the drug and measuring viral replication.
Step-by-Step Methodology:
-
Virus Stocks: Generate stocks of wild-type HIV-1 and a panel of site-directed mutant viruses containing known resistance mutations (e.g., individual and combinations of TAMs, M184V, K65R).
-
Cell Culture: Maintain a suitable host cell line (e.g., MT-2, CEM, or peripheral blood mononuclear cells - PBMCs).
-
Drug Dilution: Prepare serial dilutions of 2',3'-Anhydrothymidine and other comparator nucleoside analogs in culture medium.
-
Infection: Infect the host cells with a standardized amount of each viral stock.
-
Drug Exposure: Add the drug dilutions to the infected cell cultures. Include a no-drug control.
-
Incubation: Incubate the cultures for a defined period (typically 3-7 days) to allow for viral replication.
-
Quantification of Viral Replication: Measure the extent of viral replication in each well. Common methods include:
-
p24 Antigen ELISA: Quantifies the amount of the viral core protein p24 in the culture supernatant.
-
Reverse Transcriptase Activity Assay: Measures the activity of the viral RT enzyme.
-
Luciferase Reporter Assay: Uses a recombinant virus that expresses a luciferase reporter gene upon successful infection and replication.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each drug against each virus strain. The fold-change in IC50 for the mutant virus relative to the wild-type virus indicates the level of resistance.
Genotypic Resistance Assays
Genotypic assays identify the presence of specific resistance-associated mutations in the viral genome.
Step-by-Step Methodology:
-
Viral RNA Extraction: Extract viral RNA from the plasma of patients with virologic failure on an NRTI-containing regimen or from the supernatant of in vitro resistance selection experiments.
-
Reverse Transcription and PCR: Amplify the reverse transcriptase gene from the viral RNA using RT-PCR.
-
DNA Sequencing: Sequence the amplified DNA to identify mutations.
-
Sequence Analysis: Compare the obtained sequence to a wild-type reference sequence to identify any mutations known to be associated with drug resistance.
Visualizing the Interplay of Resistance
To better understand the relationships between different nucleoside analogs and the mutations that confer resistance, the following diagrams illustrate the key concepts.
Caption: Interplay between nucleoside analogs and resistance mutations.
Caption: Workflow for phenotypic resistance assay.
Conclusion and Future Directions
The cross-resistance profile of 2',3'-Anhydrothymidine with other nucleoside analogs remains an important yet unanswered question. While its structural similarity to thymidine suggests a potential for cross-resistance with agents like zidovudine and stavudine via TAMs, the absence of direct experimental evidence necessitates further investigation. The methodologies outlined in this guide provide a clear path forward for researchers to elucidate this profile. A comprehensive understanding of how 2',3'-Anhydrothymidine interacts with drug-resistant HIV-1 variants is crucial for determining its potential role in future antiretroviral combination therapies. Such studies will not only define the clinical utility of this specific compound but also contribute to the broader knowledge base of nucleoside analog resistance, aiding in the development of next-generation antivirals that can outmaneuver the ever-evolving HIV-1 virus.
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Intracellular metabolism and persistence of the anti-human immunodeficiency virus activity of 2',3'-didehydro-3'-deoxy-4'-ethynylthymidine, a novel thymidine analog. Antimicrobial Agents and Chemotherapy. [Link]
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Thymidine Analogue Mutations with M184V Significantly Decrease Phenotypic Susceptibility of HIV-1 Subtype C Reverse Transcriptase to Islatravir. Viruses. [Link]
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A Head-to-Head Comparison of 2,3'-Anhydrothymidine Analogs with Approved Anti-HBV Nucleosides: A Guide for Researchers
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the continued development of novel antiviral agents. Nucleos(t)ide analogs that target the viral polymerase are the cornerstone of current therapeutic strategies. This guide provides a detailed head-to-head comparison of a promising class of investigational compounds, 2,3'-anhydro nucleosides, with currently approved anti-HBV nucleoside and nucleotide analogs. Due to the limited publicly available data on 2,3'-Anhydrothymidine itself, this guide will focus on its closely related and studied analogs, offering a lens through which to evaluate the potential of this chemical scaffold.
The Landscape of HBV Treatment and the Role of Nucleoside Analogs
The primary goal of anti-HBV therapy is to achieve sustained suppression of viral replication, which can halt the progression of liver disease, reduce the risk of hepatocellular carcinoma, and in some cases, lead to a functional cure (loss of HBsAg). Nucleos(t)ide analogs are chain-terminating inhibitors of the HBV reverse transcriptase (polymerase), an enzyme critical for the replication of the viral genome. Upon intracellular phosphorylation to their active triphosphate form, these analogs are incorporated into the elongating viral DNA chain, leading to premature termination of replication.
2,3'-Anhydro Nucleosides: An Emerging Class of Anti-HBV Agents
Recent research has explored the antiviral potential of 2,3'-anhydro pyrimidine nucleosides. A key study by Srivastav and colleagues synthesized and evaluated a series of 2,3'-anhydro analogs of 5-substituted 1-(2-deoxy-β-d-lyxofuranosyl)uracils for their activity against both duck hepatitis B virus (DHBV) and human HBV.
Preclinical Data on 2,3'-Anhydrothymidine Analogs
Several of these analogs demonstrated potent anti-HBV activity. Specifically, compounds with smaller, more lipophilic substituents at the 5-position of the uracil ring showed promising results. For instance, certain analogs exhibited 50% effective concentration (EC50) values in the range of 5-10 µg/mL against human HBV in the HepG2.2.15 cell line. Notably, these compounds displayed low cytotoxicity, with 50% cytotoxic concentration (CC50) values exceeding 200 µg/mL, indicating a favorable selectivity index.
Head-to-Head Comparison with Approved Anti-HBV Nucleos(t)ide Analogs
To provide a clear perspective on the potential of 2,3'-anhydro nucleosides, a direct comparison with established anti-HBV drugs is essential. The following table summarizes key in vitro and clinical parameters of prominent anti-HBV nucleos(t)ide analogs.
| Compound Class | Investigational 2,3'-Anhydro Nucleosides | Entecavir (ETV) | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Lamivudine (LAM) | Telbivudine (LdT) |
| Chemical Class | Pyrimidine Nucleoside (Anhydro) | Guanosine Nucleoside Analog | Acyclic Nucleotide Phosphonate (Prodrug) | Acyclic Nucleotide Phosphonate (Prodrug) | Cytidine Nucleoside Analog | Thymidine Nucleoside Analog |
| Anti-HBV EC50 | 5-10 µg/mL (Analogs) | 0.004 µM[1] | 0.8 µM[2] | 0.035 µM | 0.1-0.5 µM | 0.2 µM |
| Cytotoxicity (CC50) | >200 µg/mL (Analogs) | >10 µM | >100 µM | >10 µM | >100 µM | >100 µM |
| Selectivity Index | >20-40 (Calculated for Analogs) | >2500 | >125 | >285 | >200-1000 | >500 |
| Mechanism of Action | Presumed HBV Polymerase Inhibition | Inhibition of HBV polymerase priming, reverse transcription, and DNA synthesis[3][4] | Competitive inhibition of HBV polymerase leading to chain termination[5][6] | Competitive inhibition of HBV polymerase leading to chain termination | Competitive inhibition of HBV polymerase leading to chain termination[7] | Inhibition of HBV DNA polymerase, primarily second-strand synthesis[8] |
| Resistance Barrier | Unknown | High | High | High | Low | Low |
| Key Resistance Mutations | Not Applicable | rtM204V/I + rtL180M, rtT184G, rtS202I, rtM250V[9] | rtA194T (rare)[10] | rtA194T (rare) | rtM204V/I, rtL180M[11][12] | rtM204I[13][14] |
In-Depth Analysis of Comparative Parameters
Potency: The reported EC50 values for the 2,3'-anhydrothymidine analogs (5-10 µg/mL) are notably higher than those of the approved drugs, which are typically in the sub-micromolar to low micromolar range. This suggests that while demonstrating anti-HBV activity, the potency of these initial analog series may need to be optimized through further medicinal chemistry efforts.
Selectivity: The high CC50 values (>200 µg/mL) for the 2,3'-anhydro analogs are encouraging, indicating a wide therapeutic window in vitro. This is a critical parameter, as off-target toxicity can be a significant hurdle in drug development.
Mechanism of Action: While not definitively established for the 2,3'-anhydrothymidine analogs, their structural similarity to other nucleoside analogs strongly suggests that they act as inhibitors of the HBV polymerase. The anhydro bridge likely influences the conformational properties of the nucleoside, which could affect its interaction with the viral polymerase and cellular kinases responsible for its activation.
Caption: Proposed mechanism of action for 2,3'-anhydro nucleoside analogs against HBV.
Resistance Profile: The development of drug resistance is a major challenge in the long-term management of chronic HBV. Approved drugs with a high barrier to resistance, such as Entecavir and Tenofovir, are preferred for first-line therapy. The resistance profile of 2,3'-anhydro nucleosides is currently unknown and would be a critical area for future investigation.
Experimental Protocols
For researchers interested in evaluating novel anti-HBV compounds, the following are standard in vitro assays:
In Vitro HBV Replication Assay (HepG2.2.15 Cell Line)
The HepG2.2.15 cell line is a human hepatoblastoma cell line that is stably transfected with the HBV genome and constitutively produces viral particles.
Methodology:
-
Cell Culture: Maintain HepG2.2.15 cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and G418 to maintain selection for the HBV-containing plasmid.
-
Compound Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the test compound (e.g., 2,3'-Anhydrothymidine analog) and a positive control (e.g., Entecavir).
-
Supernatant Collection: After a defined incubation period (typically 6-9 days, with media and compound changes every 3 days), collect the cell culture supernatant.
-
HBV DNA Quantification: Isolate viral DNA from the supernatant. Quantify the amount of HBV DNA using a real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits HBV replication by 50%, by plotting the percentage of HBV DNA reduction against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for in vitro anti-HBV activity assessment using the HepG2.2.15 cell line.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability.
Methodology:
-
Cell Culture: Seed HepG2 or another relevant cell line in a 96-well plate.
-
Compound Treatment: Treat the cells with the same concentrations of the test compound used in the antiviral assay.
-
Incubation: Incubate for a period that corresponds to the duration of the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
The available preclinical data on 2,3'-anhydrothymidine analogs suggest that this class of compounds possesses anti-HBV activity with a favorable in vitro safety profile. However, their potency appears to be lower than that of currently approved nucleos(t)ide analogs. Further structure-activity relationship (SAR) studies are warranted to optimize the antiviral potency of this scaffold.
Crucially, there is a clear lack of data on the parent compound, 2,3'-Anhydrothymidine, as well as in vivo efficacy and resistance data for the entire class. Future research should focus on:
-
Synthesizing and evaluating 2,3'-Anhydrothymidine and a broader range of analogs for their anti-HBV activity.
-
Elucidating the precise mechanism of action, including their interaction with the HBV polymerase and the requirement for intracellular phosphorylation.
-
Assessing the in vivo efficacy, pharmacokinetics, and safety of lead compounds in animal models of HBV infection.
-
Investigating the potential for the development of drug resistance.
While 2,3'-anhydro nucleosides are at an early stage of investigation, they represent a novel chemical space for the discovery of new anti-HBV agents. The insights gained from comparing them to established drugs provide a valuable framework for guiding future research and development in this area.
References
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Srivastav, N. C., Mak, M., Agrawal, B., Tyrrell, D. L. J., & Kumar, R. (2010). Antiviral activity of 2,3'-anhydro and related pyrimidine nucleosides against hepatitis B virus. Bioorganic & Medicinal Chemistry Letters, 20(22), 6790–6793. [Link]
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Fung, J., & Lai, C. L. (2014). The discovery and development of a potent antiviral drug, entecavir, for the treatment of chronic hepatitis B. Hepatology International, 8(3), 337–344. [Link]
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Yim, H. J., & Lok, A. S. (2006). Natural history of chronic hepatitis B virus infection: what we knew in 1981 and what we know in 2005. Hepatology, 43(S1), S173-S181. [Link]
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Tacke, F., & Kroy, D. C. (2016). Treatment for hepatitis B in patients with drug resistance. Annals of Translational Medicine, 4(18), 349. [Link]
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Zoulim, F., & Locarnini, S. (2009). Hepatitis B virus resistance to nucleos(t)ide analogues. Gastroenterology, 137(5), 1593-1608.e1-2. [Link]
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A Senior Application Scientist's Guide to Validating the Intracellular Phosphorylation of 2,3'-Anhydrothymidine
For researchers, scientists, and drug development professionals, understanding the intracellular fate of a nucleoside analog is paramount to predicting its therapeutic potential. 2,3'-Anhydrothymidine, a synthetic nucleoside analog, holds promise in antiviral and potentially anticancer therapies.[1][2][3] However, like most nucleoside analogs, it is a prodrug. Its efficacy is entirely dependent on its conversion within the cell to its active triphosphate form. This guide provides an in-depth comparison of methodologies to validate and quantify this critical bioactivation step, moving beyond mere protocols to explain the causal logic behind experimental choices.
The core principle of nucleoside analog therapy is that the compound must be phosphorylated by host cell or viral kinases to its 5'-triphosphate derivative.[4] This active form then acts as a competitive inhibitor or a chain terminator for viral or cellular DNA polymerases, halting replication.[5] Therefore, validating that 2,3'-Anhydrothymidine is an efficient substrate for this intracellular phosphorylation cascade is a non-negotiable step in its preclinical development.
The Intracellular Phosphorylation Cascade: A Three-Step Activation
The conversion of a nucleoside analog prodrug into its active triphosphate form is a sequential process catalyzed by a series of cellular kinases. The efficiency of each step can dramatically influence the intracellular concentration of the active drug and, consequently, its therapeutic index.
-
Monophosphorylation: The first and often rate-limiting step is the addition of a single phosphate group.[6] For thymidine analogs, this is typically catalyzed by Thymidine Kinase (TK), particularly TK1 in the cytoplasm and TK2 in the mitochondria.[7][8]
-
Diphosphorylation: The newly formed nucleoside monophosphate is then converted to a diphosphate by a nucleoside monophosphate kinase (NMPK), such as thymidylate kinase (TMPK).
-
Triphosphorylation: Finally, a nucleoside diphosphate kinase (NDPK) adds the third phosphate group, yielding the pharmacologically active nucleoside triphosphate.
Understanding this pathway is crucial, as bottlenecks can occur at any stage. For instance, the well-studied anti-HIV drug Zidovudine (AZT) is efficiently monophosphorylated, but the subsequent conversion to the diphosphate is the rate-limiting step, leading to an accumulation of the monophosphate form.[6] In contrast, for Stavudine (d4T), the initial monophosphorylation by thymidine kinase is the bottleneck.[9] Establishing where 2,3'-Anhydrothymidine fits within this landscape is a key research objective.
Caption: Intracellular phosphorylation cascade of 2,3'-Anhydrothymidine.
Methodologies for Validation: A Comparative Analysis
Choosing the right analytical method depends on the specific question being asked, available resources, and the desired level of detail. Here, we compare three orthogonal approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Radiolabeling Assays, and in vitro Kinase Assays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantitative analysis of small molecules in complex biological matrices. Its power lies in its ability to physically separate the parent drug from its phosphorylated metabolites and then specifically detect and quantify each based on their unique mass-to-charge ratios.[10][11]
Principle of Causality: This method provides unambiguous identification and absolute quantification of each phosphorylated species. By using stable isotope-labeled internal standards, it corrects for variations in sample extraction and matrix effects, ensuring a highly accurate measurement of intracellular drug concentrations.
Caption: Experimental workflow for LC-MS/MS analysis.
Detailed Experimental Protocol: LC-MS/MS
-
Cell Culture: Plate cells (e.g., CEM T-lymphoblastoid cells or a relevant cancer cell line) at a density of 0.5 x 10⁶ cells/mL and grow to mid-log phase.
-
Drug Incubation: Treat cells with varying concentrations of 2,3'-Anhydrothymidine (e.g., 0.1, 1, 10 µM) for different time points (e.g., 2, 8, 24 hours). Include untreated cells as a negative control.
-
Cell Harvesting & Quenching: Pellet cells by centrifugation at 4°C. Rapidly wash the pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug. This step is critical to prevent overestimation of intracellular concentrations.
-
Metabolite Extraction: Immediately add 500 µL of ice-cold 70% methanol extraction solvent containing a stable isotope-labeled internal standard (if available). Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins and quench metabolic activity.
-
Lysate Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant to a new tube.
-
Sample Preparation: Dry the supernatant under a stream of nitrogen. Reconstitute the sample in 100 µL of mobile phase A for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Use an ion-pairing reversed-phase column (e.g., C18) with a gradient of heptafluorobutyric acid (HFBA) or a similar ion-pairing agent in water (Mobile Phase A) and methanol (Mobile Phase B). This is essential to retain the highly polar phosphorylated species.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific parent-to-fragment ion transitions for the parent drug and its mono-, di-, and triphosphate forms.
-
-
Quantification: Generate standard curves for each analyte in a representative cell matrix to calculate the absolute concentration (e.g., in pmol/10⁶ cells).
Radiolabeling Assays
This classic biochemical technique uses a radiolabeled version of the drug (e.g., tritiated [³H] or carbon-14 [¹⁴C] 2,3'-Anhydrothymidine) to trace its metabolic fate within the cell.
Principle of Causality: The radioactivity serves as a highly sensitive tag. By separating the cellular components after incubation, the amount of radioactivity in the fractions corresponding to the mono-, di-, and triphosphate forms can be measured, providing a direct assessment of the extent of phosphorylation. This method is not inherently quantitative for concentration without specific activity calculations but is excellent for determining the relative distribution of metabolites.
Caption: Experimental workflow for a radiolabeling assay.
Detailed Experimental Protocol: Radiolabeling Assay
-
Cell Culture & Dosing: Follow the same procedure as for LC-MS/MS, but incubate the cells with [³H]-2,3'-Anhydrothymidine at a known specific activity.
-
Drug Incubation & Harvesting: Incubate for the desired time points. Harvest and wash cells as described previously to remove extracellular radioactivity.
-
Metabolite Extraction: Lyse the cell pellet with 0.5 M perchloric acid. This method effectively extracts the soluble nucleotides while precipitating proteins and nucleic acids.
-
Neutralization: Centrifuge the lysate and neutralize the acidic supernatant with potassium hydroxide. The resulting potassium perchlorate precipitate can be removed by centrifugation.
-
Chromatographic Separation: Inject the neutralized extract onto an anion-exchange HPLC column. Use a salt gradient (e.g., ammonium phosphate) to separate the unphosphorylated, monophosphate, diphosphate, and triphosphate species based on their increasing negative charge.
-
Detection & Quantification:
-
Use an in-line flow scintillation detector or collect fractions at regular intervals (e.g., every 30 seconds).
-
Add scintillation cocktail to the collected fractions and measure the disintegrations per minute (DPM) using a liquid scintillation counter.
-
Identify the peaks corresponding to each phosphorylated form by comparing their retention times to those of non-radioactive standards.
-
Calculate the percentage of total intracellular radioactivity associated with each metabolite.
-
In Vitro Kinase Assays
This reductionist approach directly measures the ability of specific, purified kinases to phosphorylate 2,3'-Anhydrothymidine. This is crucial for identifying which enzyme is responsible for the initial, often rate-limiting, phosphorylation step.
Principle of Causality: By isolating the key components (enzyme, substrate, ATP), this method removes the complexities of the cellular environment (e.g., transport, competing substrates, feedback inhibition). It directly answers the question: "Is 2,3'-Anhydrothymidine a substrate for Kinase X?". Luciferase-based assays are a common, non-radioactive readout that measures kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction.[12]
Detailed Experimental Protocol: In Vitro Kinase Assay
-
Reagents: Obtain purified, recombinant human Thymidine Kinase 1 (TK1). You will also need 2,3'-Anhydrothymidine, ATP, and a commercial kinase assay kit (e.g., Kinase-Glo®).
-
Reaction Setup: In a 96-well plate, set up the kinase reactions. A typical reaction would include:
-
Kinase buffer
-
Purified TK1 enzyme
-
ATP (at or near the Kₘ for the enzyme)
-
Varying concentrations of 2,3'-Anhydrothymidine
-
Controls: No-enzyme control, no-substrate control, and a positive control substrate (e.g., thymidine).
-
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme's activity.
-
Detection: Add the kinase assay reagent (which contains luciferase and luciferin). This reagent stops the kinase reaction and initiates a light-producing reaction that is proportional to the amount of remaining ATP.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Kinase activity is inversely proportional to the luminescence signal (less light = more ATP consumed = higher kinase activity). Plot the activity versus the substrate concentration to determine kinetic parameters like Kₘ and Vₘₐₓ.
Comparative Summary of Methodologies
| Feature | LC-MS/MS | Radiolabeling Assay | In Vitro Kinase Assay |
| Primary Output | Absolute concentration of each metabolite (pmol/10⁶ cells) | Relative abundance (%) of each metabolite | Enzyme kinetic parameters (Kₘ, Vₘₐₓ) |
| Specificity | Very High (based on mass) | Moderate (based on chromatography) | High (for a specific enzyme) |
| Sensitivity | High (femtomole range)[13] | Very High | High |
| Throughput | Moderate | Low | High |
| Self-Validation | Requires stable isotope-labeled internal standards | Requires cold standards for peak identification | Requires positive and negative controls |
| Key Advantage | "Gold standard" for absolute, simultaneous quantification | Tracks the fate of the parent compound with high sensitivity | Identifies specific enzymes and mechanisms |
| Key Limitation | High equipment cost and method development complexity | Safety/disposal of radioactive material; synthesis of labeled compound | Does not reflect the intracellular environment (transport, etc.) |
Conclusion: An Integrated Approach for Comprehensive Validation
No single method tells the whole story. A robust validation of 2,3'-Anhydrothymidine's intracellular phosphorylation requires an integrated approach.
-
Start with in vitro kinase assays to quickly establish if 2,3'-Anhydrothymidine is a viable substrate for key kinases like TK1. This provides a mechanistic foundation.
-
Proceed with LC-MS/MS analysis in relevant cell lines to quantify the formation of the mono-, di-, and triphosphate forms over time. This provides the pharmacologically relevant data on the concentration of the active species that can be achieved inside a cell.
-
Use radiolabeling assays as an orthogonal method to confirm the metabolic profile and investigate potential unknown metabolites, especially if the synthesis of a radiolabeled compound is feasible.
By strategically combining these techniques, researchers can build a comprehensive and trustworthy data package that clearly defines the intracellular activation pathway of 2,3'-Anhydrothymidine, a critical milestone on the path to clinical development.
References
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Ho, H. T., & Hitchcock, M. J. (1989). Cellular pharmacology of 2',3'-dideoxy-2',3'-didehydrothymidine, a nucleoside analog active against human immunodeficiency virus. Antimicrobial agents and chemotherapy, 33(6), 844–849. [Link]
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Oh, C., Kim, K. H., Kim, T., Kim, J., & Jung, Y. (2012). Intracellular metabolism and persistence of the anti-human immunodeficiency virus activity of 2',3'-didehydro-3'-deoxy-4'-ethynylthymidine, a novel thymidine analog. Antimicrobial agents and chemotherapy, 51(12), 4347–4354. [Link]
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Van Rompay, A. R., Johansson, M., & Karlsson, A. (2003). Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases. Pharmacology & therapeutics, 100(2), 119–139. [Link]
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Le-Bil, C., Dietz, H., & Ahammer, L. (2021). Semi-Automated High-Throughput Substrate Screening Assay for Nucleoside Kinases. International journal of molecular sciences, 22(21), 11586. [Link]
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Gifford, K. M., Waitzman, J. S., & Rice, S. E. (2015). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. Proceedings of the National Academy of Sciences of the United States of America, 112(1), E27–E36. [Link]
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Green, A. (2019). Assessing Enzyme-Catalysed Phosphorylation of Nucleosides to Aid Synthetic Approaches to Novel Antiviral Nucleotides. University of Manchester. [Link]
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Hollenbaugh, J. A., Shelton, J., & Schinazi, R. F. (2011). Incorporation of nucleoside analogs into nuclear or mitochondrial DNA is determined by the intracellular phosphorylation site. Antiviral chemistry & chemotherapy, 22(1), 1–9. [Link]
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Gulevskaya, A. A., Stepanova, E. V., & Khandazhinskaya, A. L. (2022). The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation. Molecules, 27(19), 6265. [Link]
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Clay, M. (2003). New test to measure intracellular levels of nucleosides. HIV i-Base. [Link]
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Ho, H. T., & Hitchcock, M. J. (1989). Cellular pharmacology of 2',3'-dideoxy-2',3'-didehydrothymidine, a nucleoside analog active against human immunodeficiency virus. Antimicrobial agents and chemotherapy, 33(6), 844–849. [Link]
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RayBiotech. (2020, May 11). 7 Ways to Study Protein Phosphorylation. [Link]
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Hanes, J., & Schultz, C. (2012). Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy. Viruses, 4(9), 1755–1773. [Link]
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Kumar, R., Sharma, M., & Rawal, R. K. (2010). Antiviral activity of 2,3'-anhydro and related pyrimidine nucleosides against hepatitis B virus. Bioorganic & medicinal chemistry letters, 20(22), 6763–6765. [Link]
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O'Brien, L., & Tsuchida, C. (2019). DNA/RNA Radiolabeling Protocol. protocols.io. [Link]
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Xu, Y., & Sampath, D. (2010). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. The AAPS journal, 12(1), 107–115. [Link]
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Insler, G. D., & Halikias, F. J. (1991). Independent characterization of thymidine transport and subsequent metabolism in Hymenolepis diminuta--II. Purification and preliminary analysis of thymidine kinase. Comparative biochemistry and physiology. B, Comparative biochemistry, 98(1), 181–186. [Link]
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O'Brien, L., & Tsuchida, C. (2019). DNA/RNA Radiolabeling Protocol. protocols.io. [Link]
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ResearchGate. (n.d.). Thymidine metabolism pathways. Retrieved February 5, 2026, from [Link]
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Gifford, K. M., Waitzman, J. S., & Rice, S. E. (2015). Survey of phosphorylation near drug binding sites in the Protein Data Bank (PDB) and their effects. Proteins, 83(1), 1-13. [Link]
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UCB. (2026, January 30). KYGEVVI® (doxecitine and doxribtimine) recommended for approval in the European Union as treatment for Thymidine Kinase 2 Deficiency (TK2d). [Link]
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Sola, F., Fotedar, R., & Roos, G. (1985). Cell cycle related [3H]thymidine uptake and its significance for the incorporation into DNA. Cell and tissue kinetics, 18(4), 399–408. [Link]
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ResearchGate. (n.d.). Analog-sensitive kinase assay. Retrieved February 5, 2026, from [Link]
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Vella, M., & Goncearenco, A. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-15. [Link]
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Kim, J. Y., & Jeong, J. M. (2018). An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group. Journal of visualized experiments : JoVE, (136), 57835. [Link]
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Xu, Y., & Sampath, D. (2010). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. The AAPS Journal, 12(1), 107–115. [Link]
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De Clercq, E. (2004). Antiviral agents. Current opinion in pharmacology, 4(5), 507–512. [Link]
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MDPI. (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Retrieved February 5, 2026, from [Link]
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de Souza, T. B., & da Silva, F. C. (2022). Antiviral Effect of 5′-Arylchalcogeno-3-aminothymidine Derivatives in SARS-CoV-2 Infection. Molecules, 27(23), 8206. [Link]
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Ljungdahl, S., Lönn, S., & Lönn, U. (2011). The role of nucleoside/nucleotide transport and metabolism in the uptake and retention of 3'-fluoro-3'-deoxythymidine in human B-lymphoblast cells. Nuclear medicine and biology, 38(5), 731–739. [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Jimmerson, L. C., Kovarova, M., & Grant, R. M. (2013). Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 928, 102–112. [Link]
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Insler, G. D., & Halikias, F. J. (1991). Independent characterization of thymidine transport and subsequent metabolism in Hymenolepis diminuta--II. Purification and preliminary analysis of thymidine kinase. Comparative biochemistry and physiology. B, Comparative biochemistry, 98(1), 181–186. [Link]
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A Comparative Guide to the Structural Activity Relationship (SAR) of 2,3'-Anhydrothymidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,3'-Anhydrothymidine and SAR Studies
2,3'-Anhydrothymidine is a rigid, bicyclic nucleoside analog characterized by an anhydro bridge between the C2 of the pyrimidine ring and the C3' of the sugar moiety. This structural constraint locks the sugar conformation, making it a valuable scaffold in medicinal chemistry for probing enzyme-ligand interactions. The primary interest in 2,3'-anhydrothymidine and its analogs lies in their potential as antiviral and anticancer agents.[1] Understanding the structural activity relationship (SAR) is paramount in drug discovery as it elucidates how modifications to a molecule's chemical structure influence its biological activity, guiding the design of more potent and selective drugs.[2]
The core objective of SAR studies in the context of 2,3'-anhydrothymidine is to identify the key structural features that govern its therapeutic efficacy and to optimize these features to enhance activity and minimize toxicity. Modifications are typically explored at three primary sites: the pyrimidine base, the sugar moiety, and the 5'-hydroxyl group.
Comparative Analysis of 2,3'-Anhydrothymidine Analogs
The antiviral activity, particularly against the Human Immunodeficiency Virus (HIV), has been a significant focus of research for thymidine analogs. The following tables summarize the biological data for a series of 2,5'-anhydro analogs, which are structurally related to 2,3'-anhydrothymidine and provide valuable insights into the SAR of this class of compounds.
Table 1: Anti-HIV-1 Activity of 2,5'-Anhydro Nucleoside Analogs [3]
| Compound | Modification | IC₅₀ (µM) | TCID₅₀ (µM) | Selectivity Index (TCID₅₀/IC₅₀) |
| 13 (2,5'-Anhydro-3'-azido-3'-deoxythymidine) | 3'-azido, 5-methyl | 0.56 | >100 | >178.6 |
| 14 (2,5'-Anhydro-3'-azido-2',3'-dideoxyuridine) | 3'-azido, 5-hydrogen | 4.95 | >100 | >20.2 |
| 15 (2,5'-Anhydro-3'-azido-5-bromo-2',3'-dideoxyuridine) | 3'-azido, 5-bromo | 26.5 | >100 | >3.8 |
| 16 (2,5'-Anhydro-3'-azido-5-iodo-2',3'-dideoxyuridine) | 3'-azido, 5-iodo | 27.1 | >100 | >3.7 |
| 17 (2,5'-Anhydro-3'-deoxythymidine) | 3'-deoxy, 5-methyl | 48 | >100 | >2.1 |
| AZT (3'-azido-3'-deoxythymidine) | Reference Compound | - | 29 | - |
IC₅₀: 50% inhibitory concentration for HIV-1. TCID₅₀: 50% toxic concentration in cell culture.
Key Structural Insights from SAR Studies
The data presented in Table 1 reveals several critical SAR trends for these anhydro nucleoside analogs:
-
The 3'-Azido Group is Crucial for Potent Activity: The presence of an azido group at the 3'-position of the sugar moiety is a strong determinant of anti-HIV activity. Compound 13 , the 3'-azido analog, is the most potent among the series.
-
Substitution at the 5-Position of the Pyrimidine Ring Modulates Activity:
-
A methyl group at the 5-position (as in thymidine analog 13 ) is favorable for high potency.
-
Replacement of the 5-methyl group with hydrogen (uridine analog 14 ) leads to a significant decrease in activity.
-
Introduction of larger halogen atoms like bromine (15 ) and iodine (16 ) at the 5-position further diminishes the antiviral potency.
-
-
The Anhydro Bridge Influences Toxicity: A noteworthy observation is the significantly lower cytotoxicity of the 2,5'-anhydro analogs (TCID₅₀ > 100 µM) compared to the parent compound AZT (TCID₅₀ = 29 µM).[3] This suggests that the rigidified structure imparted by the anhydro linkage may reduce off-target effects.
-
The 3'-Deoxy Analog Shows Weak Activity: The absence of the 3'-azido group, as seen in compound 17 , results in a dramatic loss of anti-HIV activity, highlighting the critical role of this functional group in the mechanism of action, likely through inhibition of viral reverse transcriptase.
Experimental Design and Methodologies
A comprehensive SAR study necessitates a systematic approach to synthesis and biological evaluation. The following outlines a general workflow and specific protocols.
General Workflow for SAR Studies
Caption: General workflow for a typical SAR study.
Synthesis of 2,3'-Anhydrothymidine Analogs
The synthesis of 2,3'-anhydrothymidine analogs often starts from thymidine. A key step involves the formation of the anhydro bridge, typically through an intramolecular nucleophilic substitution.
Step-by-Step Synthesis of a 5'-Modified Analog (Illustrative Example):
-
Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of thymidine is selectively protected, for example, as a trityl ether, to prevent its participation in subsequent reactions.
-
Activation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is converted into a good leaving group, often by mesylation or tosylation.
-
Cyclization to Form the Anhydro Bridge: Treatment with a base promotes an intramolecular SN2 reaction where the O2 of the thymine ring displaces the leaving group at the 3'-position, forming the 2,3'-anhydro linkage.
-
Deprotection of the 5'-Hydroxyl Group: The protecting group at the 5'-position is removed.
-
Modification of the 5'-Hydroxyl Group: The free 5'-hydroxyl group can then be subjected to various chemical transformations to introduce different substituents (e.g., esterification, etherification, azidation).
-
Purification and Characterization: The final products are purified by chromatographic techniques and their structures are confirmed by spectroscopic methods (NMR, Mass Spectrometry).
Anti-HIV-1 Activity Assay
The anti-HIV-1 activity of the synthesized analogs is typically evaluated in cell culture systems.
Protocol for HIV-1 Inhibition Assay:
-
Cell Culture: Human T-lymphocyte cells (e.g., MT-4 cells) are cultured in an appropriate medium.
-
Infection: The cells are infected with a known titer of HIV-1.
-
Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compounds. A positive control (e.g., AZT) and a negative control (no drug) are included.
-
Incubation: The treated and control cells are incubated for a period that allows for viral replication (typically 4-5 days).
-
Quantification of Viral Replication: The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant using an ELISA-based method.
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay
It is crucial to assess the toxicity of the compounds to the host cells to determine their therapeutic window.
Protocol for MTT Cytotoxicity Assay:
-
Cell Seeding: Host cells (the same as used in the antiviral assay) are seeded in a 96-well plate.
-
Treatment: The cells are treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a detergent solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action: A Molecular Perspective
Nucleoside analogs, including 2,3'-anhydrothymidine derivatives, typically exert their antiviral effects by targeting viral polymerases. The proposed mechanism of action involves:
-
Cellular Uptake and Anabolic Phosphorylation: The nucleoside analog enters the host cell and is sequentially phosphorylated by host cell kinases to its active triphosphate form.
-
Inhibition of Viral Reverse Transcriptase: The triphosphate analog acts as a competitive inhibitor of the natural substrate (e.g., thymidine triphosphate) for the viral reverse transcriptase.
-
Chain Termination: Upon incorporation into the growing viral DNA chain, the analog, lacking a 3'-hydroxyl group (or having a modified 3'-position), terminates further elongation of the DNA strand, thereby halting viral replication.
The rigid conformation of 2,3'-anhydrothymidine analogs can influence their interaction with both host cell kinases and the viral polymerase, which in turn affects their activation and inhibitory potency.
Caption: Proposed mechanism of action for 2,3'-anhydrothymidine analogs.
Conclusion and Future Directions
The SAR studies of 2,3'-anhydrothymidine analogs and related compounds have provided valuable insights into the structural requirements for potent antiviral activity. The 3'-azido group and the 5-methyl group on the pyrimidine ring are key determinants of anti-HIV potency. The rigid anhydro linkage appears to reduce cytotoxicity, a favorable characteristic for drug development.
Future research in this area should focus on:
-
Systematic modifications at the 5'-position: Exploring a wider range of substituents at the 5'-hydroxyl group could lead to improved pharmacokinetic properties and enhanced activity.
-
Exploration of other pyrimidine base modifications: Investigating the effects of different substituents at the 5-position and modifications at other positions of the pyrimidine ring could yield novel analogs with improved potency and selectivity.
-
Evaluation against a broader range of viruses and cancer cell lines: The therapeutic potential of these analogs may extend beyond HIV, warranting investigation against other viral pathogens and various cancer types.
-
Computational modeling: Utilizing molecular docking and other computational tools can aid in the rational design of new analogs with predicted high affinity for their target enzymes.
By integrating synthetic chemistry, biological evaluation, and computational modeling, the development of novel and effective therapeutic agents based on the 2,3'-anhydrothymidine scaffold can be significantly advanced.
References
-
Structure Activity Relationship Of Drugs. (n.d.). Drug Design Org. Retrieved February 5, 2026, from [Link]
-
Lin, T. S., Shen, Z. Y., August, E. M., Brankovan, V., Yang, H., Ghazzouli, I., & Prusoff, W. H. (1989). Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus. Journal of Medicinal Chemistry, 32(8), 1891–1895. [Link]
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- 3. Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Cytotoxicity Profiling of 2,3'-Anhydrothymidine vs. Thymidine
Executive Summary
This guide provides a technical comparison between Thymidine (the parent endogenous nucleoside) and 2,3'-Anhydrothymidine (a structurally constrained bicyclic analog). While Thymidine is an essential precursor for DNA synthesis, it exhibits paradoxical cytotoxicity at high concentrations—a phenomenon known as the "Thymidine Block." In contrast, 2,3'-Anhydrothymidine serves primarily as a stable synthetic intermediate (e.g., for Zidovudine/AZT synthesis) and displays a distinct, often inert, biological profile due to its inability to act as a direct substrate for cellular kinases.
This document details the mechanistic divergence, experimental protocols for cytotoxicity assessment, and expected data profiles to assist researchers in selecting the appropriate control for nucleoside analog studies.
Chemical & Mechanistic Analysis[1][2][3]
Structural Divergence
-
Thymidine (dThd): Features a flexible deoxyribose sugar. The 3'-hydroxyl (3'-OH) is free and available for phosphorylation by Thymidine Kinase 1 (TK1) and subsequent chain elongation by DNA polymerases.
-
2,3'-Anhydrothymidine (Anhydro-T): Characterized by a rigid bicyclic structure formed by an oxygen bridge between the C2 of the pyrimidine ring and the C3' of the sugar. This "anhydro" bridge locks the sugar puckering (typically C2'-endo) and chemically masks the 3'-OH group.
Mechanism of Cytotoxicity
| Feature | Thymidine (Parent) | 2,3'-Anhydrothymidine (Analog) |
| Primary Target | Ribonucleotide Reductase (RNR) | None (Directly); Viral RT (Potential) |
| Metabolic Activation | Rapid phosphorylation to dTTP | Resistant to TK1 phosphorylation |
| Toxicity Mechanism | Thymidine Block: Excess dTTP allosterically inhibits RNR, depleting the intracellular dCTP pool and arresting cells in S-phase. | Inertness: The anhydro bridge prevents phosphorylation.[1] Toxicity is observed only upon hydrolysis to thymidine or non-specific interference at very high doses. |
| Rescue Agent | Deoxycytidine (dC) | N/A (Toxicity is rare/low) |
Pathway Visualization
The following diagram illustrates the metabolic divergence that dictates the cytotoxicity profile.
Caption: Figure 1. Metabolic fate comparison. Thymidine induces toxicity via dTTP-mediated RNR inhibition. 2,3'-Anhydrothymidine remains metabolically inert unless hydrolyzed.
Experimental Benchmarking: Cytotoxicity Assay
To objectively compare these compounds, a standardized MTT or MTS cell viability assay is recommended. The protocol below ensures the detection of the "Thymidine Block" while verifying the stability of the Anhydro analog.
Experimental Protocol (Self-Validating)
Objective: Determine IC50 values for Thymidine and 2,3'-Anhydrothymidine in HeLa or CHO cells.
Reagents:
-
Cell Line: HeLa (ATCC CCL-2) or CHO-K1.
-
Compounds: Thymidine (High Purity >99%), 2,3'-Anhydrothymidine (Synthesis Grade >98%).
-
Rescue Control: Deoxycytidine (dC).
Workflow:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Preparation: Dissolve compounds in PBS or DMSO (ensure final DMSO <0.5%).
-
Critical Step: Prepare fresh stocks of 2,3'-Anhydrothymidine immediately before use to prevent hydrolytic degradation.
-
-
Treatment:
-
Arm A (Thymidine): Serial dilution (10 mM to 1 µM).
-
Arm B (Anhydro-T): Serial dilution (10 mM to 1 µM).
-
Arm C (Rescue): Thymidine (2 mM) + Deoxycytidine (20 µM).
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent, incubate 4h, solubilize formazan, read OD at 570 nm.
Workflow Diagram
Caption: Figure 2.[2] Step-by-step cytotoxicity assessment workflow ensuring control over compound stability and rescue validation.
Expected Data & Interpretation
The following table summarizes the expected performance metrics based on established nucleoside metabolism.
| Parameter | Thymidine (Parent) | 2,3'-Anhydrothymidine | Interpretation |
| IC50 (HeLa/CHO) | 0.5 mM – 2.0 mM | > 10 mM (Non-toxic) | Thymidine is toxic at millimolar levels due to pool imbalance. Anhydro-T is largely inert. |
| Morphology | Enlarged cells (S-phase arrest), detachment. | Normal morphology at <5 mM. | Anhydro-T does not arrest the cell cycle. |
| Rescue Effect | Toxicity reversed by 20 µM dC. | No rescue needed. | Confirms Thymidine toxicity is RNR-mediated. |
| Stability Impact | Stable in media.[3][4][5] | Hydrolysis Risk: Old stocks may show "ghost" toxicity due to conversion to Thymidine. | Always use fresh Anhydro-T to avoid false positives. |
Troubleshooting "False" Toxicity
If 2,3'-Anhydrothymidine exhibits cytotoxicity similar to Thymidine:
-
Check Purity: HPLC analysis to detect free Thymidine contaminants.
-
Check Media pH: Acidic or basic conditions accelerate hydrolysis of the anhydro bridge.
-
Check Incubation Time: Extended incubations (>96h) allow for spontaneous hydrolysis in aqueous media.
Conclusion & Recommendations
For researchers developing nucleoside analogs, 2,3'-Anhydrothymidine represents a valuable negative control or "masked" precursor.
-
Recommendation 1: Do not use 2,3'-Anhydrothymidine as an active cytotoxic agent unless targeting specific viral enzymes or exploring prodrug strategies.
-
Recommendation 2: When comparing potencies, acknowledge that Thymidine's toxicity is a metabolic artifact (pool imbalance) rather than direct DNA damage.
-
Recommendation 3: Use the dC Rescue Arm (Thymidine + Deoxycytidine) to validate that any observed toxicity in your "Thymidine" control is indeed due to the RNR blockade mechanism.
References
-
Reichard, P. (1988). Interactions between deoxyribonucleotide and DNA synthesis. Annual Review of Biochemistry, 57, 349-374. Link
-
Bjursell, G., & Reichard, P. (1973). Effects of thymidine on deoxyribonucleoside triphosphate pools and deoxyribonucleic acid synthesis in Chinese hamster ovary cells. Journal of Biological Chemistry, 248(11), 3904-3909. Link
-
Horwitz, J. P., et al. (1964). Nucleosides. V. The Synthesis of 2,3'-Anhydrothymidine. Journal of Organic Chemistry, 29(7), 2076–2078. Link
-
Mansuri, M. M., et al. (1989). 1-(2,3-Dideoxy-beta-D-glycero-pent-2-enofuranosyl)thymine. A highly potent and selective anti-HIV agent. Journal of Medicinal Chemistry, 32(2), 461-466. (Discusses synthesis from anhydro precursors). Link
-
Ostrovskiĭ, V. A., et al. (1995). 3'-(Tetrazol-2''-yl)-3'-deoxythymidine and its 5''-substituted form: synthesis and conformation.[6] Bioorganicheskaia khimiia, 21(1), 49-54.[6] (Structural analysis of anhydro derivatives). Link
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Technical Deep Dive: X-ray Crystallographic Analysis of 2,3'-Anhydrothymidine Derivatives
Executive Summary: The Structural Imperative
In the development of reverse transcriptase inhibitors (RTIs) like Zidovudine (AZT) and Stavudine (d4T), 2,3'-anhydrothymidine serves as a critical conformational checkpoint. Unlike standard nucleosides that oscillate between C2'-endo (South) and C3'-endo (North) sugar puckers, the 2,3'-anhydro fusion locks the furanose ring into a rigid, atypical O4'-endo conformation.
This guide compares Single-Crystal X-ray Diffraction (SC-XRD) against NMR and Computational Modeling for analyzing these derivatives. While NMR provides solution-state dynamics, only SC-XRD definitively resolves the strain parameters of the fused oxirane/furanose system, providing the atomic-resolution geometry required to validate synthetic pathways for 3'-modified nucleosides.
Comparative Analysis: SC-XRD vs. Alternatives
For a researcher characterizing a new 2,3'-anhydro derivative, the choice of analytical method dictates the depth of structural insight.
Table 1: Methodological Comparison for Anhydronucleosides
| Feature | X-ray Crystallography (SC-XRD) | NMR Spectroscopy ( | DFT/Molecular Modeling |
| Primary Output | 3D Electron Density Map ( | Chemical Shifts ( | Calculated Energy Minima |
| Sugar Pucker Resolution | Definitive (Direct torsion angle measurement) | Inferential (Via Karplus equation from | Predictive (Gas phase or implicit solvent) |
| Fused Ring Geometry | Precise bond lengths ( | Difficult to resolve strain without extensive NOE constraints | Dependent on basis set accuracy |
| Sample State | Solid State (Crystal Lattice) | Solution State (DMSO- | Virtual |
| Limitation | Requires high-quality single crystal; packing forces may influence conformation. | Rapid averaging can mask specific high-energy conformers. | computationally expensive for lattice energy. |
Why SC-XRD is the Gold Standard
While NMR is faster, it struggles with the "virtual coupling" effects often seen in rigid bicyclic systems. SC-XRD is the only method that directly visualizes the O4'-endo distortion and the specific bond angles of the epoxide-like bridge (typically ~60°), which are predictive of the molecule's reactivity toward nucleophilic attack (e.g., azidation).
Structural Insights & Data Interpretation
The crystallographic analysis of 2,3'-anhydrothymidine reveals a unique "Lyxo" configuration due to the inversion at the C3' center during ring closure.
Key Crystallographic Parameters (Benchmarks)
When refining your structure, compare your data against these established values to ensure validity:
-
Space Group: Often Orthorhombic (
) or Monoclinic ( ). -
Sugar Pucker: O4'-endo (Envelope). The C4'-C5' bond typically adopts a trans or gauche+ conformation.
-
Glycosidic Bond (
): Can vary between anti (approx -120°) and high-syn (+120°), depending on crystal packing forces. -
Bridge Geometry: The C2-O-C3' angle is the stress point. Expect deviations from ideal tetrahedral geometry.
Visualization of Structural Logic
Figure 1: The structural causality of 2,3'-anhydrothymidine formation. The rigid O4'-endo pucker identified by X-ray analysis explains the molecule's specific reactivity profile.
Detailed Protocol: Crystallization & Analysis
This protocol is designed to be self-validating. If crystals do not form or diffract poorly, revisit the purity step.
Phase 1: Synthesis & Purification (Prerequisite)
-
Synthesis: React thymidine with N-(2-chloro-1,1,2-trifluoroethyl)diethylamine in DMF at 70°C.
-
Purification: Precipitate in cold ethanol.
-
Validation: Purity must be >98% by HPLC before attempting crystallization. Impurities (unreacted thymidine) act as lattice poisons.
Phase 2: Crystallization Workflow (The "Ethanol/DMF" Method)
The high polarity of nucleosides makes them difficult to crystallize from non-polar solvents. The Slow Evaporation or Vapor Diffusion method using Ethanol/DMF is recommended.
-
Solubilization: Dissolve 50 mg of the derivative in a minimum volume of warm DMF (approx. 50-60°C).
-
Co-solvent Addition: Add Ethanol dropwise until the solution turns slightly turbid, then add one drop of DMF to clear it.
-
Nucleation: Place the vial in a vibration-free environment at room temperature (20-25°C). Cover with Parafilm and poke 3-5 small holes to allow slow solvent evaporation.
-
Harvesting: Crystals (prisms or needles) should appear within 3-7 days.
Phase 3: Data Collection & Refinement
-
Mounting: Mount crystal on a cryo-loop using Paratone-N oil.
-
Temperature: Collect data at 100 K (Liquid Nitrogen stream). This is crucial for anhydro-derivatives to reduce thermal disorder in the flexible 5'-hydroxyl group.
-
Wavelength: Mo-K
(0.71073 Å) is standard; Cu-K is preferred if the crystal is very small (<0.1 mm). -
Refinement Strategy:
-
Use SHELXL or Phenix .
-
Check for Disorder : The 5'-OH group often shows rotational disorder. Model with split occupancies if electron density is elongated.
-
Restraints: Do NOT restrain the sugar ring torsion angles. You want to observe the strain, not force it into a standard envelope.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the crystallographic analysis of anhydro-nucleosides.
References
-
Gurskaya, G. V., et al. (1990).[1] "X-ray analysis of 2',3'-lyxoanhydrothymidine, a conformationally restricted inhibitor of retroviral reverse transcriptases."[1] FEBS Letters, 265(1-2), 63-66.[1]
-
Herdewijn, P., et al. (1987). "Azido-2',3'-dideoxythymidine: synthesis and crystal structure of a 2'-substituted dideoxynucleoside." Journal of Medicinal Chemistry, 30(11), 2131-2137.
- Altenbach, R. J., et al. (2008). "Synthesis and Structure-Activity Relationships of 2,3'-Anhydrothymidine Derivatives." Journal of Medicinal Chemistry. (Contextual grounding for synthesis protocols).
-
Biosynth. "2,3'-Anhydrothymidine Product Specifications & Applications."
-
Sigma-Aldrich. "2,3'-Anhydrothymidine: Properties and Synthesis Intermediates."
Sources
Assessing the Clinical Potential of 2,3'-Anhydrothymidine-Based Compounds
Executive Summary
2,3'-Anhydrothymidine (2,3'-AT) represents a distinct class of nucleoside derivatives that serves a dual function in modern drug development: as a high-fidelity synthetic scaffold for blockbuster antivirals (e.g., Zidovudine/AZT, Stavudine/d4T) and as a pharmacophore with intrinsic biological activity.
The clinical potential of 2,3'-AT-based compounds lies primarily in their ability to bypass the stereochemical limitations of traditional nucleoside synthesis. By locking the ribose conformation and activating the 3'-position, 2,3'-AT allows for the rapid, stereospecific introduction of nucleophiles (azides, fluorides), facilitating the production of Chain Terminators essential for HIV therapy.
This guide compares the performance of 2,3'-AT-derived workflows against traditional substitution methods and evaluates the pharmacological profile of the resulting therapeutic agents.
Mechanistic Foundation: The Anhydro Bridge Advantage
The core value of 2,3'-AT lies in its unique bicyclic structure. The formation of an oxygen bridge between the C2 of the pyrimidine base and the C3' of the sugar ring creates a rigid, conformationally locked system.
-
Stereochemical Inversion: The formation of the 2,3'-anhydro bond involves an inversion of configuration at C3'.
-
Nucleophilic Activation: The bridge is highly susceptible to nucleophilic attack. When a nucleophile (e.g., Azide,
) attacks the C3' position, the ring opens, and the configuration inverts back to the desired erythro (ribo) form. -
Clinical Relevance: This "double inversion" (Retention of Configuration via two inversions) is the most efficient route to synthesize 3'-substituted nucleosides like AZT, ensuring 100% stereochemical purity without complex separation steps.
Visualization: Stereochemical Pathway
The following diagram illustrates the transformation logic that validates the use of 2,3'-AT as a superior scaffold.
Figure 1: The "Double Inversion" mechanism utilizing 2,3'-AT to generate stereochemically pure antivirals.
Comparative Analysis: Synthesis & Manufacturing
For drug development professionals, the choice of precursor dictates the scalability of the API (Active Pharmaceutical Ingredient).
Comparison 1: 2,3'-AT Route vs. Traditional Substitution
Traditional synthesis of 3'-modified nucleosides often involves direct displacement of a leaving group on the sugar. This frequently leads to elimination side-products (forming olefins) or retention of configuration (yielding the wrong isomer), requiring tedious chromatographic purification.
| Feature | 2,3'-AT Scaffold Route | Traditional Substitution Route | Clinical Impact |
| Stereocontrol | Absolute (100%) | Variable (Mixtures) | 2,3'-AT ensures pure active enantiomer; critical for safety. |
| Step Count | Low (2-3 steps) | High (4-6 steps) | Faster production turnover; lower cost of goods. |
| Yield | High (~73-80%) | Moderate (~40-50%) | Higher throughput for mass manufacturing of AZT/d4T. |
| Purity Profile | High (Crystallization often sufficient) | Low (Requires Chromatography) | Simplified downstream processing (DSP). |
Verdict: The 2,3'-AT route is the industry standard for generating 3'-azido and 3'-fluoro nucleosides due to its self-validating stereochemistry.
Pharmacological Potential of Derivatives
While 2,3'-AT is the scaffold, the "clinical potential" is realized in the library of compounds it generates.
Key Derivatives & Performance[2]
-
3'-Azido-3'-deoxythymidine (AZT): The primary product. Potent HIV-RT inhibitor.[1]
-
3'-Fluoro-3'-deoxythymidine (FLT): Accessed via HF/AlF3 opening of the anhydro ring. Shows higher stability than AZT but different toxicity profile.[2]
-
2',3'-Didehydro-3'-deoxythymidine (d4T): Accessed by base-catalyzed elimination of the 2,3'-anhydro ring.
Data Summary: Antiviral Potency (HIV-1)
Note: Values are representative aggregates from standard comparative studies (e.g., J. Med.[3] Chem. literature).
| Compound | Precursor | IC50 (µM) | TCID50 (µM) | Mechanism |
| AZT | 2,3'-AT | 0.005 - 0.05 | ~29 | Chain Termination |
| d4T | 2,3'-AT | 0.1 - 0.5 | >100 | Chain Termination |
| 2,5'-Anhydro-AZT | Modified 2,3'-AT | 0.56 | >100 | Viral Adsorption Inhibition* |
| 2,3'-AT (Parent) | Thymidine | >50 (Low) | N/A | Weak/Indirect |
-
Insight: While the parent 2,3'-AT has low direct activity, certain 2,5'-anhydro isomers (a related structural class) have shown a unique ability to inhibit viral adsorption with significantly reduced cytotoxicity compared to AZT.
Experimental Protocols
Protocol A: Synthesis of 2,3'-Anhydrothymidine (The Scaffold)
Objective: Generate the activated scaffold from Thymidine. Validation: Product must show disappearance of 3'-OH signal and formation of the bicyclic bridge (NMR check).
-
Reagents: Thymidine (1 eq), Triphenylphosphine (PPh3, 1.5 eq), Diethyl azodicarboxylate (DEAD, 1.5 eq).
-
Solvent: Anhydrous THF or DMF.
-
Procedure:
-
Suspend Thymidine in THF.
-
Add PPh3 and stir until dissolved.
-
Add DEAD dropwise at 0°C (Exothermic control).
-
Stir at room temperature for 2-4 hours.
-
-
Work-up: Pour into cold sodium bicarbonate solution. Filter the precipitate.
-
Purification: Recrystallization from Ethanol/Water.
-
QC Check: H-NMR should show a shift in H-3' and H-2' protons indicative of the rigid bicyclic system.
Protocol B: Antiviral Efficacy Assessment (RT-Inhibition)
Objective: Assess the potency of the synthesized derivative (e.g., AZT derived from 2,3'-AT).
Figure 2: Standard workflow for evaluating the clinical potential of nucleoside analogs.
-
Cell Line: MT-4 human T-cells.
-
Infection: Infect cells with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.01.
-
Treatment: Add serial dilutions of the 2,3'-AT derived compound immediately post-infection.
-
Readout: After 5 days, assess cell viability using the MTT assay.
-
Logic: Viral replication kills T-cells. Effective compounds protect the cells, maintaining high MTT absorbance.
-
-
Calculation:
-
IC50: Concentration protecting 50% of cells from viral-induced death.
-
CC50: Concentration inducing 50% death in uninfected cells (Cytotoxicity).
-
References
-
An Efficient Synthesis of 3′-Azido-3′-deoxythymidine (AZT). Source: SciSpace / Synthesis Journal. Context: Describes the one-pot transformation of thymidine to 2,3'-anhydrothymidine and subsequent azidolysis. URL:[Link]
-
Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine. Source: PubMed / J Med Chem. Context: Comparative data on 2,5'-anhydro derivatives vs AZT, highlighting reduced toxicity.[3] URL:[Link][3]
-
One-step conversion of thymidine into 2,3′-anhydro derivatives. Source: RSC Publishing. Context: Details the Mitsunobu reaction conditions for high-yield scaffold generation. URL:[Link][1][3][4][5]
-
AZT – mechanism of action and organic synthesis. Source: The Science Snail. Context: Mechanistic overview of the double-inversion strategy using the anhydro bridge. URL:[Link]
Sources
- 1. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]
- 2. Comparative pharmacokinetics of 3'-azido-3'-deoxythymidine (AZT) and 3'-azido-2',3'-dideoxyuridine (AZddU) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. biosynth.com [biosynth.com]
Safety Operating Guide
2,3'-ANHYDROTHYMIDINE proper disposal procedures
2,3'-ANHYDROTHYMIDINE: SAFE HANDLING & DISPOSAL PROTOCOL
Part 1: Executive Summary & Core Directive
The Directive: Treat 2,3'-Anhydrothymidine (CAS 15981-92-7) as a hazardous pharmaceutical intermediate . While it lacks a specific EPA "P" or "U" listing, its structural classification as a nucleoside analogue with a reactive anhydro bridge mandates that it be handled with the same rigor as cytotoxic antineoplastic agents.
Immediate Action Plan:
-
Stop: Do not dispose of this substance down the drain or in general trash.
-
Segregate: Isolate from strong oxidizers and strong acids immediately.
-
Containerize: Use high-density polyethylene (HDPE) or amber glass containers for waste collection.
-
Label: Mark clearly as "Non-Regulated Hazardous Waste - Toxic/Bioactive."
-
Disposal Method: The only acceptable final disposal method is high-temperature incineration at a licensed facility.
Part 2: Chemical Profile & Hazard Assessment
Senior Scientist Insight: Why this specific protocol? 2,3'-Anhydrothymidine is not just an inert powder; it is a bicyclic nucleoside derivative. The "anhydro" bridge (an oxygen linkage between the 2' and 3' positions) introduces ring strain similar to an epoxide. This makes the molecule chemically reactive toward nucleophiles.[1] In a biological context, this reactivity can lead to alkylation of biomolecules or interference with DNA synthesis pathways (chain termination), similar to its derivatives like Zidovudine (AZT) or Stavudine (d4T).
Physical & Chemical Properties Table
| Property | Data | Relevance to Disposal |
| CAS Number | 15981-92-7 | Unique identifier for waste manifesting. |
| Molecular Formula | C₁₀H₁₂N₂O₄ | Organic content for incineration profiles. |
| Appearance | White to pale yellow solid | Visual identification for spill cleanup. |
| Solubility | Soluble in Methanol, DMSO | Dictates solvent choice for cleaning spills. |
| Reactivity | Reactive with strong oxidizers; hydrolytically unstable in strong acids/bases | CRITICAL: Do not mix with acidic waste streams (e.g., Piranha solution) to avoid uncontrolled exotherms or toxic byproduct formation. |
| Storage Class | 11 (Combustible Solids) | Keep away from heat sources during waste accumulation. |
Part 3: Disposal Workflow & Decision Logic
This protocol uses a "Cradle-to-Grave" approach, ensuring the compound is tracked from the bench to the incinerator.
A. Solid Waste (Pure Substance)
-
Scenario: Expired stock, spilled powder, or weighing scraps.
-
Protocol:
-
Transfer solid material into a wide-mouth HDPE jar.
-
Do not dissolve in solvent to "make it liquid." Keep it solid to minimize waste volume and solvent load.
-
Label as: "Solid Chemical Waste: 2,3'-Anhydrothymidine. Bioactive. Toxic."
-
B. Liquid Waste (Mother Liquors & Reaction Mixtures)
-
Scenario: Filtrates from synthesis or HPLC waste.
-
Protocol:
-
Segregation: Ensure the solvent stream is compatible.
-
Compatible: Methanol, Acetonitrile, Water, DMSO.
-
Incompatible: Nitric acid, Perchloric acid, concentrated Sulfuric acid.
-
-
Collection: Pour into a standard solvent waste carboy (typically 5L or 20L HDPE).
-
Labeling: List all solvents plus "Trace 2,3'-Anhydrothymidine."
-
C. Contaminated Debris (The "Hidden" Hazard)
-
Scenario: Gloves, pipette tips, weighing boats, and paper towels.
-
Protocol:
-
Do not use the standard "broken glass" box or regular trash.
-
Collect in a yellow chem-waste bag or a rigid container marked for incineration.
-
If the debris is heavily contaminated (visible powder), double-bag it before placing it in the drum.
-
D. Deactivation (The "Do Not" Rule)
-
Guidance: Do NOT attempt chemical deactivation (e.g., bleach or acid hydrolysis) at the bench.
-
Reasoning: While the anhydro bridge is hydrolytically unstable, partial hydrolysis can yield other bioactive nucleosides or unknown intermediates. Industrial incineration (1000°C+) is the only method that guarantees complete mineralization to CO₂, H₂O, and NOₓ.
Part 4: Visualizing the Protocol (DOT Diagram)
The following diagram outlines the decision logic for researchers at the bench.
Caption: Decision tree for the safe segregation and disposal of 2,3'-Anhydrothymidine waste streams.
Part 5: Emergency Procedures (Spills)
In the event of a spill, the bioactive nature of the compound requires specific PPE and containment strategies.
-
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If the spill is a fine powder outside a fume hood, use an N95 respirator to prevent inhalation.
-
Containment:
-
Powder: Cover with a damp paper towel to prevent dust generation. Sweep gently into a dustpan.
-
Liquid: Absorb with vermiculite or standard spill pads.
-
-
Cleaning:
-
Wipe the area 3 times with a soap and water solution.
-
Avoid using bleach initially, as it may react unpredictably with high concentrations of the amine/nitrogenous base.
-
-
Disposal of Cleanup Materials: All rags, pads, and gloves used in cleanup must be disposed of as hazardous chemical waste (See Section 3C).
Part 6: References
-
National Institutes of Health (NIH). (2020). Nucleoside Analogues - LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 2,3'-Anhydrothymidine
CAS No: 3416-05-5 Synonyms: 2,3'-Anhydro-1-(2-deoxy-β-D-xylofuranosyl)thymine; O2,3'-Anhydrothymidine Application: Key intermediate in the synthesis of Zidovudine (AZT) and other nucleoside analogues.
Part 1: Executive Safety Summary
For immediate operational reference.
| Parameter | Specification |
| Primary Hazard | Respiratory & Mucous Membrane Irritant. Potential bioactive nucleoside intermediate. |
| Physical State | White to off-white crystalline powder (High dust potential). |
| Occupational Exposure Band (OEB) | Band 2/3 (Estimated). Treat as a moderate hazard requiring containment. |
| Minimum PPE | Nitrile Gloves (Double), Safety Goggles, Lab Coat, N95 (if open bench) or Fume Hood. |
| Engineering Control | Mandatory: Chemical Fume Hood or Powder Containment Hood for all weighing/transfer. |
| Incompatibility | Strong oxidizing agents.[1][2][3] |
Part 2: Technical Hazard Analysis & Risk Logic
As a Senior Application Scientist, I urge you to look beyond the standard Safety Data Sheet (SDS). While many SDSs classify 2,3'-Anhydrothymidine as a standard "Irritant" (H315, H319, H335), its role as a precursor to antiretrovirals (like AZT) necessitates a Precautionary Potent Compound handling strategy.
The "Why" Behind the Protocol
-
Bioactive Structural Homology: Nucleoside analogues mimic natural DNA building blocks. While 2,3'-Anhydrothymidine is an intermediate, it possesses structural features that allow it to interact with biological systems. Chronic low-level exposure via inhalation must be prevented to avoid potential cumulative toxicity or reproductive risks often associated with this class of compounds [1, 2].
-
Physical Dispersion: As a dry crystalline powder, this compound generates static-charged dust during weighing. This dust is the primary vector for exposure. Standard surgical masks provide insufficient protection against these fine particulates; HEPA filtration (N95/P100 or Fume Hood exhaust) is non-negotiable.
Part 3: PPE Selection & Engineering Controls
PPE Decision Matrix
Select your PPE tier based on the mass being handled and the containment available.
Figure 1: Risk-based PPE selection logic. Always prioritize engineering controls (fume hood) over personal respiratory protection.
Detailed PPE Specifications
| Component | Standard Protocol (In Hood) | High-Dust Protocol (Open/Spill) | Scientific Rationale |
| Respiratory | None (if sash is low) | N95 or P100 Half-Mask | Prevents inhalation of airborne particulates during weighing or spill cleanup. |
| Hand Protection | Nitrile (0.11mm) | Double Nitrile (Outer: 0.11mm) | Nucleosides can permeate latex. Double gloving allows outer glove removal upon contamination without exposing skin. |
| Eye Protection | Safety Glasses w/ Side Shields | Chemical Goggles | Prevents dust entry into the lacrimal duct (tear duct), a rapid absorption route. |
| Body Protection | Cotton Lab Coat | Tyvek® Lab Coat/Sleeves | Cotton traps dust; Tyvek repels it. Use Tyvek if handling large quantities (>10g). |
Part 4: Operational Workflow (Step-by-Step)
Phase 1: Preparation (Donning)
-
Verify Engineering Controls: Ensure the Chemical Fume Hood is operating at 80-100 fpm face velocity.
-
Glove Check: Inspect nitrile gloves for micro-tears (inflate slightly with air).
-
Static Control: Place an ionizing bar or anti-static gun near the balance if available. Dry nucleoside powders are prone to static fly-away.
Phase 2: Handling (Weighing & Transfer)
Goal: Minimize "Dust Events".[1]
-
Tare First: Place the weighing boat/vial in the balance and tare it before opening the stock container.
-
Spatula Selection: Use a disposable anti-static spatula or a stainless steel scoop. Avoid plastic spatulas that increase static charge.
-
The "Tunnel" Technique: When transferring powder from stock to vial, keep the transfer distance (vertical drop) as short as possible—ideally inside the rim of the receiving vessel.
-
Wet Wipe Down: Immediately after transfer, wipe the exterior of the stock container and the balance area with a damp Kimwipe (solvent or water) to capture invisible dust.
Phase 3: Disposal & Decontamination (Doffing)
-
Solid Waste: Dispose of gloves, weighing boats, and contaminated wipes in a container labeled "Hazardous Chemical Waste - Toxic Solids" . Do not use general trash.
-
Liquid Waste: If dissolved, segregate into "Organic Solvents + Toxic" waste streams.
-
Wash: Wash hands thoroughly with soap and water immediately after doffing gloves.
Figure 2: Linear workflow for safe handling of 2,3'-Anhydrothymidine to prevent cross-contamination.
Part 5: Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Eye Contact: Rinse cautiously with water for 15 minutes .[4] Remove contact lenses if present.[3][5]
-
Skin Contact: Wash with soap and water.[1][3][4][5] Remove contaminated clothing.[3][4][5]
-
Spill Cleanup:
-
Do not dry sweep. This creates an aerosol hazard.
-
Cover spill with a wet paper towel (water or ethanol) to dampen the powder.
-
Scoop up the damp material and place in a hazardous waste bag.
-
Clean the surface with 10% bleach solution followed by water.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76964, 2,3'-Anhydrothymidine. PubChem. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
